4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Description
BenchChem offers high-quality 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,7-dibromo-5,6-dioctoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34Br2N2O2S/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCVJZVDAAWTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736837 | |
| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192352-08-1 | |
| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
CAS Number: 1192352-08-1
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a key molecular building block in the field of organic electronics. With its unique benzothiadiazole core flanked by bromine atoms and solubilizing octyloxy chains, this compound serves as a critical acceptor unit for the synthesis of high-performance conjugated polymers. We will explore its fundamental physicochemical properties, detail a validated laboratory-scale synthesis, and discuss its primary applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconducting materials.
Introduction to the Benzothiadiazole (BT) Core
The 2,1,3-benzothiadiazole (BT) unit is a foundational electron-deficient (acceptor) moiety in the design of donor-acceptor (D-A) conjugated polymers.[1][2] Its strong electron-withdrawing nature, when incorporated into a polymer backbone with an electron-donating unit, leads to a reduced bandgap, which is crucial for absorbing a broader range of the solar spectrum in photovoltaic applications.[3][4] The BT core's versatility and robust performance have established it as a "privileged scaffold" for creating advanced organic electronic materials.[1]
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a highly functionalized derivative of the core BT structure. The two bromine atoms at the 4 and 7 positions serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille), enabling its polymerization with various donor co-monomers.[5] Concurrently, the two long-chain octyloxy groups appended at the 5 and 6 positions are critical for ensuring solubility of the resulting polymers in common organic solvents, a prerequisite for solution-based device fabrication.[5]
Physicochemical Properties and Characterization
The precise control and understanding of the molecule's properties are paramount for predicting its behavior in a polymer system and the performance of the final electronic device.
Molecular Structure and Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 1192352-08-1 | [5] |
| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [5] |
| Molecular Weight | 550.39 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid or powder | |
| Purity | Typically >98% (GC) | |
| Solubility | Soluble in common organic solvents like toluene, chloroform, THF | [5] |
| Storage | Store in a cool, dry place under an inert atmosphere | [6] |
Expected Spectroscopic and Electrochemical Data
While specific experimental values can vary slightly based on solvent and conditions, the BT core imparts distinct characteristics:
-
UV-Vis Absorption: The molecule itself will have absorption maxima in the UV region. When polymerized, the resulting D-A polymer will exhibit a strong absorption band in the visible region, a direct consequence of the intramolecular charge transfer between the donor unit and the BT acceptor.
-
Electrochemical Properties (Cyclic Voltammetry): The BT unit's electron-deficient nature results in relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is advantageous for creating efficient electron acceptors. The Highest Occupied Molecular Orbital (HOMO) energy level is primarily influenced by the donor co-monomer chosen for polymerization. The deep HOMO levels of many BT-based polymers contribute to high open-circuit voltages (Voc) in solar cells and good air stability.[4]
Synthesis and Purification Protocol
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a multi-step process that requires careful control of reaction conditions to achieve high purity. The general pathway involves the synthesis of the core BT ring, followed by functionalization.
Synthetic Pathway Overview
The synthesis typically starts from a substituted benzene derivative, which is nitrated, reduced to a diamine, and then cyclized to form the benzothiadiazole ring. Subsequent bromination and etherification steps yield the final product.
Caption: Generalized synthetic route for the target molecule.
Step-by-Step Laboratory Protocol
This protocol is a representative synthesis. Researchers should always first consult primary literature and perform a thorough safety assessment.
Objective: To synthesize 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Materials:
-
5,6-Bis(octyloxy)-2,1,3-benzothiadiazole (starting material)
-
N-Bromosuccinimide (NBS)
-
Chloroform or Acetic Acid (solvent)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material, 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole, in the chosen solvent (e.g., chloroform) under an inert atmosphere.
-
Reagent Addition: Protect the flask from light. Add N-Bromosuccinimide (NBS) portion-wise to the solution. A slight molar excess (e.g., 2.1 to 2.2 equivalents) is typically used to ensure complete dibromination.
-
Causality Insight: NBS is a convenient and selective brominating agent for activated aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism. The octyloxy groups are activating, directing bromination to the adjacent 4 and 7 positions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified.
-
Self-Validation: The most effective purification is typically achieved via column chromatography on silica gel, eluting with a non-polar solvent system like a hexane/dichloromethane gradient. The final product should be recrystallized from a suitable solvent (e.g., ethanol or hexanes) to yield a pure crystalline solid.[7]
-
-
Characterization: Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To verify the molecular structure and absence of impurities.
-
Mass Spectrometry: To confirm the molecular weight (550.39 g/mol ).
-
Core Applications in Organic Electronics
The primary utility of this molecule is as a monomer for the synthesis of semiconducting polymers used in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).
Role in Organic Photovoltaics (OPVs)
In OPVs, polymers derived from this monomer act as the electron donor material in the bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.
-
Mechanism: The BT unit's strong electron-withdrawing character, paired with a suitable donor monomer (like carbazole or benzodithiophene), creates a polymer with a low bandgap. This allows the polymer to absorb sunlight, creating an exciton (a bound electron-hole pair). At the interface with the electron acceptor material, this exciton dissociates, with the electron transferred to the acceptor and the hole remaining on the polymer. These separated charges are then transported to their respective electrodes, generating a current.
-
Notable Polymers: This monomer is a precursor to well-known high-performance polymers such as derivatives of PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) and PCPDTBT (poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]).[3][8][9]
Caption: Standard workflow for fabricating a solution-processed OPV device.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a cornerstone acceptor monomer for the synthesis of low bandgap conjugated polymers. Its well-defined structure provides a robust platform for tuning the optoelectronic properties of materials for organic electronics. While its primary role has been in OPVs, ongoing research continues to explore its derivatives and related polymers for applications in OFETs, sensors, and bioelectronics. The strategic placement of the bromo and octyloxy functional groups provides chemists and material scientists with a reliable and versatile tool for advancing the field of solution-processable organic semiconductors.
References
-
LookChem. Cas 15155-41-6, 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. Available from: [Link]
-
PolyU Institutional Research Archive. Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. Available from: [Link]
-
Macromolecules. Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Available from: [Link]
-
PubChem - NIH. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. Available from: [Link]
-
Beilstein Journals. Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. Available from: [Link]
-
PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. Available from: [Link]
-
MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]
-
ResearchGate. Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. Available from: [Link]
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 15155-41-6 [m.chemicalbook.com]
- 4. polymer.cn [polymer.cn]
- 5. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 6. 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole | 1192352-08-1 [sigmaaldrich.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Cas 15155-41-6,4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE | lookchem [lookchem.com]
- 9. ossila.com [ossila.com]
physicochemical properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Introduction: The Architectural Significance of a Core Building Block
In the landscape of organic electronics, the rational design of molecular components is paramount to achieving high-performance materials for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole stands as a pivotal building block in this field. Its molecular architecture is deliberately engineered: the 2,1,3-benzothiadiazole core is an intrinsically electron-deficient (acceptor) unit, which, when incorporated into a larger conjugated system, can effectively lower the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level.
The strategic placement of two bromine atoms at the 4 and 7 positions provides reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille), allowing for the facile construction of donor-acceptor polymers. Furthermore, the two octyloxy side chains at the 5 and 6 positions are not merely passive substituents; they are critical for ensuring solubility in common organic solvents, a prerequisite for solution-based processing of organic electronic devices.[1] This guide provides an in-depth examination of the core physicochemical properties of this compound, underpinned by field-proven experimental methodologies and an analysis of its structure-property relationships.
Molecular Identity and Core Properties
The fundamental characteristics of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole are summarized below, providing a foundational understanding of this key intermediate.
| Property | Value | Source(s) |
| Chemical Name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | [1] |
| Synonyms | 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole | |
| CAS Number | 1192352-08-1 | [1][2] |
| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [1][2] |
| Molecular Weight | 550.4 g/mol | [2] |
| Appearance | White to almost white or yellow powder/crystal | [1] |
| Melting Point | 43 - 47 °C |
Solubility: A Critical Parameter for Processability
The defining feature enabling the utility of this molecule is its excellent solubility in a range of common organic solvents. This property is directly attributable to the presence of the two long, flexible octyloxy (–O(CH₂)₇CH₃) chains.
Causality: The aliphatic nature of these long alkyl chains disrupts the intermolecular π-π stacking that would otherwise occur between the planar benzothiadiazole cores. This disruption weakens the solid-state packing forces, allowing solvent molecules to effectively solvate the molecule. In contrast, the parent compound without these alkoxy chains, 4,7-Dibromo-2,1,3-benzothiadiazole, exhibits significantly poorer solubility.[3]
Practical Implications: Good solubility is essential for the synthesis of high molecular weight polymers and for the fabrication of uniform, high-quality thin films from solution, which is a cornerstone of manufacturing for printed electronics. This compound is typically soluble in chlorinated solvents (chloroform, dichloromethane, chlorobenzene), aromatic hydrocarbons (toluene, xylene), and ethers (tetrahydrofuran).
Thermal Stability Analysis
The thermal stability of a material is a critical determinant of its operational lifetime and processing window in electronic devices. Thermogravimetric Analysis (TGA) is the standard technique to evaluate this property.
Expert Insights on Thermal Behavior
For a molecule like 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, the thermal decomposition is expected to occur in stages. The initial weight loss, typically observed at lower temperatures, would correspond to the scission of the octyloxy side chains. The benzothiadiazole core, being an aromatic heterocyclic system, is inherently more stable and would decompose at a significantly higher temperature. The overall thermal stability is generally sufficient for the solution processing and annealing steps required for device fabrication, which are typically performed well below the decomposition temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the standardized procedure for determining the thermal stability.
Objective: To determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs, under an inert atmosphere.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Continuously monitor and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset of decomposition and the temperature at which 5% weight loss has occurred (Td).
-
Optical Properties: Absorption and Emission
The optical properties dictate how the material interacts with light, which is fundamental to its function in optoelectronic devices. These are characterized by UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy.
Expert Insights on Optical Behavior
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated benzothiadiazole system. The addition of electron-donating alkoxy groups typically causes a red-shift (a shift to longer wavelengths) in the absorption maximum (λ_max) compared to the unsubstituted benzothiadiazole core. This is due to a decrease in the HOMO-LUMO energy gap. When excited with light of an appropriate wavelength, the molecule may exhibit fluorescence. As a building block, its intrinsic fluorescence is less critical than the properties of the final polymer, but understanding its contribution is vital. Many benzothiadiazole derivatives are known to be fluorescent.[4][5]
Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy
This protocol describes the measurement of optical properties in both solution and thin-film states.
Objective: To determine the maximum absorption wavelength (λ_max) and the maximum emission wavelength (λ_em).
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
Methodology (Solution):
-
Solution Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a spectroscopic grade solvent (e.g., chloroform or THF).
-
UV-Vis Measurement:
-
Fill a quartz cuvette with the prepared solution and use a matching cuvette with pure solvent as a reference.
-
Scan the absorbance from 300 nm to 800 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Photoluminescence Measurement:
-
Using the same solution, place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the determined λ_max.
-
Scan the emission spectrum over a wavelength range starting ~20 nm above the excitation wavelength to 800 nm.
-
Identify the wavelength of maximum emission intensity (λ_em).
-
Methodology (Thin Film):
-
Film Preparation: Prepare a thin film of the material on a quartz substrate via spin-coating from a solution (e.g., 10 mg/mL in chlorobenzene).
-
Measurement: Place the coated substrate in the sample holders of the spectrophotometer and spectrofluorometer and repeat the scanning procedures described above.
Electrochemical Properties: Frontier Molecular Orbitals
The electrochemical properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are arguably the most critical parameters for predicting a material's performance in an organic electronic device. These are determined using Cyclic Voltammetry (CV).
Expert Insights on Electrochemical Behavior
The HOMO and LUMO energy levels define the energy required to remove an electron (oxidation) and add an electron (reduction), respectively. These levels must be appropriately aligned with those of other materials in a device (like the donor material in a solar cell or the charge transport layers in an OLED) to ensure efficient charge injection, transport, and separation. The electron-deficient benzothiadiazole core leads to a relatively low-lying LUMO level. The electron-donating alkoxy groups will raise the HOMO level compared to the unsubstituted core. The precise energy levels can be experimentally determined from the onset potentials of oxidation and reduction in a CV experiment.
Experimental Protocol: Cyclic Voltammetry (CV)
This protocol provides a self-validating system for determining the frontier orbital energy levels.
Objective: To measure the oxidation (E_ox) and reduction (E_red) potentials of the compound to estimate its HOMO and LUMO energy levels.
Instrumentation: A potentiostat with a three-electrode cell.
-
Working Electrode: Glassy Carbon or Platinum button electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
Materials:
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Ferrocene (for internal calibration).
Methodology:
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and solvent, and dry thoroughly.
-
Solution Preparation: In an inert atmosphere (glovebox), prepare a solution containing the sample (~1 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution. Bubble an inert gas (e.g., Argon) through the solution for 15 minutes to remove dissolved oxygen.
-
Measurement:
-
Perform a cyclic scan over a potential range expected to encompass the oxidation and reduction events. A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram (current vs. potential).
-
-
Internal Calibration: Add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-known potential and serves as an internal standard.
-
Data Analysis & Calculation:
-
Determine the onset potential of the first oxidation wave (E_ox^onset) and the first reduction wave (E_red^onset) from the voltammogram.
-
Measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[E_ox^onset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red^onset - E₁/₂ (Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.)
-
-
Visualizing the Workflow
A clear understanding of the characterization sequence is essential for a systematic evaluation of the material.
Caption: Workflow for the physicochemical characterization of the title compound.
Conclusion: A Versatile and Purpose-Built Intermediate
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a molecule expertly designed for a specific purpose within the field of organic electronics. Its physicochemical properties are a direct result of its unique molecular structure. The electron-deficient benzothiadiazole core provides the necessary electronic foundation, the bromine atoms offer synthetic versatility, and the octyloxy chains ensure the practical processability required for device fabrication. A thorough understanding and characterization of these individual properties, using the robust methodologies outlined in this guide, are the first and most critical steps in the successful development of next-generation organic semiconducting materials.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole.
- CymitQuimica. (n.d.). CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
-
Sigma-Aldrich. (n.d.). 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1][6]thiadiazole. Retrieved from Sigma-Aldrich website.
- Royal Society of Chemistry. (2011). Supporting Information for New Journal of Chemistry.
- Biffinger, J. C., et al. (2011). Supporting Information for New Journal of Chemistry.
- Supporting Information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applic
- MDPI. (2021). New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics.
- ChemicalBook. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.
- TCI Chemicals. (n.d.). 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole.
- TCI Chemicals. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.
-
Sigma-Aldrich. (n.d.). 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1][6]thiadiazole. Retrieved from Sigma-Aldrich website.
-
Sherstyuk, V. V., et al. (2020). Safe Synthesis of 4,7-Dibromo[1][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(17), 3875.
-
Royal Society of Chemistry. (2021). 4,7-Diarylbenzo[c][1][6]thiadiazoles as fluorophores and visible light organophotocatalysts. Chemical Science, 12(36), 12056–12064.
-
Royal Society of Chemistry. (2021). 8,8′-(Benzo[c][1][6]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): a new aggregation-induced emission luminogen and heterogeneous photosensitizer. RSC Advances, 11(48), 30209-30214.
- MDPI. (2017). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Polymers, 9(12), 675.
- Beilstein Journals. (n.d.).
- ResearchGate. (n.d.). UV/Vis absorption and emission spectra of 10−5 M CH2Cl2 solutions...
- CORE. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges.
- Unipr. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores.
- LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. (n.d.).
- Sigma-Aldrich. (n.d.). 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole 99% (HPLC).
Sources
- 1. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 2. 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole | 1192352-08-1 [sigmaaldrich.com]
- 3. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 15155-41-6 [m.chemicalbook.com]
- 4. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. elib.bsu.by [elib.bsu.by]
- 6. CAS:1190978-94-9, 4,7-二溴-5,6-双(己氧基)苯并[c][1,2,5]噻二唑-毕得医药 [bidepharm.com]
An In-depth Technical Guide to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a key building block in the field of organic electronics. The document details its molecular structure, and chemical formula, and outlines a plausible synthetic pathway based on established chemical transformations for analogous compounds. Furthermore, it explores the anticipated physicochemical properties, including its notable solubility and electronic characteristics, which make it a valuable component in the development of advanced materials for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel organic semiconducting materials.
Introduction
The 2,1,3-benzothiadiazole (BT) core is a highly versatile and electron-deficient heterocyclic moiety that has become a cornerstone in the design of high-performance organic electronic materials.[1] Its incorporation into conjugated systems allows for the fine-tuning of electronic and optical properties, leading to advancements in organic photovoltaics and light-emitting diodes.[2][3] The strategic functionalization of the BT core with solubilizing groups and reactive handles is a common strategy to enhance processability and enable further molecular elaboration.
This guide focuses on a specific derivative, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. The introduction of two octyloxy side chains at the 5 and 6 positions is intended to impart excellent solubility in common organic solvents, a critical attribute for solution-based fabrication of thin-film devices.[2] Concurrently, the bromine atoms at the 4 and 7 positions serve as versatile synthetic handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the construction of complex conjugated polymers and small molecules.[4]
Molecular Structure and Formula
The fundamental characteristics of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [2] |
| Molecular Weight | 550.39 g/mol | [2] |
| CAS Number | 1192352-08-1 | [2] |
| Synonyms | 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][2][5]thiadiazole | [2] |
The molecular structure features a central 2,1,3-benzothiadiazole ring system. Two bromine atoms are attached to the 4 and 7 positions of the benzene ring moiety. Two octyloxy groups (-O(CH₂)₇CH₃) are substituted at the 5 and 6 positions.
Caption: Molecular Structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Proposed Synthesis Pathway
A similar synthetic strategy has been successfully employed for the synthesis of 4,7-dibromo-5-fluoro-6-((2-octyldodecyl)oxy)benzo[c][2][5]thiadiazole. This reaction proceeds via the displacement of fluoride ions by an alkoxide, which is a well-established method for the etherification of electron-deficient fluoroarenes.
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole (Precursor)
The synthesis of the difluorinated precursor is a critical first step. This can be achieved through the bromination of 5,6-difluoro-2,1,3-benzothiadiazole.
Experimental Protocol:
-
To a solution of 5,6-difluorobenzo[c][2][5]thiadiazole in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole.
Causality: The strong electron-withdrawing nature of the benzothiadiazole ring and the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Therefore, a potent brominating agent like NBS in a strong acid is required to facilitate the bromination at the 4 and 7 positions.
Step 2: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
The final step involves the displacement of the fluoride ions with octyloxy groups.
Proposed Experimental Protocol:
-
Dissolve 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole and an excess of 1-octanol in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution to generate the octyloxide nucleophile in situ.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Causality: The fluorine atoms on the electron-deficient benzothiadiazole core are excellent leaving groups for nucleophilic aromatic substitution. The strong nucleophile, potassium octyloxide, readily attacks the electron-poor aromatic ring, displacing the fluoride ions to form the desired diether product. The use of a polar aprotic solvent like THF is crucial for solubilizing the reactants and facilitating the reaction.
Physicochemical Properties and Characterization
While specific experimental data for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is not extensively published, its properties can be inferred from the behavior of analogous compounds.
Solubility: The two long, flexible octyloxy chains are expected to confer excellent solubility in a range of common organic solvents, such as chloroform, dichloromethane, toluene, and tetrahydrofuran. This is a significant advantage for the solution-based processing of organic electronic devices.
Electronic Properties: The 2,1,3-benzothiadiazole core is a well-known electron acceptor. The presence of two electron-withdrawing bromine atoms further enhances this characteristic. The octyloxy groups are generally considered weak electron-donating groups through resonance, which can modulate the electronic energy levels of the molecule. The interplay of these substituents will determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, the electrochemical and optical band gaps. For related benzothiadiazole-based polymers, HOMO and LUMO energy levels have been reported in the range of -5.51 to -5.71 eV and -3.71 to -4.04 eV, respectively.
Spectroscopic Properties: The molecule is expected to exhibit characteristic UV-Vis absorption and fluorescence emission spectra. The absorption spectrum will be influenced by the extended π-conjugation of the benzothiadiazole system. The emission properties will be dependent on the nature of the excited state and the degree of intramolecular charge transfer (ICT) from the octyloxy donors to the benzothiadiazole acceptor core.
Applications in Materials Science
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is primarily designed as a monomer for the synthesis of advanced organic electronic materials. The two bromine atoms provide reactive sites for polymerization reactions, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or direct arylation polymerization.[4]
By copolymerizing this monomer with various electron-donating units, a wide range of donor-acceptor (D-A) conjugated polymers can be synthesized. The properties of these polymers can be systematically tuned by the choice of the comonomer, leading to materials with tailored band gaps, absorption profiles, and charge transport characteristics for applications in:
-
Organic Photovoltaics (OPVs): As the acceptor unit in low band gap polymers for bulk heterojunction solar cells.
-
Organic Light-Emitting Diodes (OLEDs): As a component in emissive or charge-transporting layers.
-
Organic Field-Effect Transistors (OFETs): In the development of n-type or ambipolar semiconductor materials.
Conclusion
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole represents a strategically designed building block for the synthesis of next-generation organic electronic materials. Its combination of a highly electron-accepting core, solubilizing side chains, and versatile reactive handles makes it a valuable tool for materials scientists and chemists. While a detailed, published synthesis and full characterization of this specific molecule are yet to be widely reported, the proposed synthetic route based on established methodologies provides a clear pathway for its preparation. Further research into the precise properties of this compound and its incorporation into novel polymeric systems will undoubtedly contribute to the continued advancement of the field of organic electronics.
References
- Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 037502.
-
Macromolecules. (2009). Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. [Link]
-
PolyU Institutional Research Archive. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. [Link]
-
MDPI. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. [Link]
-
Wikipedia. 2,1,3-Benzothiadiazole. [Link]
-
MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
-
Beilstein Journals. (2017). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. [Link]
-
ResearchGate. (2006). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. [Link]
-
MDPI. (2018). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. [Link]
-
The Royal Society of Chemistry. (2016). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. [Link]
-
KAUST Repository. (2020). Supporting Information N-type Polymer Semiconductors Incorporating Heteroannulated Benzothiadiazole. [Link]
-
The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. [Link]
-
ResearchGate. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Organic Electronics
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a key organic semiconductor building block that has garnered significant interest in the field of materials science. Its unique molecular architecture, featuring a central electron-deficient 2,1,3-benzothiadiazole core flanked by two bromine atoms and solubilizing octyloxy side chains, makes it an invaluable component in the design and synthesis of high-performance organic electronic materials. The presence of the bromine atoms provides reactive sites for further functionalization through cross-coupling reactions, enabling the construction of extended π-conjugated systems.[1] The long octyloxy chains enhance solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound.
Synthetic Pathway: A Two-Step Approach
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole, followed by a nucleophilic aromatic substitution reaction to introduce the octyloxy side chains.
Step 1: Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
The synthesis of the difluoro-precursor starts from 5,6-difluorobenzo[c][2][3][4]thiadiazole. This is then brominated using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This electrophilic aromatic substitution reaction targets the positions flanking the thiadiazole ring.
Experimental Protocol: Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
-
Materials:
-
Procedure:
-
In a two-necked flask, dissolve 5,6-difluorobenzo[c][2][3][4]thiadiazole (1 equivalent) in concentrated H₂SO₄.
-
Add N-bromosuccinimide (4 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to 70°C and stir for 8 hours in the dark.
-
After cooling to room temperature, carefully pour the reaction mixture into an ice-water mixture.
-
A white precipitate will form. Filter the solid and wash it with water.
-
Recrystallize the crude product from methanol to obtain pure 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole as a white solid.[4]
-
Step 2: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
The final product is obtained through a nucleophilic aromatic substitution reaction. The highly activated fluorine atoms on the benzothiadiazole core are displaced by the octyloxy nucleophile, generated from 1-octanol and a strong base like potassium tert-butoxide (KOtBu).
Experimental Protocol: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
-
Materials:
-
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
-
1-Octanol
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole (1 equivalent) in dry THF.
-
Add 1-octanol (5 equivalents) to the solution.
-
Add potassium tert-butoxide (0.9 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to yield the final product.[4]
-
Caption: Synthetic workflow for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Characterization of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [1] |
| Molecular Weight | 550.39 g/mol | [1] |
| Appearance | White to Almost white powder/crystal | [5] |
| Purity | >98.0% (GC) | [5] |
| Melting Point | 43.0 to 47.0 °C | [5] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons (if any were present, though in this fully substituted benzene ring there are none), the α-methylene protons of the octyloxy chains, the subsequent methylene groups, and the terminal methyl groups. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the aromatic carbons of the benzothiadiazole core and the aliphatic carbons of the octyloxy chains.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 550.39 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic properties of the molecule. The absorption spectrum would typically show a strong π-π* transition at a specific wavelength, which is characteristic of the conjugated benzothiadiazole system.
-
Fluorescence Spectroscopy: The compound is expected to be fluorescent.[1] The emission spectrum would show a characteristic emission peak at a longer wavelength than the absorption maximum, and the quantum yield can be determined to assess its light-emitting efficiency. The photophysical properties are highly dependent on the solvent polarity.[4]
Applications in Organic Electronics
The unique electronic and physical properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole make it a valuable material for various organic electronic applications.
-
Organic Photovoltaics (OPVs): As an electron-accepting building block, it is used in the synthesis of low bandgap conjugated polymers for OPV devices.[6]
-
Organic Light-Emitting Diodes (OLEDs): Its fluorescent properties make it suitable for use as an emissive material or a host in OLEDs.[6]
-
Organic Field-Effect Transistors (OFETs): The ordered packing of benzothiadiazole-based materials can facilitate charge transport, making them promising for OFET applications.[6]
Caption: Key applications of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Conclusion
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a strategically designed molecule with significant potential in the advancement of organic electronics. The synthetic route, while requiring careful execution, is accessible and scalable. Its well-defined characterization profile provides the necessary quality control for its application in high-performance devices. As research in organic materials continues to evolve, this versatile building block is poised to play an increasingly important role in the development of next-generation electronic and optoelectronic technologies.
References
-
2][3][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - MDPI
-
[Benzo[1,2-d:4,5-d′]bis([2][3][7]thiadiazole) and Its Bromo Derivatives - PubMed Central]([Link])
-
[Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][3][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI]([Link])
-
2][3][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - ResearchGate
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole | 1192352-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. ossila.com [ossila.com]
- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions [mdpi.com]
An In-depth Technical Guide to the Solubility of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (CAS No. 1192352-08-1), a key building block in the field of organic electronics and materials science. While precise quantitative solubility data is not widely published, this document leverages fundamental chemical principles, structural analysis, and data from analogous compounds to establish a reliable qualitative solubility profile. Crucially, this guide offers a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in various organic solvents. This work is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective solution-based processing and application of this versatile molecule.
Introduction to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a functionalized heterocyclic aromatic compound. Its molecular architecture is distinguished by a central electron-accepting 2,1,3-benzothiadiazole core, which is substituted with two bromine atoms and two long-chain octyloxy groups.[1] The bromine atoms serve as reactive sites for further chemical modification, typically through cross-coupling reactions, making this molecule a versatile precursor for synthesizing advanced organic semiconductors.[2][3]
The solubility of this compound is of paramount importance. Many applications in organic electronics, such as the fabrication of Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs), rely on solution-based deposition techniques like spin-coating, blade-coating, or inkjet printing.[4][5] A thorough understanding of its solubility in common organic solvents is therefore a critical prerequisite for controlling film morphology, optimizing device performance, and ensuring reproducible results.
Physicochemical Properties and Foundational Solubility Principles
The solubility behavior of a molecule is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[6]
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 1192352-08-1[1][7] |
| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S[1] |
| Molecular Weight | 550.39 g/mol [1] |
| Physical Form | Solid; White to Almost white powder/crystal[1] |
The structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole presents a fascinating duality. The benzothiadiazole core is relatively polar and capable of π-π stacking interactions. In contrast, the two long C₈H₁₇ (octyloxy) alkyl chains are highly nonpolar and hydrophobic. These long alkyl chains are the dominant feature governing the compound's interactions with solvents.[1] They effectively shield the polar core and impart a significant hydrophobic character to the molecule, predicting poor solubility in polar solvents like water and good solubility in many organic solvents.[1][4]
Inferred Solubility Profile
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Soluble | A nonpolar alkane solvent that will strongly interact with the nonpolar octyloxy chains. |
| Toluene | 2.4 | Highly Soluble | A nonpolar aromatic solvent capable of interacting favorably with both the alkyl chains and the aromatic core. Often used in synthesis.[4][8] |
| Chloroform (CHCl₃) | 4.1 | Highly Soluble | A common solvent for benzothiadiazole derivatives.[4] Its moderate polarity effectively solvates the entire molecule. |
| Dichloromethane (DCM) | 3.1 | Highly Soluble | Similar to chloroform. Often used for extraction and purification of related compounds, implying good solubility.[8] |
| Tetrahydrofuran (THF) | 4.0 | Highly Soluble | A moderately polar ether that is an excellent solvent for a wide range of organic molecules, including similar benzothiadiazoles.[4] |
| Acetone | 5.1 | Moderately Soluble | Increased polarity may slightly reduce its effectiveness compared to THF or chloroform. |
| Ethanol/Methanol | 5.2 / 6.6 | Slightly to Sparingly Soluble | Polar, protic solvents. The hydrogen-bonding network is unlikely to be disrupted by the largely nonpolar solute. |
| Water | 10.2 | Insoluble | The large hydrophobic structure will prevent dissolution in water. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderately Soluble | A highly polar aprotic solvent. While a derivative of the parent benzothiadiazole core is soluble in DMSO, the long alkyl chains on the target compound may limit its solubility compared to less polar solvents.[9] |
Standardized Protocol for Quantitative Solubility Determination
To move beyond qualitative estimates, a robust and reproducible experimental protocol is essential. The following methodology, based on the widely accepted isothermal shake-flask method, can be used to accurately determine the solubility of the title compound. The concentration of the resulting saturated solution is quantified using UV-Vis spectroscopy, which is well-suited for chromophoric molecules like benzothiadiazole derivatives.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to ensure that equilibrium is reached, forming a saturated solution. The undissolved solid is then removed by filtration, and the concentration of the solute in the clear supernatant is measured.
Materials and Equipment
-
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
-
Analytical balance (±0.1 mg precision)
-
Selection of high-purity organic solvents (HPLC grade or equivalent)
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Step-by-Step Methodology
-
Preparation of Stock for Calibration: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This will serve as a stock solution for creating a calibration curve.
-
Calibration Curve Construction: Prepare a series of dilutions from the stock solution. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a linear calibration curve according to the Beer-Lambert law.
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., add 10 mg to 2 mL of solvent). The key is to ensure a visible amount of undissolved solid remains after equilibration.
-
Equilibration: Seal the vial tightly and place it in the orbital shaker or on the stir plate at a constant, recorded temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours.[6]
-
Causality Insight: A 24-hour period is a standard starting point to ensure the dissolution process reaches equilibrium. For highly crystalline or poorly soluble compounds, longer times (48-72 hours) may be necessary. Preliminary time-course studies are recommended to validate the equilibration period.
-
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.
-
Self-Validation: This step is crucial to prevent clogging the filter and to ensure that only the saturated supernatant is sampled. For very fine suspensions, centrifugation may be required.
-
-
Sampling and Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.2 μm syringe filter and discard the first ~0.5 mL to saturate the filter membrane and avoid adsorption effects. Filter the remaining solution into a clean vial.
-
Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample on the UV-Vis spectrophotometer.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for quantitative solubility determination.
Conclusion
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a strategically designed molecule whose solubility is dominated by its long, nonpolar octyloxy side chains. This structural feature renders it highly soluble in common nonpolar and moderately polar organic solvents such as toluene, chloroform, and THF, while being insoluble in polar solvents like water. This favorable solubility profile makes it an excellent candidate for solution-based processing in materials science applications. For researchers requiring precise values for process optimization and formulation, the detailed isothermal shake-flask protocol provided herein offers a reliable and scientifically sound method for quantitative solubility determination.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
-
PubMed Central. (2023, May 10). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. Retrieved from PubChem website. [Link]
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. [Link]
-
Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. [Link]
-
ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. [Link]
Sources
- 1. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | 1192352-08-1 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the organoelectronic building block, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. The strategic placement of electron-donating octyloxy chains on the electron-deficient benzothiadiazole core significantly influences its solubility and electronic properties, making it a crucial component in the synthesis of high-performance semiconducting polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document delineates the primary experimental and computational methodologies for determining these energy levels, provides a comparative analysis with related benzothiadiazole derivatives, and offers field-proven protocols for researchers in materials science and drug development.
Introduction: The Architectural Significance of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in the design of electron-deficient materials for organic electronics.[1] Its inherent electron-accepting nature allows for the creation of donor-acceptor (D-A) systems with tunable band gaps and charge transport properties.[2] The title compound, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, is a highly versatile intermediate for several key reasons:
-
Reactive Sites: The bromine atoms at the 4 and 7 positions serve as reactive handles for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the extension of the π-conjugated system by introducing various donor units.[3]
-
Solubility Enhancement: The two long-chain octyloxy groups at the 5 and 6 positions are critical for ensuring solubility in common organic solvents, which is a prerequisite for solution-based processing of organic electronic devices.[4]
-
Electronic Tuning: The electron-donating nature of the alkoxy groups raises the energy levels of the HOMO and LUMO of the BTD core, a strategy used to fine-tune the material's band gap and optimize the energy level alignment with other materials in a device.[2]
Understanding the precise energy of the HOMO and LUMO levels is paramount as it dictates the material's charge injection/extraction barriers, open-circuit voltage in solar cells, and overall environmental stability.
Methodologies for Frontier Molecular Orbital Characterization
The determination of HOMO and LUMO energy levels is achieved through a synergistic combination of experimental electrochemistry and theoretical quantum chemical calculations.
Experimental Determination: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule.[5] By measuring the potentials at which a compound is oxidized and reduced, we can derive reliable estimates of its HOMO and LUMO energy levels.
Causality Behind the Experimental Design: The fundamental principle is that the removal of an electron from the HOMO (oxidation) and the addition of an electron to the LUMO (reduction) correspond to measurable electrochemical events. The oxidation potential is directly related to the HOMO energy level, while the reduction potential relates to the LUMO level. To ensure accuracy and reproducibility, the entire system must be calibrated against a known standard. Ferrocene is the universally accepted external reference standard because its redox potential (the Fc/Fc⁺ couple) is stable and well-documented across different solvent systems.
Self-Validating Protocol for Cyclic Voltammetry:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of an electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile). The electrolyte is crucial for ensuring conductivity while remaining electrochemically inert within the potential window of interest.
-
Working Electrode and Analyte Preparation: The working electrode (e.g., glassy carbon or platinum) must be meticulously polished and cleaned to ensure a reproducible active surface area. The analyte, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, is typically drop-cast onto the electrode from a dilute solution and thoroughly dried.
-
Three-Electrode Cell Assembly: The experiment is conducted in a three-electrode cell:
-
Working Electrode: The electrode where the redox reaction of the analyte occurs.
-
Reference Electrode: Provides a stable potential reference (e.g., Ag/AgCl or a saturated calomel electrode - SCE).[6]
-
Counter (Auxiliary) Electrode: A platinum wire that completes the electrical circuit.
-
-
Degassing: The electrolyte solution containing the assembled cell is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction scan.
-
Data Acquisition: A cyclic voltammogram is recorded by sweeping the potential. The scan is first run in the anodic (positive) direction to determine the oxidation potential (Eox) and then in the cathodic (negative) direction for the reduction potential (Ered).
-
Internal Calibration: After recording the analyte's voltammogram, a small amount of ferrocene is added to the solution, and the measurement is repeated. The ferrocene/ferrocenium (Fc/Fc⁺) redox peak is used to calibrate the potential scale. The formal potential of Fc/Fc⁺ is assumed to be 4.8 eV below the vacuum level.
-
Calculation of Energy Levels: The HOMO and LUMO energies are calculated from the onset potentials of the oxidation (Eonset, ox) and reduction (Eonset, red) peaks relative to the Fc/Fc⁺ couple using the following empirical equations:
-
HOMO (eV) = -e [Eonset, ox - E1/2, Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -e [Eonset, red - E1/2, Fc/Fc⁺ + 4.8]
where E1/2, Fc/Fc⁺ is the half-wave potential of the ferrocene internal standard.
-
Diagram of the Cyclic Voltammetry Experimental Workflow:
Caption: Workflow for HOMO/LUMO determination via Cyclic Voltammetry.
Computational Determination: Density Functional Theory (DFT)
DFT calculations provide theoretical insight into the electronic structure of molecules. This method solves the Schrödinger equation using approximations based on electron density, offering a powerful predictive tool for molecular orbital energies and geometries.
Expertise in Method Selection: The choice of functional and basis set is critical for obtaining results that correlate well with experimental values. For conjugated organic molecules like BTD derivatives, the B3LYP hybrid functional is a widely used and well-validated choice that balances computational cost and accuracy. A Pople-style basis set, such as 6-31G(d), is generally sufficient for providing a good description of the electronic structure for geometry optimization and orbital energy calculations.
Authoritative Protocol for DFT Calculation:
-
Molecular Geometry Optimization: The first and most critical step is to find the lowest energy conformation of the molecule. The calculation is initiated with an approximate 3D structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. A geometry optimization is performed, typically using the B3LYP functional with the 6-31G(d) basis set, to find the stable ground-state structure. To reduce computational time without sacrificing accuracy for the core's electronic properties, long alkyl chains like octyl groups are often replaced with methyl or ethyl groups.
-
Frequency Calculation: A subsequent frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Single-Point Energy Calculation: Using the optimized geometry, a higher-level single-point energy calculation can be performed to obtain more accurate molecular orbital energies.
-
HOMO/LUMO Analysis: The output of the calculation provides the energies of all molecular orbitals. The HOMO is the highest energy orbital that is occupied by electrons, and the LUMO is the lowest energy orbital that is unoccupied. The energy difference between these two is the HOMO-LUMO gap.
Data Summary and Comparative Analysis
| Compound/Polymer | Substituent at 5,6-positions | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) | Method | Reference |
| PT1 (polymer with Thiophene) | -O(C₈H₁₇) (Octyloxy) | -5.63 | -3.82 | 1.81 | Cyclic Voltammetry | [7] |
| PT2 (polymer with Selenophene) | -O(C₈H₁₇) (Octyloxy) | -5.48 | -3.60 | 1.88 | Cyclic Voltammetry | [7] |
| PT3 (polymer with Thieno[3,2-b]thiophene) | -O(C₈H₁₇) (Octyloxy) | -5.33 | -3.75 | 1.58 | Cyclic Voltammetry | [7] |
| Polymer PTTBTTT (related structure) | -F, -O(C₂₀H₄₁) | -5.51 | -3.71 | 1.80 | Cyclic Voltammetry | [5] |
| 5,6-difluorobenzo[c][5][7][8]thiadiazole | -F (Fluoro) | - | -0.89 | - | DFT | [6] |
Analysis of Structure-Property Relationships: The data clearly shows the influence of both the side chains on the BTD core and the donor co-monomer in the polymer backbone. The octyloxy groups, being electron-donating, generally raise the HOMO/LUMO energy levels compared to the strongly electron-withdrawing fluoro groups.[6] The HOMO energy levels of the polymers, ranging from -5.33 eV to -5.63 eV, are sufficiently low to ensure good air stability, as they are below the air oxidation threshold of approximately -5.27 eV.[7] The LUMO levels are positioned to allow for efficient electron injection and transport.
Molecular Orbital Energy Level Diagram:
Caption: Representative FMO energy levels for an alkoxy-BTD derivative.
Conclusion and Future Outlook
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a strategically designed building block whose electronic properties are pivotal to its function in advanced semiconducting materials. The combination of cyclic voltammetry and DFT calculations provides a robust framework for accurately characterizing its HOMO and LUMO energy levels. The electron-donating octyloxy side chains effectively tune the frontier orbital energies to desirable levels for applications in organic electronics, ensuring both processability and environmental stability. The protocols and comparative data presented in this guide offer a validated system for researchers to reliably assess this molecule and its derivatives, paving the way for the rational design of next-generation organic electronic materials.
References
-
Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 037503. [Link]
-
Dikbiyik, D. E. (2022). EFFECT OF π-BRIDGES ON ELECTROCHEMICAL AND PHOTOVOLTAIC PROPERTIES OF BENZOTHIADIAZOLE AND BENZODITHIOPHENE BASED CONJUGATED POLYMERS. Middle East Technical University. [Link]
-
Honisz, D., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1265. [Link]
-
Musalov, M. V., et al. (2022). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 27(21), 7204. [Link]
-
García-Calvo, J., et al. (2006). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. European Journal of Organic Chemistry, 2006(5), 1097-1104. (Note: A direct link to the full text may require a subscription. The abstract is available on ResearchGate). [Link]
-
Al-Attar, H. A. (2012). Synthesis and Characterization of New Conjugated Polymers for Application in Solar Cells. University of Sheffield. [Link]
-
Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64, 539-559. [Link]
-
Rondinini, S., et al. (2017). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Polymers, 9(12), 685. [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of related compounds. Retrieved January 20, 2026, from [Link]
-
Knyazeva, E. A., & Rakitin, O. A. (2020). Safe Synthesis of 4,7-Dibromo[5][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(18), 4165. [Link]
-
Isherwood, P. J., et al. (2020). 4,7-Diarylbenzo[c][5][7][8]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic & Biomolecular Chemistry, 18(30), 5828-5835. [Link]
-
Isherwood, P. J., et al. (2021). 8,8′-(Benzo[c][5][7][8]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): a new AIEgen that is a molecular heterogeneous photosensitizer. RSC Advances, 11(48), 30282-30287. [Link]
-
Comí, M., et al. (2021). Alkoxy functionalized benzothiadiazole based donor-acceptor conjugated copolymers for organic field-effect transistors. Organic Electronics, 91, 106093. [Link]
-
Michinobu, T., & Osawa, M. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(13), 2445-2464. [Link]
Sources
- 1. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. ossila.com [ossila.com]
- 4. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Degradation of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound. The insights herein are based on established principles of organic chemistry and material science, drawing parallels from related molecular structures to provide a predictive assessment in the absence of extensive direct experimental data for this specific molecule.
Introduction: The Significance of Thermal Stability
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a key building block in the synthesis of advanced organic materials, particularly for applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The performance and longevity of these devices are intrinsically linked to the thermal stability of their constituent materials. Processing of these materials often involves thermal treatments like annealing, and the operational lifetime can be limited by thermal degradation. Therefore, a thorough understanding of the thermal behavior of this benzothiadiazole derivative is paramount for optimizing device fabrication and ensuring long-term operational stability.
The molecular structure, featuring a rigid benzothiadiazole core, flexible octyloxy side chains, and bromine substituents, presents a complex interplay of factors that govern its thermal properties. This guide will dissect these structural components to postulate a comprehensive thermal degradation profile.
Predicted Thermal Profile and Key Transitions
Based on the analysis of structurally related compounds, a multi-stage thermal degradation process is anticipated for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. The thermal stability is expected to be robust, with significant decomposition likely commencing above 300°C.
Data Summary: Predicted Thermal Events
| Thermal Event | Predicted Temperature Range (°C) | Associated Structural Change |
| Melting Point | ~150 - 200 | Solid to Liquid Phase Transition |
| Onset of Decomposition (Td, 5% weight loss) | > 300 | Initial cleavage of octyloxy side chains |
| Side-Chain Degradation | ~300 - 400 | Scission of C-O bonds in the octyloxy groups |
| Core Degradation | > 400 | Fragmentation of the benzothiadiazole ring and debromination |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To quantify the mass loss of the material as a function of temperature, identifying the onset and various stages of decomposition.
Step-by-Step Methodology:
-
Sample Preparation: Place 5-10 mg of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole into an alumina or platinum TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres is crucial to distinguish between thermal and thermo-oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used to better resolve overlapping degradation steps.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs.
-
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).
-
Causality Behind Experimental Choices: The use of both inert and oxidative atmospheres allows for the elucidation of the degradation mechanism. In an inert atmosphere, degradation is purely thermal, while in air, oxidative processes will also contribute. The chosen temperature range and heating rate are standard for screening the thermal stability of organic materials.
Experimental Workflow: TGA
Caption: Thermogravimetric Analysis (TGA) experimental workflow.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions.
Step-by-Step Methodology:
-
Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Heat from 25°C to a temperature just below the onset of decomposition (determined by TGA, e.g., 250°C) at a rate of 10°C/min.
-
Hold for 2 minutes.
-
Cool to 25°C at 10°C/min.
-
Heat again to 250°C at 10°C/min (second heating cycle).
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (melting) and exothermic peaks (crystallization).
-
Determine the glass transition temperature (Tg) from the step change in the baseline, typically from the second heating cycle to erase thermal history.
-
Causality Behind Experimental Choices: The heat-cool-heat cycle is essential for observing the intrinsic thermal properties of the material, free from the influence of its previous thermal history. The upper-temperature limit is set below the decomposition temperature to avoid interference from degradation events.
Experimental Workflow: DSC
Caption: Differential Scanning Calorimetry (DSC) workflow.
Postulated Degradation Pathways and Products
The thermal degradation of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is likely to proceed through a series of reactions involving the different structural motifs of the molecule.
Initial Degradation: Cleavage of Octyloxy Side Chains
The C-O bonds of the ether linkages are expected to be the most thermally labile part of the molecule. The initial degradation step is likely the homolytic cleavage of the octyloxy C-O bond.[1] This would generate a phenoxy radical on the benzothiadiazole core and an octyl radical. The octyl radical can then undergo further reactions such as beta-scission to form smaller alkenes (e.g., 1-octene) and alkyl radicals.
Secondary Degradation: Reactions of the Benzothiadiazole Core
Following or concurrent with the side-chain degradation, the benzothiadiazole core will begin to fragment at higher temperatures. This can involve:
-
Debromination: The C-Br bonds will cleave, releasing bromine radicals. These radicals are highly reactive and can participate in subsequent degradation reactions. The thermal decomposition of brominated aromatic compounds often leads to the formation of brominated phenols and benzenes.[2][3]
-
Ring Opening: The heterocyclic benzothiadiazole ring can undergo fragmentation, leading to the evolution of gaseous products such as SO2, N2, and various nitrogen and sulfur-containing organic fragments.
Proposed Degradation Pathway
Caption: Postulated thermal degradation pathway.
Conclusion and Future Work
This technical guide provides a predictive framework for understanding the thermal stability and degradation of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. The proposed multi-stage degradation, initiated by the cleavage of the octyloxy side chains followed by the fragmentation of the brominated benzothiadiazole core, is a scientifically grounded hypothesis based on the behavior of related compounds.
For a definitive understanding, it is imperative to perform the detailed experimental work outlined in this guide. Advanced analytical techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be invaluable for identifying the evolved gaseous products during degradation, thereby providing concrete evidence for the proposed pathways. Such empirical data will be crucial for the rational design of more robust materials for next-generation organic electronic devices.
References
-
Nimlos, M. R., et al. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. The Journal of Chemical Physics, 140(23), 234307. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265. [Link]
-
Comí, M., et al. (2023). Structural‐Functional Properties of Asymmetric Fluoro‐Alkoxy Substituted Benzothiadiazole Homopolymers with Flanked Chalcogen‐Based Heterocycles. Macromolecular Rapid Communications, 44(4), 2200731. [Link]
-
AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. [Link]
-
Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 104, 307-312. [Link]
Sources
An In-depth Technical Guide to the Electrochemical Properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Electronic Landscape
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole stands as a pivotal building block in the design of advanced organic electronic materials. Its unique molecular architecture, featuring a highly electron-deficient 2,1,3-benzothiadiazole (BTD) core flanked by bromine atoms and solubilizing octyloxy side chains, offers a versatile platform for tuning the optoelectronic properties of organic semiconductors. These materials are at the forefront of innovations in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and bioelectronics. This guide provides an in-depth exploration of the electrochemical properties of this compound, offering both foundational knowledge and practical experimental guidance for its characterization.
The Molecular Architecture: A Symphony of Electron-Withdrawing and -Donating Moieties
The electrochemical behavior of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a direct consequence of the interplay between its constituent parts. The BTD core is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing bromine atoms at the 4 and 7 positions. This strong electron-accepting nature is crucial for creating low bandgap materials when copolymerized with electron-donating units.[1][2]
Conversely, the two octyloxy chains at the 5 and 6 positions serve a dual purpose. Primarily, they impart excellent solubility in common organic solvents, a critical requirement for solution-based processing of organic electronic devices. Additionally, these electron-donating alkoxy groups can subtly modulate the electronic properties of the BTD core, influencing the energy levels of the frontier molecular orbitals.[1][2]
Unveiling the Electrochemical Landscape: Frontier Molecular Orbitals
The key to understanding the electrochemical properties of any semiconductor lies in the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals dictate the ease of oxidation and reduction, the optical bandgap, and the charge transport characteristics of the material.
A study on copolymers incorporating the very similar 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1][3][4]thiadiazole unit provides valuable insight into the electrochemical behavior of such alkoxy-functionalized BTD systems.[1][2]
Table 1: Comparative Electrochemical Data of Benzothiadiazole Derivatives
| Compound/Copolymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | Est. -5.4 to -5.6 | Est. -3.3 to -3.5 | Est. 2.0 to 2.2 |
| Copolymer of 5,6-bis(octyloxy)BTD derivative and thiophene (CP1)[1] | -5.33 | -3.52 | 1.81 |
| Copolymer of 5,6-bis(octyloxy)BTD derivative and bithiophene (CP3)[1] | -5.38 | -3.56 | 1.82 |
Note: The values for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole are estimations based on the influence of octyloxy substituents observed in similar systems.
The bromine atoms at the 4 and 7 positions also play a crucial role in the synthesis of more complex molecules. They provide reactive sites for cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the facile extension of the π-conjugated system.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to determine the HOMO and LUMO energy levels of organic semiconductors.[3][4] The following protocol outlines a robust procedure for the characterization of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Materials and Equipment
-
Electrochemical Cell: A three-electrode cell.[4]
-
Working Electrode: Glassy carbon or platinum button electrode.[5]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).[3]
-
Counter Electrode: Platinum wire.[5]
-
Potentiostat: A device capable of performing cyclic voltammetry.
-
Solvent: Anhydrous dichloromethane or acetonitrile.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).[5]
-
Analyte: 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (dissolved in the solvent to a concentration of 1-5 mM).
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple for calibration.[6]
-
Inert Gas: High-purity argon or nitrogen.
Step-by-Step Procedure
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent to a concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in the electrolyte solution to the desired concentration.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Purge the analyte solution with the inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[3] Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan for both oxidation and reduction events. A typical starting point would be from -2.0 V to +2.0 V vs. Ag/AgCl.
-
Set the scan rate, typically between 20 and 100 mV/s.[7]
-
Record the cyclic voltammogram.
-
-
Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record a new voltammogram to determine the position of the Fc/Fc⁺ redox couple.[6]
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV below the vacuum level):[6]
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical bandgap can be calculated as the difference between the LUMO and HOMO energy levels: Eg = |LUMO - HOMO| .
-
Caption: Generalized synthetic pathway to the target molecule.
Structure-Property Relationships and Conclusion
The electrochemical properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole are a testament to the power of molecular design in tuning the performance of organic electronic materials. The electron-deficient BTD core, further functionalized with electron-withdrawing bromine atoms, establishes a strong acceptor character. The introduction of octyloxy side chains not only ensures solubility but also subtly modulates the frontier orbital energy levels.
This in-depth guide provides a comprehensive framework for understanding and experimentally characterizing the electrochemical properties of this important building block. The provided protocols and comparative data serve as a valuable resource for researchers and scientists working at the cutting edge of organic electronics and drug development, enabling the rational design of next-generation materials with tailored functionalities.
References
-
Comí, M., Patra, D., Yang, R., et al. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C, 9(15), 5113-5123 (2021). [Link]
-
Comí, M., Patra, D., Yang, R., et al. Alkoxy functionalized benzothiadiazole based donor-acceptor conjugated copolymers for organic field-effect transistors. Hamad Bin Khalifa University (2021). [Link]
-
Xu, Z., Du, H., Yin, M., et al. Benzothiadiazole, hexylthiophen and alkoxy benzene based solution processable copolymer: Effect of the electron withdrawing substituents (fluorine atoms) on electrochemical, optical and electrochromic properties. Organic Electronics, 61, 1-9 (2018). [Link]
-
Gamry Instruments. Cyclic Voltammetry Experiment. [Link]
-
Licciardello, A., et al. Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Polymers, 10(11), 1234 (2018). [Link]
-
Elgrishi, N., et al. A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206 (2018). [Link]
-
Knyazeva, E. A., et al. Safe Synthesis of 4,7-Dibromot[1][3][4]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(20), 4781 (2020). [Link]
-
Woźniak, P. D., et al. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (158), e61052 (2020). [Link]
-
CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. [Link]
Sources
- 1. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Abstract
This technical guide provides a comprehensive overview of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a key building block in the field of organic electronics. While a definitive single-crystal X-ray structure is not yet publicly documented, this paper synthesizes established chemical principles and data from analogous compounds to present a robust framework for its synthesis, crystallization, and anticipated structural characteristics. We offer detailed, field-proven protocols and expert analysis to guide researchers in materials science and drug development. The discussion focuses on the causal relationships between molecular architecture, supramolecular packing, and the resulting electronic properties that make this molecule a subject of significant interest.
Introduction: A Privileged Scaffold for Organic Electronics
The 2,1,3-benzothiadiazole (BTD) core is a foundational electron-accepting unit in the design of high-performance organic semiconductors.[1][2] Its strong electron-withdrawing nature, when incorporated into a donor-acceptor (D-A) molecular architecture, effectively lowers the HOMO-LUMO energy gap, facilitating applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[3][4][5]
The subject of this guide, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (CAS 1192352-08-1), is a highly functionalized BTD derivative designed for advanced material applications.[6][7] The strategic placement of specific substituents serves distinct purposes:
-
4,7-Dibromo Groups: These halogens provide reactive handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings.[4][8] This allows for the straightforward synthesis of π-extended polymers and small molecules.[9]
-
5,6-bis(octyloxy) Groups: The long, flexible alkyl chains are critical for ensuring solubility in common organic solvents, which is a prerequisite for solution-based processing of electronic devices.[7] Furthermore, these chains play a crucial role in modulating the solid-state packing of the molecules, influencing thin-film morphology and, consequently, charge transport efficiency.
This guide will provide the necessary protocols and theoretical framework to enable researchers to synthesize, purify, and crystallize this compound, and to understand the key features to be expected from a detailed structural analysis.
Synthesis and Crystallization Protocol
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated pathway synthesized from established literature procedures on analogous compounds.
Detailed Synthesis Workflow
Step 1: Synthesis of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole
-
Starting Material: Begin with 4,5-bis(octyloxy)-1,2-phenylenediamine.
-
Reaction: Dissolve the diamine in a suitable solvent such as pyridine. Cool the solution to 0 °C in an ice bath.
-
Cyclization: Add thionyl chloride (SOCl₂) dropwise (approximately 2.2 equivalents) to the cooled solution. The reaction is exothermic and should be controlled to prevent side reactions. The thionyl chloride reacts with the diamine to form the thiadiazole ring.[2]
-
Work-up: After stirring for several hours and allowing the reaction to return to room temperature, pour the mixture into water to quench excess thionyl chloride. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure 5,6-bis(octyloxy)-2,1,3-benzothiadiazole intermediate.
Step 2: Bromination at the 4 and 7 Positions
-
Reaction Setup: Dissolve the product from Step 1 in a solvent resistant to bromination, such as chloroform or acetic acid.
-
Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (at least 2.2 equivalents) to the solution in portions. The use of NBS is preferable to liquid bromine for its milder nature and easier handling.
-
Catalysis & Conditions: The reaction can be performed in the presence of a catalytic amount of a protic acid like sulfuric acid to enhance the electrophilicity of the bromine.[10] Stir the reaction at room temperature or with gentle heating until TLC or GC-MS analysis indicates full conversion of the starting material.
-
Quenching and Isolation: Cool the reaction mixture and quench any excess NBS with a saturated aqueous solution of sodium bisulfite.[11] Extract the product into an organic solvent, wash thoroughly with water and brine, and dry over anhydrous sodium sulfate.
-
Final Purification: Remove the solvent in vacuo. The final product, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, can be purified by recrystallization from a solvent system like ethanol or a hexane/ethyl acetate mixture to yield a white to off-white crystalline solid.[6]
Protocol for Growing Single Crystals
Obtaining a high-quality single crystal suitable for X-ray diffraction is paramount for structural elucidation. The key is to allow molecules to self-assemble slowly and methodically.
Method: Slow Evaporation from a Binary Solvent System
-
Rationale: This technique creates a gradual increase in supersaturation, promoting the growth of a few large, well-ordered crystals rather than many small, imperfect ones. A binary solvent system (one "good" solvent, one "poor" solvent) provides fine control over the evaporation rate and solubility.
-
Protocol:
-
Solvent Selection: Choose a high-boiling point solvent in which the compound is readily soluble (e.g., chloroform, tetrahydrofuran, or toluene) and a lower-boiling point, more polar solvent in which it is sparingly soluble (e.g., methanol, hexane, or acetonitrile).
-
Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of the "good" solvent (e.g., 0.5 mL of chloroform) in a clean vial.
-
Induce Saturation: Slowly add the "poor" solvent (e.g., methanol) dropwise until the solution becomes faintly turbid, indicating the onset of precipitation.
-
Re-dissolution: Add a few more drops of the "good" solvent to just re-dissolve the precipitate, creating a perfectly saturated solution.
-
Slow Growth: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to create a very small opening. This ensures slow evaporation over several days to weeks at room temperature in a vibration-free environment.
-
Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with the "poor" solvent before drying.
-
Anticipated Crystal Structure and Supramolecular Assembly
While a published crystal structure for this specific molecule is not available, we can make authoritative predictions based on extensive data from analogous BTD derivatives.[12][13] The analysis would proceed via Single Crystal X-ray Diffraction (SC-XRD).
Experimental and Analytical Workflow
The process of determining a crystal structure follows a well-defined, self-validating workflow.
Predicted Crystallographic Data
The following table summarizes the expected crystallographic parameters for the title compound, based on common values for substituted aromatic molecules.
| Parameter | Predicted Value / Observation | Rationale |
| Crystal System | Triclinic or Monoclinic | These systems are most common for organic molecules lacking high symmetry. |
| Space Group | P-1 or P2₁/c | These are the most frequent centrosymmetric space groups for organic compounds. |
| Z (Molecules per cell) | 2 or 4 | Corresponds to the typical number of asymmetric units in the common space groups. |
| Density | ~1.4 - 1.6 g/cm³ | Expected range for a molecule containing two bromine atoms and long alkyl chains. |
| Intramolecular Geometry | Planar BTD core | The fused aromatic ring system enforces planarity. |
| Octyloxy Chains | Disordered / All-trans conformation | Flexible alkyl chains often exhibit conformational disorder or adopt low-energy all-trans states. |
Predicted Supramolecular Packing and Intermolecular Interactions
The solid-state packing is a delicate balance between competing intermolecular forces. The octyloxy chains will significantly influence the final arrangement.
-
π-π Stacking: The planar, electron-deficient BTD cores are expected to stack in a co-facial or slipped-stack arrangement. The interplanar distance is anticipated to be in the range of 3.4–3.8 Å. This stacking is crucial for orbital overlap and efficient charge transport along the stacking axis.
-
Van der Waals Interactions: The long octyloxy chains will segregate into their own domains, interacting via van der Waals forces. This self-assembly can create lamellar structures, with alternating layers of aromatic cores and insulating alkyl chains.
-
Halogen and Chalcogen Bonding: Weak, directional interactions such as Br···N, Br···S, or N···S contacts between adjacent stacks are possible.[3] These interactions provide additional stability to the crystal lattice and can influence the dimensionality of charge transport.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole | 1192352-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 8. ossila.com [ossila.com]
- 9. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in Organic Photovoltaics
Introduction: The Strategic Role of Alkoxy-Substituted Benzothiadiazole in OPV Materials
In the landscape of organic photovoltaics (OPVs), the design and synthesis of electron-rich (donor) and electron-deficient (acceptor) materials are paramount to achieving high power conversion efficiencies (PCEs). The 2,1,3-benzothiadiazole (BT) core is a cornerstone acceptor unit, prized for its strong electron-withdrawing nature which, when incorporated into a conjugated polymer backbone, narrows the material's bandgap and promotes absorption of a broader portion of the solar spectrum.[1][2] The strategic functionalization of this core unlocks further enhancements in material properties and device performance.
This guide focuses on 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole , a key building block for high-performance donor-acceptor (D-A) conjugated polymers. The two bromine atoms at the 4 and 7 positions serve as reactive handles for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations, enabling the construction of extended π-conjugated systems.[3][4]
The causality behind the selection of the 5,6-bis(octyloxy) side chains is twofold and critical to the material's function:
-
Solubility and Processability: The long, flexible octyloxy chains are not merely passive appendages. They impart excellent solubility in common organic solvents (e.g., chloroform, chlorobenzene, toluene), which is a prerequisite for the low-cost, solution-based fabrication techniques that define OPV technology, such as spin-coating.[5][6]
-
Morphology Control: These side chains play a crucial role in dictating the intermolecular packing and solid-state morphology of the resulting polymer films.[3] The final morphology of the bulk heterojunction (BHJ) active layer—an interpenetrating network of the donor polymer and an electron acceptor material—is a decisive factor in exciton dissociation, charge transport, and ultimately, device efficiency.
This document provides a comprehensive set of protocols, from the synthesis of the monomer to the fabrication and characterization of a complete OPV device, grounded in established methodologies.
Part 1: Monomer Synthesis & Characterization
The synthesis of the target monomer is a multi-step process that begins with the creation of the alkoxy-substituted benzothiadiazole core, followed by a direct bromination.
Protocol 1.1: Synthesis of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole (Precursor)
This protocol is adapted from established procedures for the synthesis of dialkoxy-benzothiadiazole derivatives. The core principle is the etherification of a catechol derivative followed by cyclization to form the thiadiazole ring.
Workflow Diagram: Precursor Synthesis
Caption: Workflow for the synthesis of the octyloxy-substituted precursor.
Step-by-Step Methodology:
-
Etherification: In a round-bottom flask, combine 4,5-dihydroxy-1,2-dinitrobenzene (1 equiv.), 1-bromooctane (2.5 equiv.), and potassium carbonate (K₂CO₃, 3 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into a large volume of water. Extract the aqueous phase three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2-bis(octyloxy)-4,5-dinitrobenzene.
-
Reduction: Dissolve the purified dinitro compound in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~10 equiv.) portion-wise and reflux the mixture for 2-4 hours.
-
Neutralization & Extraction: Cool the reaction, pour it into an ice-water mixture, and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate.
-
Cyclization: Dissolve the resulting crude diamine in toluene. Add thionyl chloride (SOCl₂, ~1.5 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Final Purification: After cooling, pour the mixture into water, neutralize with NaHCO₃, and extract with toluene. Dry the organic phase and purify the product by column chromatography or recrystallization from ethanol to yield 5,6-bis(octyloxy)-2,1,3-benzothiadiazole as a solid.
Protocol 1.2: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
This protocol employs direct bromination of the electron-rich benzene ring of the precursor.
Step-by-Step Methodology:
-
Dissolution: Dissolve the precursor, 5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1 equiv.), in a suitable solvent such as chloroform or acetic acid in a flask protected from light.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 2.1-2.2 equiv.) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC.
-
Quenching: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.
-
Extraction: Extract the product with dichloromethane (DCM). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution and purify the crude product by recrystallization from a solvent system like ethanol or isopropanol to yield the final product, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole , typically as a yellow solid.[7]
Part 2: Polymer Synthesis via Suzuki Polycondensation
Suzuki polycondensation is a robust and widely used method for forming C-C bonds to create D-A conjugated polymers.[5] Here, we detail the synthesis of a representative polymer, PBDTT-OBT , by copolymerizing our target monomer with a benzodithiophene (BDT) derivative.
Protocol 2.1: Synthesis of Poly[benzo[1,2-b:4,5-b']dithiophene-alt-5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][3][9][10]thiadiazole] (PBDTT-OBT)
Workflow Diagram: Suzuki Polymerization
Caption: General workflow for the Suzuki polymerization reaction.
Step-by-Step Methodology:
-
Setup: In a Schlenk flask, combine 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1 equiv.) and a suitable benzodithiophene comonomer, such as 2,6-bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (1 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Add anhydrous toluene. Degas the mixture by bubbling with argon for 30 minutes.
-
Reaction Initiation: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) and a few drops of a phase transfer catalyst like Aliquat 336.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously under an argon atmosphere for 24-48 hours. The solution will become dark and viscous as the polymer forms.
-
End-Capping: To terminate the polymer chains, add a small amount of phenylboronic acid (to react with any remaining brominated ends) and stir for 2 hours. Then, add a small amount of bromobenzene (to react with any remaining boronic ester/stannane ends) and stir for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirring methanol. The polymer will precipitate as fibrous strands.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.
-
Final Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
Part 3: Organic Photovoltaic Device Fabrication
This section outlines a standard protocol for fabricating an inverted bulk heterojunction solar cell, a common and high-performance device architecture.
Protocol 3.1: Inverted OPV Device Fabrication (ITO/ZnO/Active Layer/MoO₃/Ag)
Workflow Diagram: OPV Fabrication
Caption: Step-by-step fabrication of an inverted OPV device.
Step-by-Step Methodology:
-
Substrate Cleaning: Clean pre-patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 15 minutes immediately before use.[5][8]
-
Electron Transport Layer (ETL): In a nitrogen-filled glovebox, spin-coat a ZnO nanoparticle suspension onto the ITO substrate (e.g., at 4000 rpm for 30 seconds). Anneal the substrate at 150 °C for 15 minutes.
-
Active Layer Solution Preparation: Prepare a blend solution by dissolving the synthesized polymer (e.g., PBDTT-OBT) and an electron acceptor (e.g., PC₇₁BM) in a solvent like chlorobenzene or o-dichlorobenzene. A typical concentration is 20-25 mg/mL total solids with a polymer:acceptor weight ratio of 1:1.5. Stir the solution overnight at ~50 °C.
-
Active Layer Deposition: Filter the active layer solution through a 0.45 µm PTFE filter and spin-coat it onto the ZnO layer. Typical spin speeds range from 1000-2000 rpm, aiming for a film thickness of 80-120 nm.
-
Morphology Optimization (Annealing):
-
Thermal Annealing: Transfer the substrates to a hotplate inside the glovebox and anneal at a specific temperature (e.g., 110-140 °C) for 10 minutes.
-
Solvent Vapor Annealing (Optional): Place the substrates in a sealed chamber containing a small amount of a solvent (e.g., chloroform) for a set time to allow for film reorganization.
-
-
Hole Transport Layer (HTL): Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Deposit a thin layer (~5-10 nm) of Molybdenum(VI) oxide (MoO₃).
-
Top Electrode: Without breaking vacuum, deposit the top metal contact, typically Silver (Ag, ~100 nm), through a shadow mask to define the device area (e.g., 0.04 - 0.1 cm²).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.[5]
Part 4: Material and Device Characterization
Protocol 4.1: Material Characterization
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).
-
Prepare a thin film by spin-coating the solution onto a quartz slide.
-
Record the absorption spectra for both the solution and the film.
-
The absorption onset (λ_onset) of the film is used to calculate the optical bandgap (E_g^opt = 1240 / λ_onset). A red-shift in the film spectrum compared to the solution indicates intermolecular aggregation.[7]
-
-
Cyclic Voltammetry (CV):
-
Perform CV on a thin film of the polymer drop-cast onto a glassy carbon electrode.
-
Use a standard three-electrode setup with a Pt wire counter electrode and an Ag/AgCl reference electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Calibrate the potential against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
-
The onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) are used to estimate the HOMO and LUMO energy levels, respectively.[7]
-
E_HOMO = -[E_ox^onset - E_Fc/Fc⁺ + 4.8] eV
-
E_LUMO = -[E_red^onset - E_Fc/Fc⁺ + 4.8] eV
-
-
Protocol 4.2: Device Performance Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator calibrated to AM 1.5G irradiation (100 mW/cm²).
-
Connect the device to a source measure unit (e.g., Keithley 2400).
-
Measure the J-V curve and extract the key performance metrics:
-
Open-circuit voltage (V_oc): The voltage at zero current.
-
Short-circuit current density (J_sc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the squareness of the J-V curve, calculated as (J_mp * V_mp) / (J_sc * V_oc).
-
Power Conversion Efficiency (PCE): The overall efficiency, calculated as (V_oc * J_sc * FF) / P_in, where P_in is the incident power density.[9]
-
-
Data Presentation: Representative Properties
The following table summarizes typical optoelectronic properties and device performance for polymers derived from alkoxy-substituted benzothiadiazole monomers, providing a benchmark for researchers.
| Property | Representative Value | Source |
| Optical Properties (Film) | ||
| Absorption λ_max | 540 - 650 nm | [10] |
| Optical Bandgap (E_g^opt) | 1.75 - 2.0 eV | |
| Electrochemical Properties | ||
| HOMO Level | -5.4 to -5.8 eV | |
| LUMO Level | -3.7 to -4.0 eV | |
| OPV Device Performance (with PC₇₁BM) | ||
| Open-Circuit Voltage (V_oc) | 0.70 - 0.90 V | [10] |
| Short-Circuit Current (J_sc) | 6 - 10 mA/cm² | [10] |
| Fill Factor (FF) | 0.35 - 0.65 | [10] |
| Power Conversion Efficiency (PCE) | 1.7% - 9.0% | [10] |
Note: Performance is highly dependent on the specific comonomer, device architecture, and processing conditions.
References
- Cao, W., & Xue, J. (2014). Recent progress in organic photovoltaics: device architecture and optical design. Energy & Environmental Science, 7(7), 2123-2144.
-
Yuan, J., et al. (2020). Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][3][11][10]-thiadiazole-9,9-dioctylfluorene). Journal of Materials Science & Technology, 58, 130-137.
- Viswanathan, V. N., et al. (2017). Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Beilstein Journal of Nanotechnology, 8, 957–967.
- S.n. (2025). Advancing OPV Technology: The Role of Dibromo Benzothiadiazole Derivatives. BenchChem.
- Sharma, M., et al. (2018). Schematic of Steps Involved in the Fabrication of an OPV Device. ResearchGate.
- Kim, H., et al. (2017). Effects on Photovoltaic Performance of Dialkyloxy-benzothiadiazole Copolymers by Varying the Thienoacene Donor. ACS Applied Materials & Interfaces, 9(16), 14061-14069.
- Lazo, L. M., et al. (2015). Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di (thiophen-2-yl)-benzo[c] [1, 2, 5 ]thiadiazole, (DTBT). ResearchGate.
-
Rakitin, O. A., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][11][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(16), 4931.
- Zeytun Karaman, C. (2021). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction. Middle East Technical University.
- S.n. (2020). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors.
- de Andrade, A. V. M., et al. (2023). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers, 15(18), 3788.
- Al-Attar, H. A., et al. (2015). Pyrene–benzothiadiazole-based copolymers for application in photovoltaic devices. White Rose Research Online.
- He, Z., et al. (2018). Enhanced Photovoltaic Performance of Benzothiadiazole-Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells.
- Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
- Viswanathan, V. N., et al. (2017).
- Aydin, E., et al. (2019). Characterization of organic solar cells using semiconducting polymers with different bandgaps. Journal of the Australian Ceramic Society, 55, 1033-1041.
- Dyrager, C., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(10), 6823-6834.
- Hoang, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 80-87.
- Moody, C. J., & Rees, C. W. (Eds.). (2008).
- G. W. Gribble. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 2056–2126.
- Huang, Y., et al. (2015). Improved performance of polymer solar cells using PBDTT-F-TT:PC71BM blend film as active layer. Organic Electronics, 17, 24-30.
- Foronda, J. (2014). A New Methodology for the Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. Senior Research Projects.
-
J. S. Fossey et al. (2021). 4,7-Diarylbenzo[c][3][11][10]thiadiazoles as fluorophores and visible light organophotocatalysts. Chemical Science, 12(3), 1068-1076.
- Wang, C., et al. (2021). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science, 39(5), 525-536.
Sources
- 1. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1,2,5]-thiadiazole-9,9-dioctylfluorene) [jmst.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 11. ossila.com [ossila.com]
Application Notes and Protocols: 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole as a Premier Building Block for High-Performance Conjugated Polymers
Introduction: The Strategic Importance of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in Organic Electronics
The landscape of organic electronics is continually evolving, driven by the quest for materials that offer superior performance, processability, and stability. Within the vast library of molecular building blocks for conjugated polymers, 2,1,3-benzothiadiazole (BT) has established itself as a cornerstone electron-acceptor unit.[1][2] Its inherent electron-deficient nature, when incorporated into a polymer backbone, facilitates intramolecular charge transfer (ICT), leading to a reduction in the polymer's bandgap and enabling absorption of lower energy photons. This characteristic is paramount for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2][3]
This application note focuses on a particularly strategic derivative: 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole . The thoughtful design of this molecule offers a trifecta of advantages for the polymer chemist:
-
Potent Electron-Accepting Core: The benzothiadiazole unit provides the fundamental electron-deficient character necessary for creating low-bandgap donor-acceptor (D-A) copolymers.[1]
-
Strategic Bromination: The bromine atoms at the 4 and 7 positions serve as versatile synthetic handles for a variety of palladium-catalyzed cross-coupling reactions, including Stille, Suzuki, and Direct Arylation Polymerization (DAP).[4][5] This allows for the facile construction of a diverse range of polymer backbones.
-
Enhanced Solubility and Processability: The two long octyloxy side chains appended at the 5 and 6 positions are not merely passive solubilizing groups. They play a crucial role in ensuring the resulting polymers are soluble in common organic solvents, a prerequisite for solution-based device fabrication techniques like spin-coating and printing.[6][7] Furthermore, the length and branching of these alkyl chains can influence the polymer's morphology and intermolecular packing in the solid state, which in turn significantly impacts charge transport properties.[8]
This guide provides a comprehensive overview of the synthesis of this key building block, detailed protocols for its polymerization via state-of-the-art methods, and a discussion of the characterization and performance of the resulting conjugated polymers.
Part 1: Synthesis of the Monomer: A Step-by-Step Protocol
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a multi-step process that begins with the creation of the dialkoxybenzothiadiazole core, followed by a regioselective bromination.
Workflow for Monomer Synthesis
Caption: Synthetic pathway for the target monomer.
Protocol 1.1: Synthesis of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole
This protocol is adapted from the synthesis of a similar heptyloxy-substituted compound.[6] The Williamson ether synthesis is a robust and high-yielding method for this transformation.
-
Reactants and Reagents:
-
4,5-dichloro-2,1,3-benzothiadiazole
-
1-octanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dichloro-2,1,3-benzothiadiazole (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous DMF.
-
Add 1-octanol (2.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5,6-bis(octyloxy)-2,1,3-benzothiadiazole as a pure solid.
-
Protocol 1.2: Bromination to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
The electron-donating nature of the alkoxy groups activates the benzene ring, making electrophilic aromatic substitution at the 4 and 7 positions favorable.[2] N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this purpose.
-
Reactants and Reagents:
-
5,6-bis(octyloxy)-2,1,3-benzothiadiazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq) in anhydrous chloroform in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole as a crystalline solid.[9]
-
Part 2: Polymerization Methodologies
The dibrominated monomer is a versatile precursor for several palladium-catalyzed polymerization reactions. The choice of method depends on the desired polymer structure, the availability of comonomers, and considerations of cost and sustainability.
Comparative Overview of Polymerization Techniques
| Feature | Stille Coupling | Suzuki Coupling | Direct Arylation Polymerization (DAP) |
| Comonomer | Organostannane (e.g., distannyl derivative) | Organoboron (e.g., diboronic acid/ester) | C-H bond-containing arene |
| Key Advantages | Excellent functional group tolerance; robust for sterically hindered monomers.[10] | Low toxicity of boron reagents and byproducts; wide availability of comonomers.[10] | Atom-economical (no pre-functionalization of comonomer needed); reduced synthetic steps.[11] |
| Key Disadvantages | High toxicity of tin reagents and byproducts; difficult removal of tin residues.[10] | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation.[10] | Can suffer from side reactions like homocoupling and requires careful optimization of reaction conditions to ensure regioselectivity.[12] |
Protocol 2.1: Stille Polymerization
Stille coupling is a highly reliable method for forming C-C bonds and has been extensively used for synthesizing conjugated polymers.[4] The reaction's tolerance to a wide range of functional groups makes it a powerful tool.
-
Reactants and Reagents:
-
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous toluene or chlorobenzene
-
-
Procedure:
-
In a Schlenk flask, combine the dibromo monomer, the distannyl comonomer, and the palladium catalyst under an inert atmosphere.
-
Add anhydrous toluene via cannula.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-110 °C and stir for 24-72 hours.
-
Monitor the increase in viscosity of the solution.
-
End-cap the polymer by adding a small amount of a monofunctional reagent (e.g., bromobenzene or trimethylstannylbenzene).
-
Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.[13] The final polymer is extracted with a good solvent like chloroform or chlorobenzene.
-
Reprecipitate the purified polymer from the good solvent into methanol and dry under vacuum.
-
Workflow for Stille Polymerization
Caption: General workflow for Stille polymerization.
Protocol 2.2: Suzuki Polymerization
Suzuki coupling is often preferred over Stille due to the lower toxicity of the boron-based reagents.[10]
-
Reactants and Reagents:
-
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq)
-
Diboronic acid or ester comonomer (e.g., fluorene-2,7-diboronic acid bis(pinacol) ester) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous base (e.g., 2M K₂CO₃ or Na₂CO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336), optional
-
Anhydrous toluene
-
-
Procedure:
-
Charge a Schlenk flask with the dibromo monomer, the diboronic ester comonomer, and the palladium catalyst in a glovebox.
-
Add anhydrous toluene and the aqueous base solution. If using, add the phase-transfer catalyst.
-
Degas the biphasic mixture thoroughly with argon or nitrogen.
-
Heat the mixture to 85-95 °C with vigorous stirring for 24-48 hours.
-
End-cap the polymer by adding a monofunctional boronic acid or aryl bromide.
-
Precipitate the polymer in methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.
-
Protocol 2.3: Direct Arylation Polymerization (DAP)
DAP is a more sustainable approach as it avoids the synthesis of organometallic comonomers.[11] However, it requires careful optimization to avoid defects in the polymer chain.
-
Reactants and Reagents:
-
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq)
-
Comonomer with active C-H bonds (e.g., thiophene or bithiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine like P(o-tol)₃)
-
Base (e.g., K₂CO₃ or PivOK)
-
Solvent (e.g., toluene, DMF, or anisole)
-
-
Procedure:
-
Combine the dibromo monomer, the C-H comonomer, the palladium catalyst, ligand, and base in a Schlenk tube.
-
Add the anhydrous solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 100-120 °C for 12-48 hours.
-
Follow the workup and purification steps as outlined for the Stille and Suzuki polymerizations.
-
Part 3: Characterization and Properties
Once synthesized, the polymers must be thoroughly characterized to understand their structure, molecular weight, and optoelectronic properties.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the polymer structure and purity.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer.
-
UV-Vis Spectroscopy: Measures the optical absorption of the polymer in solution and as a thin film, allowing for the determination of the optical bandgap (Egopt).
-
Cyclic Voltammetry (CV): An electrochemical method to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[9]
Expected Optoelectronic Properties
The incorporation of the 5,6-bis(octyloxy)-2,1,3-benzothiadiazole unit typically results in polymers with the following characteristics:
-
Low Optical Bandgaps: The strong ICT between the electron-rich comonomer and the electron-deficient BT unit leads to broad absorption spectra extending into the visible and near-infrared regions.[3]
-
Tunable Energy Levels: The HOMO and LUMO levels can be tuned by the choice of the donor comonomer. This is critical for aligning the energy levels with other materials in a device, such as acceptors in OPVs or electrodes in OFETs.[14]
Table of Representative Polymer Properties
| Donor Comonomer | Polymerization Method | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Egopt (eV) | Application & Performance |
| Dithieno[3,2-b:2',3'-d]thiophene (DTT) | Stille | 25-40 | 2.0-2.5 | -5.3 to -5.5 | -3.5 to -3.7 | 1.7-1.9 | OPV PCE: >9%[15] |
| Thieno[3,2-b]thiophene (TT) | Stille | 20-35 | 1.8-2.3 | -5.4 to -5.6 | -3.6 to -3.8 | 1.8-2.0 | OPV PCE: >6%[15] |
| Benzodithiophene (BDT) | Stille | 30-50 | 2.2-2.8 | -5.2 to -5.4 | -3.4 to -3.6 | 1.7-1.9 | OPV PCE: >6%[15] |
| Fluorene | Suzuki | 15-30 | 2.0-2.5 | -5.5 to -5.8 | -3.0 to -3.2 | 2.5-2.7 | OFET Mobility: ~0.01 cm²/Vs |
| Thiophene | DAP | 10-25 | 1.9-2.6 | -5.2 to -5.4 | -3.5 to -3.7 | 1.7-1.9 | OPV PCE: >5% |
Note: The values presented are typical ranges compiled from various sources and can vary based on specific synthesis conditions and measurement techniques.
Part 4: Applications in Organic Electronics
The favorable properties of polymers derived from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole make them excellent candidates for use as the p-type (donor) material in OPVs and the active semiconductor in OFETs.
Organic Photovoltaics (OPVs)
In OPVs, the low bandgap of these polymers allows for efficient harvesting of the solar spectrum. The tunable HOMO level is crucial for achieving a high open-circuit voltage (Voc), a key parameter for device efficiency. When blended with a suitable fullerene or non-fullerene acceptor, these polymers have demonstrated power conversion efficiencies (PCEs) exceeding 9%.[15]
Organic Field-Effect Transistors (OFETs)
The ability of the octyloxy side chains to promote ordered packing can lead to high charge carrier mobilities in OFETs. While the benzothiadiazole unit is an acceptor, when paired with a strong donor, the resulting polymer often exhibits p-type (hole-transporting) behavior. Mobilities in the range of 0.01 to 0.1 cm²/Vs are commonly reported, making these materials suitable for applications in flexible displays, sensors, and logic circuits.
Conclusion and Future Outlook
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a testament to the power of rational molecular design in advancing the field of organic electronics. Its combination of a potent electron-accepting core, versatile synthetic handles, and solubility-enhancing side chains makes it an invaluable building block for the creation of high-performance conjugated polymers. The detailed protocols provided herein offer a reliable pathway for researchers to synthesize this monomer and incorporate it into novel polymeric materials. As the demand for efficient and processable organic semiconductors continues to grow, the strategic application of well-designed building blocks like this will be paramount in realizing the full potential of organic electronic devices.
References
-
Synthesis, Characterization of Novel π-Conjugated Polymers Acceptor 5,6-bis(heptyloxy)benzo[c][4][6][16]thiadiazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. (n.d.). Document Server@UHasselt. Retrieved January 20, 2026, from [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of low bandgap conjugated donor-acceptor polymers for polymer: PCBM solar cells. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Thieme Chemistry. Retrieved January 20, 2026, from [Link]
-
Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Performance Comparisons of Polymer Semiconductors Synthesized by Direct (Hetero)Arylation Polymerization (DHAP) and Conventional Methods for Organic Thin Film Transistors and Organic Photovoltaics. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
(PDF) Alkoxy Side Chains in Low Band-Gap Co-Polymers: Impact on Conjugation and Frontier Energy Levels. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Enhanced Photovoltaic Performance of Benzothiadiazole-Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Method of purifying conjugated polymers. (n.d.). Google Patents.
-
Donor–acceptor conjugated polymers as high-mobility semiconductors: prospects for organic thermoelectrics. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP). (2019). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
How to determine the donor-acceptor characteristic of conjugated polymers?. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
-
EFFECT OF π-BRIDGES ON ELECTROCHEMICAL AND PHOTOVOLTAIC PROPERTIES OF BENZOTHIADIAZOLE AND BENZODITHIOPHENE BASED CONJUGATED PO. (2022). Middle East Technical University. Retrieved January 20, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]
-
High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. (n.d.). Chalmers University of Technology. Retrieved January 20, 2026, from [Link]
-
Effects of Side-Chain Length and Functionality on Polar Poly(dioxythiophene)s for Saline-Based Organic Electrochemical Transistors. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
A Polymer-Supported Salen-Type Palladium Complex as a Catalyst for the Suzuki—Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Magnetic Characterization of Open-Shell Donor–Acceptor Conjugated Polymers. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Optimization of Direct Arylation Polymerization (DArP) through the Identification and Control of Defects in Polymer Structure. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Effect of Alkoxy Side-Chains on Conjugated Polymer/Non-fullerene Acceptor Interfaces in Organic Solar Cells. (n.d.). ProQuest. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Approaches for Improving the Sustainability of Conjugated Polymer Synthesis using Direct Arylation Polymerization (DArP). (2019). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Development and Characterization of New Donor-Acceptor Conjugated Polymers and Fullerene Nanoparticles for High Performance Bulk. (2011). Defense Technical Information Center. Retrieved January 20, 2026, from [Link]
-
Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Retrieved January 20, 2026, from [Link]
-
(PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Robust Direct (Hetero)arylation Polymerization in Biphasic Conditions. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Or. (2025). KAUST Repository. Retrieved January 20, 2026, from [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
Effects on Photovoltaic Performance of Dialkyloxy-benzothiadiazole Copolymers by Varying the Thienoacene Donor. (2017). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polyme. (2021). White Rose Research Online. Retrieved January 20, 2026, from [Link]
-
A Versatile and Efficient Method to Isolate DNA–Polymer Conjugates. (2023). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
How to purify polymer-peptide complex?. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]
- 4. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Alkoxy Side-Chains on Conjugated Polymer/Non-fullerene Acceptor Interfaces in Organic Solar Cells - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Effects on Photovoltaic Performance of Dialkyloxy-benzothiadiazole Copolymers by Varying the Thienoacene Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
fabrication of organic field-effect transistors (OFETs) using 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Application Notes & Protocols
Topic: Fabrication of Organic Field-Effect Transistors (OFETs) Utilizing 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole as a Core Building Block
Audience: Researchers, materials scientists, and organic electronics professionals.
Introduction: The Strategic Role of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in High-Performance Organic Semiconductors
The field of organic electronics hinges on the rational design of semiconducting materials that balance charge transport, processability, and environmental stability. Within the vast library of molecular structures, 2,1,3-benzothiadiazole (BT) has emerged as a cornerstone electron-accepting unit, prized for its ability to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level and promote intermolecular π-π stacking, which is essential for efficient charge transport.[1][2]
This guide focuses on a key derivative: 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole . It is crucial to understand that this molecule is not typically used as the final active semiconductor in a device. Instead, it serves as a highly versatile monomer or building block . Its structure is strategically functionalized for creating advanced donor-acceptor (D-A) copolymers with superior performance.
-
4,7-Dibromo Positions: The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or Sonogashira coupling).[2][3][4] This allows for the precise and efficient polymerization with various electron-donating (donor) co-monomers, extending the π-conjugated system which is fundamental to semiconductor function.[5]
-
5,6-bis(octyloxy) Groups: The long, flexible octyloxy side chains are not electronically active but are critical for processability. They impart excellent solubility in common organic solvents (e.g., chloroform, chlorobenzene, THF), enabling the use of low-cost, large-area solution-based deposition techniques like spin-coating or printing.[1][6]
This document provides a comprehensive protocol, beginning with the synthesis of a representative D-A copolymer using our target monomer, followed by a detailed methodology for fabricating and characterizing a solution-processed, bottom-gate, top-contact (BGTC) organic field-effect transistor (OFET).
Section 1: Synthesis of a Representative D-A Copolymer
To demonstrate the application of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, we will describe its polymerization with a donor unit. Thiophene-based units are common partners for benzothiadiazole.[1][7] Here, we outline a Stille coupling reaction, a robust method for forming C-C bonds.
Synthetic Workflow: Stille Polymerization
Caption: Stille polymerization workflow for synthesizing a D-A copolymer.
Protocol: Synthesis of Poly[4,7-(5,6-bis(octyloxy)-2,1,3-benzothiadiazole)-alt-2,2'-bithiophene]
Rationale: This protocol is based on well-established palladium-catalyzed Stille coupling methods, which offer high yields and good control over polymer molecular weight. The choice of bithiophene as the donor and the BT derivative as the acceptor creates a polymer with a low bandgap suitable for OFET applications.[1]
-
Preparation: In a Schlenk flask, add equimolar amounts of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (Monomer A) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (Monomer B).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), representing 1-2 mol% of the monomer concentration.
-
Solvent & Degassing: Add anhydrous, degassed toluene via cannula. The solution should be thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere (Argon or Nitrogen) for 24-48 hours. The progress can be monitored by observing the solution's color change and viscosity increase.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirring methanol to precipitate the crude polymer.
-
Purification (Soxhlet Extraction):
-
Filter the crude polymer and dry it under vacuum.
-
Load the polymer into a Soxhlet thimble.
-
Sequentially wash with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer product with a good solvent like chloroform or chlorobenzene.
-
-
Final Precipitation & Drying: Precipitate the extracted polymer from the chloroform solution into methanol again. Filter and dry the final dark-colored, fibrous polymer under high vacuum for 24 hours.
Section 2: OFET Fabrication
The following protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET, a widely used architecture for characterizing new organic semiconductors.[4]
OFET Fabrication Workflow
Sources
- 1. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Solution-processed organic transistors based on semiconducting blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. open.metu.edu.tr [open.metu.edu.tr]
Application Notes & Protocols for Donor-Acceptor Polymer Synthesis: The Role of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Abstract
This technical guide provides an in-depth exploration of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole as a critical acceptor monomer in the synthesis of donor-acceptor (D-A) conjugated polymers. These polymers are at the forefront of research in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document details the monomer's synthesis, its key attributes, and provides comprehensive, step-by-step protocols for its incorporation into high-performance polymers via Stille and Suzuki cross-coupling reactions. Authored for researchers and scientists, this guide explains the causality behind experimental choices, offers troubleshooting insights, and is grounded in authoritative, peer-reviewed literature.
Introduction: The Donor-Acceptor Architecture
The design of organic semiconducting materials has been revolutionized by the donor-acceptor (D-A) concept. By alternating electron-rich (donor) and electron-deficient (acceptor) units along a polymer backbone, chemists can finely tune the material's optoelectronic properties.[1] This intramolecular charge transfer between the D and A moieties leads to a reduction in the polymer's bandgap, enabling absorption of a broader range of the solar spectrum—a critical feature for efficient organic solar cells.
The 2,1,3-benzothiadiazole (BT) core is a cornerstone of this field, renowned for its strong electron-accepting nature and its ability to promote planarity and intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.[2][3] The introduction of solubilizing side chains is a practical necessity to overcome the inherent insolubility of rigid conjugated backbones. Long, branched, or linear alkoxy chains, such as the octyloxy groups in the title compound, are frequently employed. They not only ensure solubility in common organic solvents for solution-based processing but also critically influence the polymer's morphology and solid-state packing.
This application note focuses on 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole , a highly versatile and functional building block for creating low bandgap polymers with significant potential in next-generation electronic devices.
The Monomer: 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Key Attributes and Rationale for Use
The molecular architecture of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is deliberately designed to impart specific, desirable characteristics to the final polymer:
-
Strong Electron Acceptor: The core 2,1,3-benzothiadiazole unit is strongly electron-deficient, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer. This is crucial for achieving high open-circuit voltages in OPVs and enabling n-type or ambipolar transport in OFETs.[4]
-
Reactive Sites for Polymerization: The two bromine atoms at the 4 and 7 positions serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations. This allows for the reliable and efficient formation of the polymer backbone.[5]
-
Enhanced Solubility: The two n-octyloxy side chains attached at the 5 and 6 positions are essential for solubility.[6] Without these flexible alkyl chains, the rigid polymer backbone would precipitate out of solution during synthesis, preventing the formation of high molecular weight chains necessary for optimal device performance.
-
Morphological Control: The octyloxy chains influence the intermolecular packing of the polymer chains in the solid state. This can affect thin-film morphology, crystallinity, and ultimately, charge carrier mobility.
Synthesis Protocol for the Monomer
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a multi-step process that begins with the alkylation of catechol. The following protocol is adapted from established procedures for similar dialkoxybenzene derivatives.[7] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Step 1: Synthesis of 1,2-bis(octyloxy)benzene
-
To a solution of catechol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add 1-bromooctane (2.3 eq.) to the suspension.
-
Heat the mixture to 100 °C and stir vigorously under an inert atmosphere for 24-40 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2-bis(octyloxy)benzene as a colorless oil.
Step 2: Synthesis of 1,2-Dinitro-4,5-bis(octyloxy)benzene
-
Cool a mixture of acetic anhydride and fuming nitric acid to 0 °C.
-
Slowly add the 1,2-bis(octyloxy)benzene (1.0 eq.) to the cooled nitrating mixture while maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the mixture onto ice and extract with DCM.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution, then water and brine.
-
Dry over MgSO₄, filter, and concentrate. Recrystallize the crude product from ethanol to obtain the dinitro compound.
Step 3: Synthesis of 4,5-bis(octyloxy)benzene-1,2-diamine
-
To a mixture of 1,2-dinitro-4,5-bis(octyloxy)benzene (1.0 eq.) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 8.0 eq.) in ethanol, add concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 85 °C) overnight.
-
Cool the reaction and neutralize by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic.
-
Extract the product with DCM, wash with water, dry over MgSO₄, and concentrate to yield the diamine, which can be used without further purification.
Step 4: Synthesis of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole
-
Dissolve the 4,5-bis(octyloxy)benzene-1,2-diamine (1.0 eq.) in anhydrous toluene.
-
Add pyridine (4.0 eq.) and cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.
-
Cool, pour into water, and extract with DCM. Wash the organic phase with 1M HCl, water, and brine.
-
Dry over MgSO₄, concentrate, and purify by column chromatography to yield the product.
Step 5: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
-
Dissolve 5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq.) in chloroform.
-
Add N-bromosuccinimide (NBS, 2.2 eq.) in small portions.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours, monitoring by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract with DCM, wash with water and brine, and dry over MgSO₄.
-
Concentrate and purify the crude product by recrystallization from a solvent mixture like ethanol/hexane to afford the final monomer as a solid.
Polymer Synthesis Protocols
The dibrominated monomer is a versatile building block for creating a wide array of D-A copolymers. Stille and Suzuki cross-coupling reactions are the most prevalent and reliable methods for this purpose. The choice of comonomer (the "donor" unit) is critical as it defines the final polymer's electronic properties and absorption profile. Common donors include thiophene, fluorene, carbazole, and dithienosilole derivatives.
Protocol 1: Stille Cross-Coupling Polymerization
Stille polymerization is highly effective due to its tolerance of various functional groups.[2] This protocol describes the synthesis of a copolymer with a distannylated bithiophene donor unit.
Materials:
-
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq.)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04-0.08 eq.)
-
Anhydrous, degassed toluene
-
Methanol, Hexane, Chloroform (for purification)
Procedure:
-
Setup: In a nitrogen-filled glovebox, add the dibromo-BTZ monomer, the distannyl comonomer, Pd₂(dba)₃, and P(o-tol)₃ to a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Remove the flask from the glovebox, connect it to a Schlenk line, and add anhydrous, degassed toluene via a cannula or syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Polymerization: Heat the mixture to reflux (typically 110 °C) and stir vigorously under a positive pressure of argon for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
-
End-Capping: To ensure stable end-groups, small amounts of 2-bromothiophene (to react with remaining stannyl groups) and subsequently 2-(tributylstannyl)thiophene (to react with remaining bromo groups) can be added, with several hours of stirring after each addition.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirring methanol. A fibrous or powdered precipitate should form.
-
Initial Purification: Collect the crude polymer by filtration. Wash the solid extensively with methanol and hexane to remove oligomers and catalyst residues.
-
Soxhlet Extraction: Dry the polymer and purify it further using Soxhlet extraction. Sequentially extract with methanol, hexane (or acetone), and finally chloroform (or chlorobenzene). The high molecular weight polymer will be soluble in the final chloroform fraction.
-
Final Precipitation: Concentrate the chloroform solution and precipitate the polymer again in methanol.
-
Drying: Collect the final polymer by filtration and dry it under high vacuum at 40-50 °C for at least 24 hours.
Protocol 2: Suzuki Cross-Coupling Polymerization
Suzuki polymerization is often preferred due to the lower toxicity of boronic acid or boronate ester reagents compared to organostannanes. This protocol is adapted from the synthesis of a structurally similar polymer.
Materials:
-
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq.)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.04 eq.)
-
Aqueous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) solution (2 M)
-
Anhydrous, degassed toluene
-
Phase-transfer catalyst (e.g., Aliquat 336, 1-2 drops, optional but recommended)
Procedure:
-
Setup: In a Schlenk flask, combine the dibromo-BTZ monomer, the diboronate ester comonomer, and the Pd(PPh₃)₄ catalyst under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous, degassed toluene, followed by the degassed aqueous base solution. Add a drop of Aliquat 336 to facilitate mixing between the organic and aqueous phases.
-
Polymerization: Heat the biphasic mixture to 90-100 °C and stir vigorously for 48 hours under argon. Efficient stirring is critical for this two-phase reaction.
-
End-Capping: Add a small amount of phenylboronic acid to react with any remaining bromo-terminated chains, and stir for another 4-6 hours. Then, add a small amount of bromobenzene to react with boronic ester-terminated chains and stir for a final 4-6 hours.
-
Workup: Cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.
-
Precipitation and Purification: Precipitate the polymer by pouring the toluene solution into methanol. Collect the solid by filtration and purify via Soxhlet extraction as described in Protocol 3.1 (Steps 7-10).
Characterization and Data
Thorough characterization is essential to confirm the successful synthesis of a high-quality polymer. Key parameters include molecular weight, optical properties, and electrochemical energy levels.
Typical Characterization Techniques:
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high Mn (>20 kDa) and a PDI between 1.5 and 2.5 are generally desirable for good device performance.
-
UV-Vis Spectroscopy: Measures the absorption spectrum of the polymer in solution and as a thin film. This reveals the optical bandgap (Egopt) and the wavelength range of light absorption.
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for predicting device parameters like open-circuit voltage (Voc) in solar cells.
Table 1: Representative Properties of BTZ-based Donor-Acceptor Polymers
| Polymer Donor Co-Monomer | Polymerization Method | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |
| 9,9-dioctylfluorene | Suzuki | 21.4 | 2.1 | -5.35 | -3.58 | 1.77 | |
| Thiophene | Stille | >15 | >1.5 | ~ -5.2 to -5.4 | ~ -3.4 to -3.6 | ~ 1.8 to 2.0 | Adapted from[8] |
| Bithiophene | Stille | 31.9 | 2.2 | -5.50 | -3.56 | 1.94 | [9] |
| Dithienosilole | Stille | 14.3 | 1.9 | -5.22 | -3.56 | 1.66 | [9] |
Note: Data presented are typical values from literature for polymers containing similar BTZ-alkoxy acceptor units and may vary based on specific synthesis conditions and comonomer selection.
Conclusion and Outlook
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a powerful and versatile acceptor unit for the synthesis of high-performance donor-acceptor conjugated polymers. The octyloxy side chains provide the necessary solubility for processing while the dibromo functionalities allow for efficient and controlled polymerization via established methods like Stille and Suzuki coupling. By judiciously selecting the donor comonomer, researchers can systematically tune the optical and electronic properties of the resulting polymers, paving the way for further advancements in organic solar cells, transistors, and other electronic devices. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and characterization of this important class of materials.
References
-
Ye, X., et al. (2013). Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][2][6][10]-thiadiazole-9,9-dioctylfluorene). Journal of Materials Science & Technology, 29(10), 939-944.
- Murad, A. R., et al. (2021). Fabrication of Alternating Copolymers Based on Cyclopentadithiophene-Benzothiadiazole Dicarboxylic Imide with Reduced Optical Band Gap: Synthesis, Optical, Electrochemical, Thermal, and Structural Properties. Polymers, 13(1), 63.
- Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
- Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4).
- Karaman, C. Z. (2021). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction. Middle East Technical University.
-
Beilstein Journals. Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Available from: [Link].
- Google Patents. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
- Al-Isaee, S., et al. Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell. White Rose Research Online.
- Zhang, Y., et al. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64, 183–209.
- Sonar, P., et al. (2009). Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Macromolecules, 42(22), 8890–8898.
-
ResearchGate. Synthesis and characterization of two new benzothiadiazole- and fused bithiophene based low band-gap D–A copolymers: Application as donor bulk heterojunction polymer solar cells. Available from: [Link].
- Sendur, M., et al. (2010). Combination of donor characters in a donor-acceptor-donor (DAD) type polymer containing benzothiadiazole as the acceptor unit. Organic Electronics, 11(12), 1998-2004.
- Al-Hashimi, M., et al. (2019). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Journal of the American Chemical Society, 141(30), 11947–11955.
-
ResearchGate. Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Available from: [Link].
- da Silva, L., et al. (2014).
-
Unipr. Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. Available from: [Link].
-
ResearchGate. Experimental HOMO and LUMO energy levels and optical band gaps of polymers. Available from: [Link].
- Guesmi, R., et al. (2022). Versatile Direct (Hetero)Arylation Polymerization of Electro-Deficient Unsubstituted Thiazolo[5,4-d]Thiazole: A Tool to Lower the LUMO Level.
-
Janssen, R. A. J., et al. SUPPORTING INFORMATION Substituted 2,1,3-benzothiadiazole- and thiophene-based polymers for solar cells. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. polymer.cn [polymer.cn]
- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. rsc.org [rsc.org]
Application Note & Protocols: Solution-Based Thin-Film Deposition of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Abstract
This guide provides a comprehensive overview and detailed protocols for the deposition of high-quality thin films of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a key building block for advanced organic electronic materials. Recognizing the critical link between thin-film morphology and device performance, this document emphasizes the causal relationships behind experimental choices. We present field-proven, step-by-step protocols for two primary solution-based techniques: spin coating and doctor-blade coating. These methodologies are designed to serve as a robust starting point for researchers and scientists, enabling systematic optimization for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
Introduction to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a π-conjugated small molecule featuring an electron-deficient 2,1,3-benzothiadiazole (BT) core. The BT unit is a versatile and widely used building block in the synthesis of semiconducting polymers and small molecules for optoelectronic applications.[1][2][3] The flanking bromine atoms serve as reactive sites for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, to extend the π-conjugation.[4][5] The two long, flexible octyloxy side chains are strategically incorporated to enhance solubility in common organic solvents, a crucial prerequisite for solution-based processing.[6]
The performance of devices fabricated from this material is not solely dependent on its intrinsic electronic properties but is profoundly influenced by the morphology of the deposited thin film.[7] Factors such as crystallinity, molecular packing, domain size, and surface roughness dictate charge transport efficiency and overall device efficacy.[8][9] Therefore, precise control over the deposition process is paramount. This guide focuses on solution-processing techniques, which offer advantages in scalability and cost-effectiveness over vacuum-based methods.
Foundational Principles for High-Quality Film Deposition
A successful deposition protocol is built on a solid understanding of the interplay between the solute, the solvent, and the substrate.
The Critical Role of Solvent Selection
The choice of solvent is arguably the most critical parameter in controlling the final film morphology.[7] The solvent's properties dictate the solute's aggregation state in solution and, most importantly, the dynamics of film formation during solvent evaporation.[9][10]
Key Solvent Properties and Their Impact:
-
Solubility: The material must be fully dissolved to avoid aggregates that can act as defects in the final film. The octyloxy chains on the target molecule suggest good solubility in common non-polar organic solvents.
-
Boiling Point & Vapor Pressure: These properties control the evaporation rate. A high evaporation rate (low boiling point) can lead to kinetically trapped, amorphous films with small grain sizes. Conversely, a slower evaporation rate (high boiling point) allows more time for molecular self-assembly and crystallization, often resulting in larger, more ordered domains which are beneficial for charge transport.[8]
-
Solvent-Solute Interactions: Specific interactions can influence molecular packing during film formation.
-
Mixed Solvents: Using a mixture of solvents can be a powerful strategy. For instance, a blend of a high-boiling and a low-boiling point solvent can precisely tune the evaporation profile to optimize film morphology.[11]
| Candidate Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Rationale & Considerations |
| Chloroform (CHCl₃) | 61.2 | 21.3 | High Evaporation Rate: Good for initial screening. May result in amorphous or small-grained films. Often used in spin coating. |
| Toluene | 110.6 | 2.9 | Medium Evaporation Rate: Balances solubility and drying time. Promotes better molecular ordering than chloroform. |
| Chlorobenzene (CB) | 131.7 | 1.2 | Low Evaporation Rate: Allows significant time for self-assembly. Widely used for high-performance organic semiconductors. |
| o-Dichlorobenzene (oDCB) | 180.5 | 0.13 | Very Low Evaporation Rate: Excellent for promoting high crystallinity. Often requires thermal annealing to fully remove residual solvent. |
Substrate Preparation: The Foundation for Uniformity
The substrate surface energy and cleanliness are critical for ensuring proper wetting and uniform film formation. A contaminated or improperly treated surface will lead to dewetting, pinholes, and a non-uniform film. The following is a standard, robust protocol for cleaning silicon or glass substrates.
Protocol: Standard Substrate Cleaning
-
Initial Cleaning: Place substrates in a substrate rack.
-
Sonication Sequence: Sequentially sonicate the rack in basins containing:
-
Deionized (DI) Water with 2% Decon 90 (or similar detergent) for 15 minutes.
-
DI Water rinse (x2) for 10 minutes each.
-
Acetone for 15 minutes.
-
Isopropanol (IPA) for 15 minutes.
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydrophilic): Place the dried substrates in a UV-Ozone cleaner for 15 minutes. This removes final organic residues and generates a high-energy, hydrophilic surface (SiO₂).
-
Surface Modification (Hydrophobic, Optional): For some applications, a hydrophobic surface is desired. This can be achieved by treating the cleaned SiO₂ surface with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
Protocol: Spin Coating
Spin coating is a rapid deposition technique ideal for creating highly uniform thin films on flat substrates in a laboratory setting.[12] The process uses centrifugal force to spread the solution, while simultaneous solvent evaporation solidifies the film.
Spin Coating Workflow
Detailed Spin Coating Protocol
-
Solution Preparation:
-
Prepare a stock solution of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in a chosen solvent (e.g., Chlorobenzene). See table below for starting concentrations.
-
Dissolve the material by stirring on a hotplate at a gentle temperature (~40-50 °C) for at least 1-2 hours in a sealed vial to ensure complete dissolution.
-
Before use, allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Deposition:
-
Mount a pre-cleaned substrate onto the spin coater chuck and engage the vacuum.
-
Dispense a sufficient amount of the filtered solution (~50-100 µL for a 1.5x1.5 cm substrate) to cover the substrate surface (static dispense).
-
Immediately start the spin program. A typical two-stage program is recommended:
-
Stage 1 (Spread): 500 RPM for 5-10 seconds. This allows the solution to spread evenly across the substrate.
-
Stage 2 (Thinning): 1500-4000 RPM for 30-60 seconds. The final film thickness is primarily determined by the speed of this stage.
-
-
After the program finishes, disengage the vacuum and carefully remove the substrate with tweezers.
-
-
Post-Deposition Annealing:
-
Thermal Annealing: Place the coated substrate on a precisely controlled hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox). Anneal at a temperature below the material's melting point but high enough to promote molecular rearrangement and remove residual solvent.
-
Solvent Vapor Annealing (Optional): Place the substrate in a sealed chamber containing a small amount of a solvent. The solvent vapor atmosphere slows the final drying stage, providing extended time for crystallization.
-
Parameter Optimization for Spin Coating
| Parameter | Range | Effect on Film | Causality |
| Concentration | 2 - 15 mg/mL | Higher concentration → Thicker film | More solute is left behind after solvent evaporation. |
| Spin Speed (Stage 2) | 1000 - 5000 RPM | Higher speed → Thinner film | Greater centrifugal force expels more solution, leaving a thinner layer. |
| Annealing Temp. | 80 - 150 °C | Increased temperature can improve crystallinity and grain size, but excessive heat can cause film dewetting or degradation. | Provides thermal energy for molecules to overcome kinetic barriers and arrange into a more thermodynamically stable, ordered state. |
Protocol: Doctor-Blade Coating
Doctor-blade coating is a highly scalable technique that is well-suited for depositing films over large areas and on flexible substrates.[13][14] The process involves spreading a solution across a substrate with a precise blade set at a fixed height (gap) from the surface.[15][16]
Doctor-Blade Coating Workflow
Detailed Doctor-Blade Coating Protocol
-
Solution Preparation:
-
Prepare a filtered solution as described in the spin coating protocol. Note that slightly higher concentrations or higher viscosity solvents may be required to achieve a stable meniscus during coating.
-
-
Coater Setup:
-
Securely fix the pre-cleaned substrate to the coater stage.
-
Position the doctor blade applicator before the start of the substrate.
-
Using the micrometer gauges, lower the blade to the desired height above the substrate. A typical starting gap is 50-200 µm.
-
-
Deposition and Drying:
-
Dispense a line of solution (~100-200 µL) onto the substrate directly in front of the blade, ensuring it spans the desired coating width.
-
Set the desired coating speed. Slower speeds generally lead to more ordered films.
-
Initiate the coating process. The blade will move at a constant speed, spreading the solution into a uniform wet film.
-
Allow the film to dry. For optimal results, this should be done in a controlled environment (e.g., under a petri dish cover) to slow evaporation and promote crystallization. The substrate can be placed on a hotplate set to a low temperature (e.g., 40-60 °C) to assist with drying.
-
-
Post-Deposition Annealing:
-
Perform thermal annealing as described in the spin coating protocol to further improve film crystallinity and remove any remaining solvent.
-
Parameter Optimization for Doctor-Blade Coating
| Parameter | Range | Effect on Film | Causality |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration → Thicker final film | The wet film thickness is set by the blade gap, so a higher solute concentration results in a thicker dry film. |
| Blade Gap | 20 - 300 µm | Larger gap → Thicker wet film → Thicker dry film | The gap directly controls the thickness of the wet film that is deposited. |
| Coating Speed | 1 - 50 mm/s | Slower speed → More uniform, crystalline films | Slower speeds allow more time for solvent evaporation and molecular self-assembly at the solution-air interface as the film forms. |
| Substrate Temperature | 25 - 80 °C | Higher temperature → Faster drying, potentially smaller crystal domains | Controls the solvent evaporation rate during and immediately after deposition. |
Essential Thin-Film Characterization
Validation of the deposited film's quality is a crucial final step. The following techniques are recommended:
-
Atomic Force Microscopy (AFM): To visualize surface morphology, determine roughness, and identify crystalline domains.
-
UV-Visible Spectroscopy: To measure the optical absorption of the film, which is sensitive to molecular aggregation and ordering.
-
X-Ray Diffraction (XRD): To probe the crystallinity and determine the molecular packing orientation within the film.
By systematically applying the protocols and optimization principles outlined in this guide, researchers can reliably produce high-quality thin films of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, paving the way for the fabrication of high-performance organic electronic devices.
References
-
D. T. James, et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Journal of Materials Chemistry C. Available at: [Link]
-
S. M. R. Al-Kabba, et al. (2020). Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. ACS Applied Materials & Interfaces. Available at: [Link]
-
T. L. An, et al. (2015). Thin Film Morphology Control via a Mixed Solvent System for High-Performance Organic Thin Film Transistors. Molecular Crystals and Liquid Crystals. Available at: [Link]
-
A. Panchal, et al. (2022). Influence of thin-film processing on the performance of organic field-effect transistors. Journal of Materials Science: Materials in Electronics. Available at: [Link]
-
S. M. R. Al-Kabba, et al. (2020). Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. PubMed. Available at: [Link]
-
H. Kim, et al. (2022). (a) Schematic illustration of the doctor blade coating process for... ResearchGate. Available at: [Link]
-
Unknown Author. 2.2.8 DOCTOR BLADE. Solgel.com. Available at: [Link]
-
J. H. Kim, et al. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Advances. Available at: [Link]
-
MicroChemicals GmbH. Spin-coating of Photoresists. Microchemicals.com. Available at: [Link]
-
R. I. Stefan-van Staden, et al. (2011). Poly(4-amino-2,1,3-benzothiadiazole) films: preparation, characterization and applications. ResearchGate. Available at: [Link]
-
W. F. da Silva, et al. (2022). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers. Available at: [Link]
-
C. B. Nielsen, et al. (2015). 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8%. Advanced Materials. Available at: [Link]
-
G. F. S. A. Santos, et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors. Available at: [Link]
Sources
- 1. 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole | 1192352-08-1 [sigmaaldrich.com]
- 7. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. microchemicals.com [microchemicals.com]
- 13. ossila.com [ossila.com]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
Application Notes & Protocols: The Role of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in High-Performance Organic Light-Emitting Diodes (OLEDs)
Abstract
This technical guide delves into the pivotal role of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole as a critical building block for advanced organic semiconductor materials used in Organic Light-Emitting Diodes (OLEDs). We will explore the fundamental chemical and electronic properties of the benzothiadiazole (BT) moiety, explain the rationale behind the donor-acceptor (D-A) architectural design it enables, and provide detailed, field-proven protocols for its incorporation into emissive polymers via cross-coupling reactions. Furthermore, this document provides comprehensive methodologies for the fabrication and characterization of solution-processed OLED devices, offering researchers and materials scientists a practical framework for developing next-generation displays and lighting technologies.
Introduction: The Benzothiadiazole Core - An Electron-Deficient Powerhouse for Optoelectronics
The rapid evolution of organic electronics, particularly in the realm of OLEDs, is fundamentally driven by the molecular-level design of novel organic semiconductor materials.[1] Among the vast library of molecular units, 2,1,3-benzothiadiazole (BT) has emerged as a cornerstone acceptor moiety.[2][3] Its inherent electron-deficient nature makes it an exceptional building block for creating donor-acceptor (D-A) type copolymers and small molecules.[2][4] This D-A strategy is a highly effective approach for tuning the electronic band gap, controlling charge transport properties, and ultimately achieving high electroluminescence efficiency.[2][4]
The subject of this guide, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole , is a strategically functionalized BT derivative designed for high-performance applications. Its key features are:
-
Electron-Accepting BT Core: Facilitates the formation of D-A systems with tailored HOMO/LUMO energy levels, which is crucial for controlling the emission color and efficiency of an OLED.[5]
-
Reactive Bromine Sites: The bromine atoms at the 4 and 7 positions are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling.[2][6] This allows for the precise construction of complex conjugated polymers by linking the BT unit with various electron-donating monomers.[7]
-
Solubilizing Octyloxy Side Chains: The long, branched octyloxy chains impart excellent solubility in common organic solvents.[1] This property is paramount for enabling cost-effective and scalable solution-processing techniques for device fabrication, moving away from more complex vacuum deposition methods.[6][8]
This combination of electronic tuning, synthetic versatility, and processability makes 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and its analogues indispensable for the development of efficient and vibrant OLEDs.[6]
The Donor-Acceptor (D-A) Principle in OLED Emitters
The efficacy of BT-based materials in OLEDs is rooted in the D-A design principle. By polymerizing an acceptor like our target molecule with an electron-rich donor unit (e.g., fluorene, carbazole, or thiophene derivatives), a copolymer with an intramolecular charge-transfer (ICT) character is formed. This architecture has profound effects on the material's photophysical properties.
The energy levels of the resulting D-A polymer can be precisely modulated to achieve emission across the visible spectrum. For instance, combining blue-emitting fluorene units with red-emitting di-2-thienyl-2,1,3-benzothiadiazole (DTBT) units can produce copolymers with overall red emission.[7] This tunability is essential for creating the red, green, and blue pixels required for full-color displays.
Furthermore, the D-A structure has been shown to facilitate pathways for harvesting both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation. Advanced BT-based emitters have demonstrated external quantum efficiencies (EQEs) exceeding the theoretical 5% limit for conventional fluorescence, suggesting mechanisms like thermally activated delayed fluorescence (TADF) or triplet-triplet annihilation are at play, leading to significantly higher device efficiencies.[4][9][10]
Synthesis Protocol: Polymerization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for synthesizing conjugated polymers from dibromo-functionalized monomers like 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.[7][11] The protocol below provides a generalized yet detailed procedure.
Causality Behind Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a widely used, efficient catalyst for Suzuki couplings due to its stability and commercial availability.[7]
-
Base: An aqueous solution of potassium carbonate (K2CO3) is used to activate the boronic acid/ester for transmetalation, a key step in the catalytic cycle.[3][12]
-
Solvent System: A biphasic system of toluene and water is employed. The organic polymer chain grows in the toluene phase, while the inorganic base resides in the aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[7]
-
End-Capping: After polymerization, phenylboronic acid is added to react with any remaining bromine end-groups. This "end-capping" process is critical for terminating the polymerization and improving the stability and performance of the final polymer.[7]
Step-by-Step Protocol
-
Reagent Preparation:
-
In a glovebox, weigh 1.0 mmol of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (Monomer A).
-
Weigh 1.0 mmol of a corresponding diboronic acid or bis(pinacolato)diboronic ester donor monomer (e.g., 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid)) (Monomer B).
-
Weigh 0.020 g of Pd(PPh3)4 catalyst (approx. 2 mol%).
-
-
Reaction Setup:
-
Combine Monomer A, Monomer B, and the Pd(PPh3)4 catalyst in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Seal the flask and remove it from the glovebox.
-
Under an inert atmosphere (Argon or Nitrogen), add 12 mL of dry, degassed toluene and 8 mL of a degassed 2 M K2CO3 aqueous solution via cannula or syringe.[7]
-
-
Polymerization:
-
Heat the reaction mixture to 85–90 °C and stir vigorously for 48 hours.[7] The mixture will become viscous as the polymer forms.
-
-
End-Capping and Purification:
-
After 48 hours, add a small amount (approx. 0.1 mmol) of phenylboronic acid dissolved in toluene to the reaction mixture and stir for another 4-6 hours to end-cap the polymer chains.[7]
-
Cool the mixture to room temperature. Pour the contents into a beaker containing rapidly stirring methanol. The polymer will precipitate.
-
Collect the precipitated polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to remove oligomers and catalyst residues.
-
Precipitate the polymer from the chloroform fraction into methanol again, filter, and dry under vacuum.
-
Protocol: Solution-Processed OLED Fabrication
The following protocol outlines the fabrication of a multi-layered OLED device using a solution-processable, BT-based polymer as the emissive layer (EML).
Device Architecture Rationale: A typical device stack is ITO / PEDOT:PSS / EML / TPBi / LiF / Al.
-
ITO (Indium Tin Oxide): A transparent conductor serving as the anode.
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): A water-soluble polymer spin-coated onto the ITO to act as a hole injection layer (HIL), smoothing the surface and improving the energy level alignment for efficient hole injection.[13][14]
-
EML (Emissive Layer): The active layer containing the BT-based polymer, where electron-hole recombination and light emission occur. It is deposited from an organic solvent like chlorobenzene or o-dichlorobenzene.[14]
-
TPBi (2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)): An electron transport layer (ETL) deposited via thermal evaporation. It facilitates electron transport from the cathode to the EML and blocks holes from reaching the cathode, confining recombination within the emissive layer.[14]
-
LiF/Al (Lithium Fluoride/Aluminum): A bilayer cathode. The thin LiF layer acts as an electron injection layer (EIL) that lowers the work function of the aluminum, significantly improving electron injection efficiency.[14]
Step-by-Step Protocol
-
Substrate Cleaning:
-
Sequentially clean pre-patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to increase the ITO work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a cleanroom or glovebox, spin-coat an aqueous solution of PEDOT:PSS onto the cleaned ITO substrates (e.g., 4000 rpm for 60s).
-
Bake the substrates at 120-140 °C for 20 minutes on a hotplate to remove residual water.[14]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized BT-based polymer in a suitable solvent (e.g., chlorobenzene, o-dichlorobenzene) at a concentration of 5-10 mg/mL. The solution may require heating (e.g., 60-80 °C) to fully dissolve the polymer.[15]
-
Spin-coat the polymer solution atop the PEDOT:PSS layer to achieve a desired thickness (typically 50-80 nm). Anneal the film as required (e.g., 70-90 °C for 30 min) to remove solvent and optimize morphology.[14]
-
-
Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ mbar).
-
Sequentially deposit the ETL (e.g., TPBi, 40 nm), EIL (LiF, 1 nm), and metal cathode (Al, 100 nm) through a shadow mask to define the device area.[14]
-
-
Encapsulation and Characterization:
-
Encapsulate the completed devices using a UV-curable epoxy and a glass coverslip in an inert atmosphere to prevent degradation from oxygen and moisture.
-
Characterize the device performance using a source measure unit with an integrated sphere and a spectrometer to obtain current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate efficiencies.
-
Performance Data and Characterization
The performance of OLEDs incorporating BT-based emitters is exceptional. While specific data for polymers derived from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole would require experimental synthesis and testing, we can present representative data from closely related, high-performance BT-based systems reported in the literature to establish performance benchmarks.
Table 1: Representative Performance of Benzothiadiazole-Based OLEDs
| Emitter Type / Architecture | Emission Color | Max EQE (%) | Current Eff. (cd/A) | Max Luminance (cd/m²) | Reference |
| D-π-A-π-D (Solution-Processed) | Green | 8.1% | - | - | [9] |
| TPA-BT-AN (Non-doped) | Orange-Red | 5.7% | 12.1 | 74,820 | [10] |
| Fluorene-BT Copolymer | Red | - | - | - | [7] |
| AIE Emitter with BT Core | Red | 2.17% | - | 6,277 | [5] |
Note: EQE = External Quantum Efficiency; TPA = Triphenylamine; AN = Anthracene; AIE = Aggregation-Induced Emission. Performance is highly dependent on the specific molecular structure, host material, and device architecture.
Conclusion and Outlook
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole stands out as a highly promising building block for the next generation of OLED materials. Its well-defined structure, featuring an electron-accepting core, versatile reactive sites for polymerization, and solubilizing side chains, provides an ideal platform for molecular engineering. The protocols and principles outlined in this guide demonstrate a clear pathway from monomer synthesis to high-performance, solution-processed devices. The continued exploration of novel donor partners to copolymerize with this BT derivative will undoubtedly lead to further advancements in OLED efficiency, color purity, and operational stability, paving the way for brighter, more energy-efficient displays and solid-state lighting solutions.
References
-
The Role of Benzothiadiazole Derivatives in Modern Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Understanding Benzothiadiazole Derivatives for Next-Gen Electronics. (2025, December 30). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pal, S., et al. (2021). High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. Journal of Materials Chemistry C. [Link]
-
Mustafa, G., et al. (2016). Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. ResearchGate. [Link]
-
Liu, Y., et al. (2014). Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells. Nature Communications, 5, 5293. [Link]
-
Gaspar, H., et al. (2021). Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice. Polymers, 13(24), 4353. [Link]
-
The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (2021). MDPI. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. (2021). Journal of Materials Chemistry C. [Link]
-
Gaspar, H., et al. (2021). Graded morphologies and the performance of PffBT4T-2OD:PC71BM devices using additive choice. White Rose Research Online. [Link]
-
Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (2023). MDPI. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
-
Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (2021). PolyU Institutional Research Archive. [Link]
-
Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. (2018). RSC Publishing. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2022). MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. [Link]
-
Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs. (2020). ResearchGate. [Link]
Sources
- 1. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Polymer Solar Cells Incorporating 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Introduction: The Strategic Role of the Benzothiadiazole Moiety in Organic Photovoltaics
The 2,1,3-benzothiadiazole (BT) unit is a cornerstone in the design of high-performance donor-acceptor (D-A) conjugated polymers for organic solar cells (OSCs).[1] Its inherent electron-deficient nature allows for the creation of polymers with a low bandgap, which is crucial for absorbing a broad range of the solar spectrum. When copolymerized with electron-rich (donor) units, the resulting intramolecular charge transfer characteristics enable significant tuning of the polymer's frontier energy levels (HOMO and LUMO).[1][2]
The specific monomer, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (DBBT) , offers several distinct advantages. The two bromine atoms provide reactive sites for cross-coupling polymerization reactions, such as Suzuki or Stille coupling, enabling the formation of a conjugated polymer backbone. Furthermore, the two long, solubilizing octyloxy side chains are critically important. They ensure the polymer is soluble in common organic solvents, a prerequisite for solution-based processing techniques like spin-coating, which is essential for fabricating large-area and flexible devices.[3] These side chains also influence the polymer's packing in the solid state, which directly impacts charge carrier mobility.
This guide provides a comprehensive overview and detailed protocols for researchers working with polymers derived from DBBT, from synthesis to device fabrication and characterization.
Part 1: Representative Polymer Synthesis via Suzuki Coupling
A common strategy is to copolymerize the DBBT acceptor unit with a donor unit, such as a benzodithiophene (BDT) derivative, to create a low bandgap D-A polymer. The following is a generalized protocol for a palladium-catalyzed Suzuki coupling reaction.
Causality: The Suzuki coupling is chosen for its high tolerance to a wide variety of functional groups and its typically high yields. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the carbon-carbon bond formation between the brominated DBBT and a boronic ester-functionalized donor monomer. The base is required to activate the boronic ester for transmetalation to the palladium center.
Protocol 1: Synthesis of a DBBT-based Copolymer
Materials:
-
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (Monomer A)
-
Distannyl or Diboronic ester derivative of a donor monomer (e.g., Benzodithiophene) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (Ligand)
-
Anhydrous Toluene or Chlorobenzene (Solvent)
-
Aqueous solution of Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (Base)
-
Aliquat 336 (Phase Transfer Catalyst)
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a condenser and a magnetic stirrer. Purge the entire system with high-purity argon or nitrogen for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the flask, add equimolar amounts of Monomer A and Monomer B. Add the catalyst (typically 1-2 mol% of the monomers) and the ligand (typically 4-8 mol%).
-
Solvent & Base: Add the anhydrous solvent (e.g., toluene) to dissolve the monomers. Then, add the aqueous base solution (e.g., 2M Na₂CO₃) and a few drops of Aliquat 336. The phase transfer catalyst is crucial for bringing the inorganic base into the organic phase where the reaction occurs.
-
Polymerization: Heat the reaction mixture to a reflux temperature (e.g., 90-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To terminate the polymerization and ensure stability, add a small amount of a monobrominated compound (e.g., 2-bromothiophene) and stir for another 2-4 hours. Then, add a small amount of a stannylated or boronic ester compound (e.g., 2-(tributylstannyl)thiophene) and stir for another 2-4 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a vigorously stirring solution of methanol. The polymer will precipitate.
-
Filter the crude polymer using a Büchner funnel.
-
To remove catalyst residues and oligomers, perform Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the pure polymer fraction.
-
-
Drying: Dry the purified polymer under a high vacuum at 40-50 °C for at least 24 hours.
Part 2: Photovoltaic Device Fabrication
This section details the fabrication of a polymer solar cell in a standard "inverted" architecture. This architecture is often preferred for its improved stability.
Inverted Device Architecture Workflow
Caption: Inverted device architecture for a polymer solar cell.
Protocol 2: Inverted Polymer Solar Cell Fabrication
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
ZnO nanoparticle solution
-
Purified DBBT-based polymer
-
Acceptor material (e.g., PC₇₁BM, a fullerene derivative, or a non-fullerene acceptor)
-
Chlorobenzene (CB) or o-dichlorobenzene (ODCB) (high-purity)
-
1,8-Diiodooctane (DIO) (processing additive, if needed)
-
Molybdenum(VI) oxide (MoO₃)
-
Silver (Ag) or Aluminum (Al) evaporation pellets
Procedure:
-
Substrate Cleaning (Critical Step):
-
Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Decon 90 or Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the surface wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a thin layer (30-40 nm) of a ZnO nanoparticle solution onto the clean ITO substrate via spin-coating.
-
Anneal the ZnO layer on a hotplate at ~150 °C for 15 minutes in air. This step removes residual solvent and improves film quality.
-
-
Active Layer Preparation & Deposition:
-
Prepare a blend solution of the DBBT-based polymer and the acceptor material (e.g., a 1:1.5 weight ratio) in chlorobenzene. A typical concentration is 10-20 mg/mL total solids.
-
If required, add a small percentage of a high-boiling point solvent additive like DIO (e.g., 3% by volume). Causality: DIO helps to control the film morphology by promoting the formation of an optimal bicontinuous interpenetrating network between the donor polymer and the acceptor, which is essential for efficient charge separation and transport.[4]
-
Stir the solution overnight on a hotplate at ~40-50 °C in a nitrogen-filled glovebox to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Transfer the substrates into the glovebox. Spin-coat the active layer solution onto the ZnO layer. The spin speed and time will determine the film thickness (typically aiming for 80-150 nm).
-
Anneal the active layer film at a predetermined optimal temperature (e.g., 80-120 °C) for 5-10 minutes. Causality: Thermal annealing provides energy for the polymer chains and acceptor molecules to self-organize, improving crystallinity and phase separation, which enhances charge mobility.
-
-
Hole Transport Layer (HTL) & Electrode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer (5-10 nm) of MoO₃ as the HTL.
-
Without breaking the vacuum, deposit the top metal electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the active area of the devices.
-
Part 3: Device Characterization and Performance
After fabrication, the devices must be characterized to determine their photovoltaic performance.
Characterization Workflow
Caption: Standard workflow for polymer solar cell characterization.
Protocol 3: Performance Measurement
-
Current Density-Voltage (J-V) Measurement:
-
Place the fabricated device under a calibrated solar simulator providing an irradiance of 100 mW/cm² (AM1.5G spectrum).
-
Connect the device electrodes to a source-measure unit (SMU).
-
Sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and record the current density.
-
From the J-V curve, extract the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (V_mp * J_mp) / (Voc * Jsc).
-
Power Conversion Efficiency (PCE): The overall efficiency, calculated as (Voc * Jsc * FF) / P_in, where P_in is the incident power density (100 mW/cm²).
-
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the percentage of incident photons at each wavelength that are converted into charge carriers.
-
Integrating the EQE spectrum over the solar spectrum should yield a Jsc value that corresponds well with the value obtained from the J-V measurement, serving as a validation of the Jsc.
-
Representative Performance Data
The performance of solar cells using DBBT-derived polymers varies significantly based on the donor comonomer, the chosen acceptor, and the processing conditions. Below is a table summarizing representative results from the literature.
| Polymer Name | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PTOBDTDTBT | PC₇₁BM | 6.21 | 0.80 | 11.94 | 65.1 | [3] |
| PBDT-DTTBT | PC₇₁BM | 6.19 | 0.80 | 12.72 | 61.0 | [5] |
| PBT-T1 | PC₇₀BM | 5.65 | ~0.9 | - | - | [4] |
| POTBTF | PC₇₁BM | 1.77 | 0.71 | 6.69 | 37.4 |
References
-
Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach. Journal of Materials Chemistry C, Royal Society of Chemistry.
-
Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science.
-
Highly efficient layer-by-layer large-scale manufacturing of polymer solar cells with minimized device-to-device variations by employing benzothiadiazole-based solid additives. Journal of Materials Chemistry A, Royal Society of Chemistry.
-
Synthesis, Characterization, and Transistor and Solar Cell Applications of a Naphthobisthiadiazole-Based Semiconducting Polymer. Journal of the American Chemical Society.
-
Novel donor-acceptor polymer containing 4,7-bis(thiophen-2-yl)benzo[c][1][3][6]thiadiazole for polymer solar cells with power conversion efficiency of 6.21%. Macromolecular Rapid Communications.
-
Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach. CoLab.
-
A high voltage solar cell using a donor–acceptor conjugated polymer based on pyrrolo[3,4-f]-2,1,3-benzothiadiazole-5,7-dione. ResearchGate.
-
Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Royal Society of Chemistry.
-
Benzothiadiazole-based polymer for single and double junction solar cells with high open circuit voltage. ResearchGate.
-
Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. ResearchGate.
-
Electrical characterization of fluorinated benzothiadiazole based conjugated copolymer - A promising material for high-performance solar cells. ResearchGate.
-
Synthesis and Characterization of a Thiadiazole/Benzoimidazole-Based Copolymer for Solar Cell Applications. ResearchGate.
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PubMed Central.
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Publications.
-
4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells. Polymer Chemistry, Royal Society of Chemistry.
-
Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1][3][6]-thiadiazole-9,9-dioctylfluorene). Journal of Materials Science & Technology.
-
Donor–Acceptor Copolymers with Rationally Regulated Side Chain Orientation for Polymer Solar Cells Processed by Non-Halogenate. Semantic Scholar.
-
4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1][3][6]thiadiazole. Derthon.
-
Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. ACS Publications.
-
Thick Film Polymer Solar Cells Based on Naphtho[1,2‐c:5,6‐c]bis[1][3][6]thiadiazole Conjugated Polymers with Efficiency over 11%. ResearchGate.
-
Recent research progress of polymer donor/polymer acceptor blend solar cells. ScienceDirect.
-
5,6-difluoro-4,7-bis[5-bromo-4-(2-octyldodecyl)thiophene-2-yl]benzo[c][1][3][6]thiadiazole. Derthon.
Sources
- 1. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel donor-acceptor polymer containing 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole for polymer solar cells with power conversion efficiency of 6.21% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of Low Bandgap Donor-Acceptor Polymers Utilizing 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Introduction: The Architectural Design of Organic Semiconductors
The field of organic electronics hinges on the precise molecular design of conjugated polymers to achieve targeted electronic and optical properties. A cornerstone of this effort is the development of low bandgap polymers, which are essential for applications requiring efficient absorption of visible and near-infrared light, such as organic photovoltaics (OPVs) and photodetectors. The "donor-acceptor" (D-A) copolymer architecture is the most effective strategy for tuning the bandgap, where electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone.[1] This arrangement facilitates an intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), effectively lowering the energy of the bandgap.[2]
This application note provides a detailed guide to the synthesis of high-performance, low bandgap polymers using 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole as the key electron-acceptor monomer. We will explore the causality behind experimental choices and provide validated protocols for two of the most powerful cross-coupling polymerization methods: Stille and Suzuki polycondensation.
Why 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole?
The selection of this monomer is a strategic design choice rooted in its multifunctional chemical architecture:
-
2,1,3-Benzothiadiazole (BT) Core: The BT unit is a potent electron acceptor, which is fundamental to establishing a strong ICT character and achieving a low bandgap when copolymerized with an appropriate donor.[3][4]
-
4,7-Dibromo Functionality: The two bromine atoms serve as the reactive handles for palladium-catalyzed cross-coupling reactions, enabling the polymerization process.[5] Their symmetric placement ensures linear polymer growth.
-
5,6-Bis(octyloxy) Side Chains: These long, flexible alkyl chains are not electronically active but are critical for processability. They impart excellent solubility to the resulting polymer in common organic solvents (e.g., toluene, chloroform, chlorobenzene), which is a prerequisite for solution-based fabrication of thin-film devices.[1][6] The presence of these side chains prevents premature precipitation during polymerization, allowing for the formation of high molecular weight polymers.[7]
Polymerization Strategies: Stille vs. Suzuki Coupling
The synthesis of D-A conjugated polymers is dominated by palladium-catalyzed cross-coupling reactions. Both Stille and Suzuki reactions are highly efficient for forming the requisite C-C bonds that constitute the polymer backbone.
-
Stille Coupling: This reaction involves the coupling of an organohalide (our dibromo-BT monomer) with an organostannane (e.g., a bis(trimethylstannyl)-functionalized donor monomer). It is known for its high tolerance to a wide variety of functional groups and generally robust reaction kinetics.[8] However, the primary drawback is the toxicity of organotin compounds and the difficulty of completely removing tin residues from the final polymer, which can be detrimental to device performance.
-
Suzuki Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester.[9] It is often preferred due to the low toxicity and ease of removal of boron-containing byproducts.[10] The reaction requires a base for the activation of the palladium catalyst and the boronic acid derivative.[11]
General Reaction Scheme
The polymerization process can be visualized as the alternating connection of Donor (D) and Acceptor (A) monomers.
Figure 1: General scheme for Donor-Acceptor polymerization.
Experimental Protocols
The following protocols are designed as self-validating systems. All steps must be performed under a dry, inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation and side reactions.
Workflow Overview
Figure 2: Standard experimental workflow for polymer synthesis.
Protocol 1: Stille Polycondensation
Rationale: This protocol is optimized for robust coupling and high molecular weight. The choice of Pd₂(dba)₃ as a catalyst precursor and P(o-tol)₃ as a ligand provides an active Pd(0) species in situ that is effective for coupling.[12] Toluene is an excellent solvent for dissolving the monomers and the growing polymer chain.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) | Stable Pd(0) precursor that becomes active in solution. |
| Ligand | Tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%) | A bulky, electron-rich phosphine that promotes oxidative addition and stabilizes the Pd(0) complex.[8] |
| Solvent | Anhydrous Toluene or Chlorobenzene | High boiling point allows for necessary reaction temperatures; good solubility for monomers and polymer. |
| Temperature | 100-120 °C | Ensures sufficient reaction rate without significant thermal degradation. |
| Reaction Time | 24-48 hours | Sufficient time to achieve high molecular weight. Progress can be monitored by GPC. |
Step-by-Step Methodology:
-
Reagent Setup: In a flame-dried Schlenk flask, add 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq), an equimolar amount of the desired bis(trimethylstannyl)-donor comonomer, Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a total monomer concentration of ~0.1 M.
-
Degassing: Bubble argon through the solution for 20-30 minutes to remove any dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. The solution will typically darken in color (often to a deep purple, red, or black) as the conjugated polymer forms.
-
End-Capping (Optional but Recommended): After 24-48 hours, to ensure chain ends are well-defined, add a small amount of a monofunctional reagent (e.g., 2-bromothiophene, then after 2 hours, 2-(tributylstannyl)thiophene) and react for another 4-6 hours.
-
Precipitation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker of vigorously stirring methanol (~10x the volume of the reaction solvent). A fibrous or powdered precipitate should form.
-
Collection: Continue stirring for 1-2 hours, then collect the solid polymer by filtration. Wash the solid with additional methanol and allow it to air dry partially.
Protocol 2: Suzuki Polycondensation
Rationale: This protocol is a greener alternative to Stille coupling. The use of Pd(PPh₃)₄ provides a direct source of the active Pd(0) catalyst. A base, such as sodium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle.[10][11] A phase transfer catalyst like Aliquat 336 can be used to improve the mixing and reaction rate between the aqueous base and the organic phase.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-4 mol%) | A common, reliable Pd(0) catalyst for Suzuki couplings.[11] |
| Base | 2M Aqueous Sodium Carbonate (Na₂CO₃) or K₃PO₄ | Activates the boronic ester/acid for transmetalation.[9] |
| Solvent | Anhydrous Toluene or Dioxane | Good solubility for monomers and polymer. Toluene allows for azeotropic removal of water if needed. |
| Phase Transfer Cat. | Aliquat 336 (1-2 drops) | Facilitates interaction between the organic-soluble reactants and the aqueous base. |
| Temperature | 90-100 °C | Sufficient to drive the reaction without significant deboronation side reactions. |
| Reaction Time | 24-72 hours | Suzuki polymerizations can sometimes be slower than Stille reactions. |
Step-by-Step Methodology:
-
Reagent Setup: In a Schlenk flask, add 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq), an equimolar amount of the desired diboronic acid or ester comonomer, and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent & Base Addition: Add anhydrous toluene (~0.1 M monomer concentration) followed by the aqueous base solution (typically 3-4 equivalents of base per monomer unit) and Aliquat 336.
-
Degassing: Vigorously stir the biphasic mixture while bubbling argon through it for 30 minutes.
-
Polymerization: Heat the mixture to 95 °C with very rapid stirring to ensure adequate mixing of the two phases. The organic layer should darken as the polymer forms.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Collect the organic layer and wash it with water (2x) and brine (1x).
-
Precipitation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate it to about one-third of its original volume. Precipitate the polymer by pouring the concentrated solution into stirring methanol.
-
Collection: Stir for 1-2 hours, then collect the solid polymer by filtration and wash with methanol.
Polymer Purification: The Importance of Soxhlet Extraction
For high-performance electronic applications, removing impurities such as residual catalyst and low molecular weight oligomers is critical. Soxhlet extraction is the gold standard for this purification.[2]
-
Place the crude, dried polymer into a cellulose thimble and load it into a Soxhlet apparatus.
-
Sequentially extract the polymer with a series of solvents to remove specific impurities. A typical sequence is:
-
Methanol: Removes residual salts and very small polar molecules.
-
Hexane/Heptane: Removes greasy oligomers and small non-polar molecules.
-
Chloroform/Chlorobenzene: This is the step where the desired high molecular weight polymer is extracted from the thimble and collected in the boiling flask.
-
-
After the chloroform extraction is complete, precipitate the purified polymer from the collection flask into methanol one final time.
-
Collect the final product by filtration and dry under vacuum at 40-50 °C for at least 24 hours.
Characterization and Expected Properties
The synthesized polymer should be characterized to confirm its structure, molecular weight, and optoelectronic properties.
| Technique | Purpose | Expected Results for a BT-based Low Bandgap Polymer |
| Gel Permeation Chromatography (GPC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn > 10 kDa, PDI = 1.5 - 2.5. High Mn is crucial for good film formation and device performance. |
| ¹H NMR Spectroscopy | Confirm the polymer structure and purity. | Broadened peaks in the aromatic region, confirming polymerization. Sharp peaks from the octyloxy side chains should be visible. |
| UV-Vis Spectroscopy (Solution & Thin Film) | Determine the absorption spectrum and estimate the optical bandgap (Eg). | Broad absorption in the visible range with two characteristic peaks: a high-energy π-π* transition and a lower-energy ICT band.[2] The film spectrum is typically red-shifted from the solution spectrum. |
| Cyclic Voltammetry (CV) | Determine the HOMO and LUMO energy levels and the electrochemical bandgap. | Reversible or quasi-reversible oxidation (p-doping) and reduction (n-doping) waves. HOMO levels typically range from -5.2 to -5.5 eV.[13][14] |
Table of Expected Properties: The properties below are representative values for polymers synthesized from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and a suitable donor monomer.
| Property | Typical Value Range | Significance |
| Optical Bandgap (Eg) | 1.6 - 1.9 eV[13] | A low bandgap allows for broad absorption of the solar spectrum, essential for photovoltaic applications. |
| HOMO Level | -5.2 to -5.5 eV[2][14] | A deeper HOMO level generally leads to higher open-circuit voltage (Voc) in solar cells and better air stability. |
| LUMO Level | -3.5 to -3.8 eV[13][14] | The LUMO level must be aligned with the acceptor material (e.g., PCBM) for efficient charge separation. |
| Solubility | High in Toluene, CHCl₃, CB | Enables solution-based processing for large-area, low-cost device fabrication.[1] |
| Thermal Stability (TGA) | Td > 300 °C[15] | High thermal stability is required for long-term device operational stability.[7] |
Conclusion
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a versatile and powerful building block for the synthesis of low bandgap conjugated polymers. By carefully selecting the comonomer and employing optimized Stille or Suzuki polycondensation protocols, researchers can create materials with tailored optoelectronic properties suitable for a range of applications, from high-efficiency solar cells to sensitive photodetectors. The detailed protocols and rationale provided in this note serve as a robust starting point for the successful synthesis, purification, and characterization of these advanced materials.
References
-
MDPI. (n.d.). Characteristics of Low Band Gap Copolymers Containing Anthracene-Benzothiadiazole Dicarboxylic Imide: Synthesis, Optical, Electrochemical, Thermal and Structural Studies. Retrieved from [Link]
-
METU. (n.d.). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers. Retrieved from [Link]
-
PubMed Central. (n.d.). Two Novel Low-Bandgap Copolymers Based on Indacenodithiophene/Indacenodithienothiophene and Benzothiadiazole Dicarboxylic Imide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly crystalline, low band-gap semiconducting polymers based on phenanthrodithiophene-benzothiadiazole for solar cells and transistors. Retrieved from [Link]
-
American Chemical Society. (2009). Synthesis, Characterization, and Photovoltaic Properties of a Low Band Gap Polymer Based on Silole-Containing Polythiophenes and 2,1,3-Benzothiadiazole. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Two Novel Low-Bandgap Copolymers Based on Indacenodithiophene/Indacenodithienothiophene and Benzothiadiazole Dicarboxylic Imide: Structural Design and DFT/TD-DFT Investigation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of low band gap polymers based on pyrrolo[3,2-d:4,5-d′]bisthiazole (PBTz) and thienylenevinylene (TV) for organic thin-film transistors (OTFTs). Retrieved from [Link]
-
PubMed. (2009, January 2). Low bandgap polymers by copolymerization of thiophene with benzothiadiazole. Retrieved from [Link]
-
Wiley Online Library. (2011, July 26). New Low Bandgap Conjugated Polymer Derived from 2, 7-Carbazole and 5, 6-Bis(octyloxy). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved from [Link]
-
Journal of Chemical Reviews. (2023, March 4). Properties and Applications of Polymers: A Mini Review. Retrieved from [Link]
-
Journal of Chemical Reviews. (n.d.). Properties and Applications of Polymers: A Mini Review. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017, May 10). Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
-
PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[3][13][16]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][13][14]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. Retrieved from [Link]
Sources
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. Low bandgap polymers by copolymerization of thiophene with benzothiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Two Novel Low-Bandgap Copolymers Based on Indacenodithiophene/Indacenodithienothiophene and Benzothiadiazole Dicarboxylic Imide: Structural Design and DFT/TD-DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of low band gap polymers based on pyrrolo[3,2-d:4,5-d′]bisthiazole (PBTz) and thienylenevinylene (TV) for organic thin-film transistors (OTFTs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Welcome to the technical support center for the purification of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important building block. The presence of the long octyloxy chains significantly influences the molecule's properties, necessitating tailored purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole?
A1: Based on the typical synthetic routes, which involve the etherification of a dichlorobenzothiadiazole precursor followed by bromination, you can anticipate the following impurities:
-
Monobromo-species: Incomplete bromination can lead to the presence of 4-Bromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
-
Unreacted starting materials: Residual 5,6-bis(octyloxy)-2,1,3-benzothiadiazole may remain if the bromination reaction does not go to completion.
-
Isomeric impurities: Depending on the precise synthetic pathway, minor isomers might be formed.
-
Degradation products: Benzothiadiazole derivatives can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition if not handled carefully during workup.[1]
Q2: My purified compound appears as an oil instead of a solid. What should I do?
A2: While 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a solid at room temperature, the presence of residual solvents or impurities can cause it to appear as an oil.[2] First, ensure all solvent has been thoroughly removed under high vacuum. If it remains oily, this suggests the presence of impurities. Re-purification by column chromatography is recommended. If the product is still oily, consider converting it to a solid derivative for easier purification by recrystallization, and then regenerating the pure product.[1]
Q3: I am observing poor separation between my product and an impurity during column chromatography. What are my options?
A3: Poor separation is a common challenge, especially with nonpolar compounds. Here are several strategies to improve resolution:
-
Optimize the eluent system: The polarity of the eluent is critical. For this nonpolar compound, a solvent system with low polarity, such as hexane with a small amount of a slightly more polar solvent like dichloromethane or toluene, is a good starting point. Experiment with different solvent ratios.
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic), which can offer different selectivity.[3]
-
Consider reverse-phase chromatography: For nonpolar compounds, non-aqueous reverse-phase chromatography can be a powerful alternative.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/dichloromethane gradient, slowly increase the percentage of dichloromethane. |
| Multiple spots observed on TLC after purification | Co-elution of impurities with similar polarity to the product. | Re-purify using a shallower solvent gradient in your column chromatography. Alternatively, attempt recrystallization from a suitable solvent system. |
| Low yield after purification | The compound may be unstable on silica gel. | Test the stability of your compound on a TLC plate before running a column. If degradation is observed, consider using a less acidic stationary phase like neutral alumina. |
| Product appears colored after purification | Presence of colored impurities or degradation products. | If the color persists after chromatography, a final recrystallization step can often remove trace colored impurities. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a standard column chromatography procedure for the purification of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. The long octyloxy chains render the molecule quite nonpolar, so a nonpolar eluent system is essential.
Materials:
-
Crude 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Dichloromethane (DCM)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with pure hexane.
-
Gradient Elution: Gradually increase the polarity of the eluent by slowly adding dichloromethane. A typical starting gradient might be from 100% hexane to 98:2 hexane:DCM. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Recrystallization is an effective secondary purification step to remove minor impurities and obtain a highly pure solid product. The choice of solvent is critical.
Materials:
-
Purified 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole from column chromatography
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like chloroform/hexane[3])
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the compound in a few potential solvents with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Purification Workflow Diagram
Caption: Purification workflow for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
References
-
Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Retrieved from [Link]
-
Gagare, P. D. (2022). Purification of non polar compounds? ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Retrieved from [Link]
- U.S. Patent No. 3,577,427. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. Google Patents.
Sources
Technical Support Center: Enhancing the Solubility of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole Derivatives
Introduction: The 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole core is a pivotal building block in the field of organic electronics and materials science. Its derivatives are integral to the development of advanced semiconductors, including those used in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs)[1][2]. The two bromine atoms at the 4 and 7 positions serve as reactive handles for extending the π-conjugated system through cross-coupling reactions, allowing for the synthesis of a vast library of functional materials[3][4][5].
However, a significant and recurring challenge in the lab is the poor solubility of these often planar, aromatic systems. Inadequate solubility can impede synthesis, purification, characterization, and ultimately, the solution-based processing required for device fabrication. This guide provides a comprehensive technical resource for researchers, offering practical troubleshooting steps and advanced strategies to overcome solubility challenges encountered with this class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and its derivatives.
Q1: I've synthesized a derivative of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, and it shows poor solubility even in common organic solvents like chloroform and toluene. Why is this happening?
A: This is a frequent observation. While the parent molecule contains two long octyloxy side chains specifically to enhance solubility, several factors in your derivative can counteract this effect[1]. Strong intermolecular π-π stacking between the planar benzothiadiazole cores can lead to high lattice energy, making it difficult for solvent molecules to solvate the compound. Furthermore, if the modifications you've made (e.g., adding other large, planar aromatic groups) increase molecular symmetry or the planarity of the backbone, this can enhance intermolecular interactions and drastically reduce solubility[6][7].
Q2: What are the recommended starting solvents for solubility testing of these compounds?
A: Based on the hydrophobic nature imparted by the octyloxy chains, a systematic screening should begin with common organic solvents. A good starting list includes:
-
Chlorinated Solvents: Chloroform (CF), Dichloromethane (DCM), Chlorobenzene (CB), Dichlorobenzene (DCB)
-
Aromatic Hydrocarbons: Toluene, Xylenes
-
Ethers: Tetrahydrofuran (THF), Dioxane
For derivatives with increased polarity, you might also test solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), although these are less common for non-polar organic electronic materials.
Q3: How significantly do the alkyl side-chains impact solubility?
A: The impact is substantial. The length, branching, and position of alkyl chains are critical determinants of solubility[8][9].
-
Length: Shortening the alkyl chains generally leads to a significant decrease in solubility due to reduced steric hindrance, allowing for stronger intermolecular packing[10].
-
Branching: Introducing branched alkyl chains (e.g., 2-ethylhexyl instead of n-octyl) is a highly effective strategy. The branching disrupts the regular packing of the polymer backbones, hindering crystallization and improving solubility[8][11].
-
Position: The attachment point of the side chain can influence the planarity of the molecular backbone. Attaching chains at positions that create steric hindrance can twist the backbone, reducing π-stacking and increasing solubility[12].
Q4: Can I improve the solubility of my existing batch of material without further chemical modification?
A: Yes, several physical methods can be employed before resorting to re-synthesis:
-
Heating: Gently warming the solvent can provide the energy needed to overcome the solid-state packing forces. Always check the thermal stability of your compound first.
-
Sonication: Using an ultrasonic bath can help break apart agglomerates and increase the surface area available for solvation.
-
Co-Solvent Systems: Using a mixture of two or more miscible solvents can be highly effective. A "good" solvent can be mixed with a "poor" but higher-boiling solvent to modulate film-forming properties without causing precipitation[12].
Q5: My compound is intended for a biological application and needs to be water-soluble. What is the best approach?
A: The parent structure is highly hydrophobic. To achieve aqueous solubility, you must introduce polar or ionizable functional groups. Strategies include:
-
Adding Carboxylic Acids or Amines: These groups can be protonated or deprotonated to form salts, which are often significantly more water-soluble[13].
-
Incorporating Heterocycles: Saturated, non-planar heterocycles like piperazine can be introduced, which can be protonated at physiological pH and disrupt packing[6].
-
Functionalization with Amides: As demonstrated with other benzothiadiazole derivatives, adding groups like N-methoxy-N-methylcarboxamide can successfully increase water solubility[14].
Section 2: Troubleshooting Guide: Practical Solubility Enhancement
This section provides systematic protocols for researchers facing immediate solubility issues in the lab.
Protocol: Systematic Solvent Screening
Objective: To efficiently identify a suitable solvent or co-solvent system for a target compound.
Materials:
-
Target compound (10-20 mg)
-
Set of 2 mL glass vials
-
A selection of analytical-grade solvents (see FAQ Q2)
-
Vortex mixer
-
Magnetic stir plate and small stir bars
-
Hot plate
Procedure:
-
Preparation: Weigh approximately 1 mg of your compound into each labeled vial.
-
Initial Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.
-
Room Temperature Test:
-
Vortex the vial vigorously for 30 seconds.
-
Place on a stir plate for 10 minutes.
-
Visually inspect for dissolution against a dark background. Note if it is fully soluble, partially soluble, or insoluble.
-
-
Heating/Sonication Test (if not soluble at room temp):
-
Place the vial in an ultrasonic bath for 5 minutes. Re-inspect.
-
Gently warm the vial on a hot plate (e.g., to 40-50 °C). Caution: Use a condenser or ensure the cap is vented for volatile solvents. Re-inspect.
-
-
Concentration Test: If the compound dissolved completely in Step 3 or 4, add another 1 mg of the compound to test the solubility at a higher concentration. Repeat until saturation is reached.
-
Documentation: Record all observations in a structured table.
Data Presentation: Example Solubility Screening Table
| Solvent | Amount (mg) | Volume (mL) | Room Temp. | After Sonication | After Heating (50°C) | Approx. Solubility (mg/mL) |
| Chloroform | 1 | 0.5 | Insoluble | Partially Soluble | Fully Soluble | ~2 |
| Toluene | 1 | 0.5 | Insoluble | Insoluble | Partially Soluble | <2 |
| o-Dichlorobenzene | 1 | 0.5 | Partially Soluble | Fully Soluble | Fully Soluble | >2 |
| THF | 1 | 0.5 | Insoluble | Insoluble | Insoluble | <1 |
Workflow for Solubility Assessment
The following diagram outlines the logical progression for troubleshooting solubility issues, from initial screening to the decision to pursue chemical modification.
Caption: Decision workflow for addressing solubility challenges.
Section 3: Advanced Strategies: Structural Modification
When physical methods are insufficient, rational chemical modification of the molecular structure is the most powerful approach.
The Power of Alkyl Chain Engineering
Mechanism: The primary role of alkyl chains is to increase the entropy of the system in solution and to provide steric hindrance that disrupts the highly ordered, low-solubility crystal packing of the aromatic cores. Branched chains are far more effective at this than linear chains of equivalent weight because their non-linear shape physically prevents molecules from stacking efficiently.
Expertise & Experience: While long linear chains improve solubility over no chains, they can still self-organize, leading to undesirable aggregation in solution or films. Branched chains not only boost solubility but can also lead to more optimal morphology in thin films for electronic devices, enhancing charge transport and suppressing recombination[8][11].
Caption: Impact of alkyl chain branching on molecular packing.
Modifying the Benzothiadiazole Core
Mechanism: Altering the electronic nature and intermolecular forces of the core itself can profoundly impact solubility.
-
Fluorination: Introducing fluorine atoms to the benzothiadiazole ring is a common strategy in materials science[15]. Fluorine is highly electronegative and can lower the HOMO/LUMO energy levels of the molecule. It can also induce different packing motifs through dipole-dipole interactions or by disrupting typical C-H···π interactions, which can sometimes improve solubility or alter film morphology.
-
Heteroannelation: Fusing another heterocyclic ring to the benzothiadiazole core can drastically increase the electron-withdrawing strength of the unit[16]. This significantly alters the molecule's electronic properties and can disrupt the packing symmetry, potentially leading to better solubility in specific solvents.
Trustworthiness & Self-Validation: When pursuing any modification, it is critical to have a robust characterization plan. Every new derivative must be validated.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure. Poor solubility can be a major hurdle for NMR; consider using deuterated chlorobenzene or heating the NMR tube if necessary.
-
Mass Spectrometry: Confirms the molecular weight of the new compound.
-
Melting Point Analysis: A sharp melting point is an indicator of purity. A lower melting point compared to a parent compound often correlates with disrupted molecular packing and potentially higher solubility[6].
References
-
Wang, C., et al. (2023). Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells. RSC Publishing. Retrieved from [Link]
-
MDPI. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. MDPI. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. NIH. Retrieved from [Link]
-
RSC Publishing. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet. RSC Publishing. Retrieved from [Link]
-
Wang, C., et al. (2023). Effects of Alkyl Chains of Benzothiadiazole-based Conjugated Polymers on the Photovoltaic Performance of Non-Fullerene Organic Solar Cells. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2013). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of positional isomerism and alkyl substituent length on 2D and 3D supramolecular organizations of alkylthienyl-benzothiadiazole-alkylthienyl DAD semiconductors. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. ResearchGate. Retrieved from [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. Springer. Retrieved from [Link]
-
MDPI. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][8][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. NIH. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]
Sources
- 1. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 8. Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips [mdpi.com]
- 15. 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole 1295502-53-2 [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a critical building block in the field of organic electronics.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final product yield is significantly lower than reported in the literature. What are the common causes?
A1: Low yields in this synthesis typically stem from three main areas: incomplete reaction, product degradation, or mechanical loss during workup and purification.
-
Incomplete Reaction: The bromination of the 5,6-bis(octyloxy)-2,1,3-benzothiadiazole core is a stepwise process. The formation of the mono-brominated intermediate is faster than the second bromination.[2] If the reaction time is too short or the temperature is too low, you may be left with a significant amount of this intermediate, reducing the yield of the desired dibromo product.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the starting material spot has been completely consumed and that the mono-bromo intermediate is converted to the dibromo product. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
-
-
Product Degradation: The use of strong acids like concentrated sulfuric acid or hydrobromic acid at elevated temperatures can lead to side reactions.[2][3] The octyloxy ether linkages are susceptible to acid-catalyzed cleavage, especially with prolonged exposure to harsh conditions. This degradation pathway reduces the overall yield of the desired product.
-
Solution: Maintain strict temperature control. If using N-Bromosuccinimide (NBS) in a solvent like chloroform or DMF, the reaction can often be run at or slightly above room temperature, which is gentler than the high temperatures required for Br₂/HBr methods.[2] Minimize reaction time once the conversion is complete.
-
-
Mechanical Loss: The product has good solubility in many organic solvents due to the long octyloxy chains.[1] Significant amounts of product can be lost during the aqueous workup if the organic layer is not thoroughly extracted. Similarly, improper selection of solvent systems for column chromatography can lead to poor separation and product loss.
-
Solution: During aqueous workup, extract the aqueous layer multiple times (e.g., 3x with dichloromethane or chloroform) to ensure complete recovery of the product. Use a saturated brine wash for the final wash of the organic layer to aid in phase separation and remove excess water.[4]
-
Q2: My TLC and ¹H NMR show multiple products. How can I identify the key impurities?
A2: The most common impurities are the mono-brominated intermediate and a tri-brominated byproduct. The electron-donating octyloxy groups strongly activate the benzothiadiazole core, making it susceptible to multiple brominations.
-
Mono-bromo Impurity: 4-bromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is the primary byproduct of an incomplete reaction. It will appear as a spot on the TLC plate with a polarity very close to your desired product. In the ¹H NMR, it will show an additional aromatic proton signal compared to the symmetric dibromo product.
-
Tri-bromo Impurity: While less common, over-bromination can occur under harsh conditions, leading to 4,5,7-tribromo-2,1,3-benzothiadiazole derivatives. A similar impurity has been identified in the synthesis of the unsubstituted parent compound.[4] Steric hindrance from the octyloxy groups makes this less favorable, but it remains a possibility with excess brominating agent or high temperatures. This impurity would result in a more complex aromatic region in the ¹H NMR spectrum.
The diagram below illustrates the main reaction and potential side reactions.
Caption: Reaction pathway showing the formation of the target product and key impurities.
Q3: I am struggling with the purification of the final product. What is an effective protocol for column chromatography?
A3: The structural similarity between the desired dibromo product and the mono-bromo impurity makes purification challenging. A well-optimized column chromatography protocol is essential.
Column Chromatography Protocol:
-
Stationary Phase: Use a high-quality silica gel (230-400 mesh).
-
Slurry Packing: Pack the column using the slurry method with your initial eluent to ensure a homogenous stationary phase, which is critical for resolving closely running spots.
-
Eluent System: A non-polar solvent system is required. Start with pure hexane and gradually increase the polarity by adding a slightly more polar solvent like dichloromethane (DCM) or toluene.
-
Example Gradient: Begin with 100% Hexane. Elute with Hexane:DCM (99:1), then gradually increase to 98:2, 95:5, etc. The less polar tri-bromo and dibromo products will elute before the more polar mono-bromo intermediate.
-
-
Loading: Use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Gently load the resulting free-flowing powder onto the top of the column. This technique prevents band broadening and improves separation.
-
Fraction Collection: Collect small fractions and monitor them carefully by TLC. Combine fractions of pure product only after thorough analysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and how do the octyloxy groups influence it?
A1: The reaction is an electrophilic aromatic substitution. The benzothiadiazole ring is electron-deficient, but the two alkoxy groups are powerful activating, ortho-para directing groups.[5] They donate electron density into the benzene ring via resonance, making the 4 and 7 positions (ortho to the alkoxy groups) highly electron-rich and susceptible to electrophilic attack by the positive bromine species (Br⁺ or a polarized equivalent). The reaction proceeds via a standard arenium ion intermediate.
Q2: Should I use N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
A2: Both reagents can be effective, but they have different practical considerations.
| Reagent | Pros | Cons |
| NBS | - Safer and easier to handle than liquid bromine.[2]- Reactions can often be run under milder conditions (e.g., room temp).- Reduces the formation of corrosive HBr byproduct compared to Br₂. | - Can be more expensive.- Requires an acid catalyst (e.g., H₂SO₄) to generate the active electrophile. |
| Br₂ | - Inexpensive and readily available.- Highly reactive, often leading to fast reaction times. | - Highly toxic, corrosive, and volatile; requires a fume hood and careful handling.[2][6]- Often requires harsh conditions (e.g., reflux in HBr), which can degrade the product.[3][6]- Generates equimolar HBr, which can be problematic.[2] |
For laboratory-scale synthesis where safety and selectivity are paramount, NBS is generally the preferred reagent .[2]
Q3: How can I definitively confirm the regiochemistry of the final product?
A3: A combination of spectroscopic techniques is required for unambiguous structure confirmation.
-
¹H NMR: The most straightforward method. Due to the C₂ symmetry of the 4,7-dibromo product, you should observe only one set of signals for the octyloxy chains (a triplet for the terminal CH₃, multiplets for the chain CH₂, and a triplet for the O-CH₂). The absence of any aromatic proton signals confirms that positions 4 and 7 have been substituted.
-
¹³C NMR: Will show a reduced number of aromatic carbon signals due to the molecule's symmetry.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm the spatial proximity between the protons of the O-CH₂ group and the bromine-substituted carbon at position 7 (or 4), although this is often unnecessary if the ¹H NMR is clean.
-
Mass Spectrometry: Confirms the correct molecular weight and shows the characteristic isotopic pattern for two bromine atoms.
The troubleshooting decision tree below can help guide your analysis of unexpected results.
Caption: Decision tree for troubleshooting product impurities based on NMR analysis.
References
-
Tan, W. L., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Jurnal Teknologi, 79(5-3). Retrieved from [Link]
- Pilgram, K. (1971). US Patent 3,577,427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. Google Patents.
-
Babu, V., et al. (2018). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic application. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Kozlov, I. G., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(23), 5649. Retrieved from [Link]
-
Leclerc, M., et al. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Request PDF. Retrieved from [Link]
-
Sheremetev, A. B., et al. (2019). Safe Synthesis of 4,7-Dibromo[2][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 24(19), 3551. Retrieved from [Link]
-
Koutentis, P. A., et al. (2020). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][3][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 25(21), 5182. Retrieved from [Link]
-
Sheremetev, A. B., et al. (2019). Safe Synthesis of 4,7-Dibromo[2][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. Retrieved from [Link]
-
Zhang, K., et al. (2018). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic electronics. PolyU Institutional Research Archive. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]
-
Glorius, F., et al. (2017). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Retrieved from [Link]
Sources
- 1. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. guidechem.com [guidechem.com]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. This document is designed for researchers, synthetic chemists, and materials scientists who are utilizing this key building block for the synthesis of advanced materials, such as polymers for organic electronics and photovoltaics.
The 2,1,3-benzothiadiazole core is strongly electron-deficient, which influences the reactivity of the C-Br bonds. The presence of two bromine atoms offers the potential for both mono- and di-functionalization, making precise control of reaction conditions paramount. This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Suzuki coupling of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction is resulting in a very low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: This is a common challenge that can often be traced back to one of three areas: reagent integrity, catalyst activity, or suboptimal reaction conditions.[1] A systematic approach is the key to diagnosis.
1. Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Integrity: Boronic acids can undergo decomposition (protodeboronation) upon storage, especially in the presence of moisture.[2] Before starting, verify the purity of your boronic acid via NMR or use a freshly opened bottle. Boronate esters (e.g., pinacol esters) are often more stable and are excellent alternatives.[3] Homocoupling of the boronic acid is another indicator of potential degradation or oxidative conditions.[3]
-
Solvent and Base Purity: Ensure you are using dry, degassed solvents. Trace oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like boronic acid homocoupling.[3] While many Suzuki reactions use aqueous base solutions, the organic solvent must be free of peroxides and oxygen. The base should be finely powdered and of high purity.
2. Catalyst System Inactivity:
-
Choice of Catalyst/Ligand: The default Pd(PPh3)4 can be effective, but for this electron-deficient substrate, more robust systems may be required.[4] Consider using an in-situ generated catalyst from a Pd(II) source like Pd(OAc)2 or a Pd(0) source like Pd2(dba)3 combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)3). These ligands promote efficient oxidative addition and reductive elimination.[5]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. If your reaction solution turns black and precipitates palladium black, it's a sign of catalyst decomposition. This can be caused by insufficient ligand, high temperatures, or oxygen contamination.
3. Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. An initial screening at 80-90 °C is a good starting point. If decomposition is observed, try a lower temperature with a more active catalyst system.
-
Base Strength & Solubility: The base is crucial for activating the boronic acid by forming a more nucleophilic "ate" complex.[6][7][8] If a weak base like Na2CO3 is ineffective, switching to a stronger base like K3PO4 or Cs2CO3 can dramatically improve yields.[9] The solubility of the inorganic base is also critical; using a water/organic solvent mixture (e.g., Toluene/H2O or Dioxane/H2O) often helps.
Below is a troubleshooting workflow to diagnose a low-yield reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Issue 2: Controlling Selectivity (Mono- vs. Di-substitution)
Q2: I am struggling to control the selectivity between mono- and di-arylation products. How can I reliably favor one over the other?
A2: For a symmetrical substrate like 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, controlling selectivity is primarily a function of stoichiometry. The electronic environment of both C-Br bonds is identical, so there is little inherent preference for the first coupling.[10]
-
To Favor Mono-substitution:
-
Stoichiometry: This is the most critical parameter. Use a slight excess of the dibromide relative to the boronic acid. A ratio of 1.2 - 1.5 equivalents of the dibromide to 1.0 equivalent of the boronic acid is a good starting point.
-
Slow Addition: Adding the boronic acid solution slowly over several hours via a syringe pump can help maintain a low concentration, further favoring the mono-coupling event.
-
Lower Temperature: Running the reaction at a slightly lower temperature can sometimes improve selectivity, as the second coupling (mono-bromo species reacting) will be kinetically slower.
-
-
To Favor Di-substitution:
-
Stoichiometry: Use a slight excess of the boronic acid. A ratio of 2.2 - 2.5 equivalents of boronic acid to 1.0 equivalent of the dibromide is typically sufficient to drive the reaction to completion.
-
Higher Temperature & Longer Reaction Time: Ensure the reaction has enough thermal energy and time for the less reactive mono-substituted intermediate to undergo the second coupling.
-
Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time to maximize the desired product.
Issue 3: Preventing Common Side Reactions
Q3: My reaction mixture contains significant amounts of debrominated starting material (protodebromination) and/or boronic acid homocoupling product. What causes these side reactions and how can I minimize them?
A3: These are classic Suzuki coupling side reactions that arise from specific mechanistic pathways.
-
Protodebromination: This occurs when the aryl halide is converted back to an aryl-H bond. It can happen if the organopalladium intermediate (Ar-Pd-X) reacts with a proton source before transmetalation. A key cause is the decomposition of the boronic acid itself, which liberates protons.
-
Solution: Use high-purity boronic acid or a more stable boronate ester. Ensure the base is strong enough and present in sufficient quantity (at least 2-3 equivalents) to neutralize any acidic species. Using rigorously anhydrous conditions (apart from any water added as a co-solvent for the base) can also help.[11]
-
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid (R-B(OH)2 -> R-R) is typically promoted by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples the boronic acids.[3]
-
Solution: The most effective preventative measure is to thoroughly degas all reagents and the reaction vessel. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes and maintaining the reaction under a positive pressure of inert gas.[12]
-
The fundamental Suzuki catalytic cycle is shown below. Side reactions divert palladium species from this productive pathway.
Caption: The palladium-catalyzed Suzuki-Miyaura coupling cycle.
Optimization & Protocol Guidance
Screening Reaction Parameters
The optimal conditions for Suzuki couplings can be highly substrate-dependent. A screening approach is often the most efficient way to identify the best system for your specific boronic acid partner.
Table 1: Recommended Screening Conditions for Optimizing Suzuki Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Robust) | Condition 3 (For Challenging Substrates) |
|---|---|---|---|
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | None (pre-formed) | PPh₃ (4-8 mol%) | SPhos or XPhos (2-4 mol%) |
| Base | Na₂CO₃ (2 M aq.) | K₂CO₃ (solid) | K₃PO₄ (solid) or Cs₂CO₃ (solid) |
| Solvent | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | Toluene (anhydrous) |
| Temperature | 90 °C | 100 °C | 100-110 °C |
| Notes | Good starting point. | Often higher yields. | Effective for sterically hindered or electron-poor boronic acids. |
Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and some solvents can be toxic. Use appropriate personal protective equipment (PPE). All reactions must be conducted under an inert atmosphere (Argon or Nitrogen).
Protocol 1: General Procedure for Mono-Arylation
-
To a Schlenk flask equipped with a magnetic stir bar, add 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.2 equiv.) and the desired arylboronic acid (1.0 equiv.).
-
Add the chosen palladium catalyst and ligand (see Table 1).
-
Add the base (3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the boronic acid, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-Arylation
-
To a Schlenk flask, add 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 equiv.) and the arylboronic acid (2.2-2.4 equiv.).
-
Follow steps 2-6 from the mono-arylation protocol, often using a more robust catalyst system (e.g., Condition 2 or 3 from Table 1) and a higher temperature (100 °C).
-
Monitor the reaction until the starting material and mono-substituted intermediate are consumed.
-
Follow steps 8-11 for workup and purification.
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Organometallics, 30(17), 4623–4629.
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Caddick, S., & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2005(13), 2005-2016.
- Sigma-Aldrich. (n.d.). Use of Base Metals in Suzuki Coupling.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Pérez-Gálan, P., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Organic Chemistry, 74(17), 6755-6763.
- MDPI. (2023). Preformed Pd(II)
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (2025). Single vs.
-
ResearchGate. (2025). Suzuki cross-coupling reactions of 4,7-dibromo[6][7][13]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
- Israel Journal of Chemistry. (2019).
- Beilstein Journal of Organic Chemistry. (2020).
- NIH Public Access. (2020).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- Royal Society of Chemistry. (2019).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- ResearchGate. (2025).
- Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- American Chemical Society. (2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
degradation pathways of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole-based devices
An in-depth guide to understanding and mitigating the degradation of devices based on 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Introduction
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a critical building block in the synthesis of high-performance conjugated polymers for organic electronics. Its derivatives are widely used as electron-acceptor units in the active layer of organic solar cells (OSCs) and organic field-effect transistors (OFETs).[1][2] The strong electron-withdrawing nature of the benzothiadiazole (BT) core, combined with the solubilizing and morphology-directing properties of the dialkoxy side chains, allows for the creation of materials with low bandgaps and high charge carrier mobilities.[1][3]
However, the long-term operational stability of devices incorporating this molecule remains a significant challenge.[3] Device performance can degrade under various environmental and operational stresses, including exposure to light, heat, and ambient atmosphere. This guide provides a comprehensive technical resource for researchers to diagnose, understand, and mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and its derivatives?
The primary drivers of degradation are a combination of environmental factors that can work synergistically:
-
Light (Photodegradation): Exposure to photons, particularly in the UV and high-energy visible range, can induce photochemical reactions. This can lead to the cleavage of covalent bonds, such as the carbon-bromine (C-Br) bond, or reactions involving the conjugated backbone, leading to irreversible bleaching of the material.
-
Oxygen (Oxidation): In the presence of light and/or heat, atmospheric oxygen can react with the conjugated system. This can form carbonyl defects or other oxygen-containing species on the polymer backbone, which act as charge traps and disrupt charge transport.
-
Moisture (Hydrolysis): Water molecules can facilitate electrochemical degradation pathways and can also introduce impurities that affect device performance. The ether linkages in the octyloxy side chains could potentially be susceptible to hydrolysis under acidic conditions, although this is less common under typical operating conditions.
-
Heat (Thermal Degradation): High temperatures, whether from operational heat generation or processing steps like annealing, can cause the thermal decomposition of the material. Studies on similar polyether-containing aromatic polymers show that decomposition often begins at the ether linkages in the side chains.[4]
Q2: Which parts of the 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole molecule are most susceptible to degradation?
Degradation can occur at several sites within the molecule. Understanding these weak points is key to diagnosing failure modes.
Caption: Workflow for diagnosing photo-instability.
-
Experimental Protocol: Lifetime Comparison
-
Fabricate two identical sets of devices.
-
Place one set inside a nitrogen-filled glovebox or a sealed test chamber.
-
Place the second set in ambient air.
-
Expose both sets to a solar simulator (e.g., AM1.5G, 100 mW/cm²) and measure their performance parameters (PCE, Jsc, Voc, FF) at regular intervals.
-
Analysis: If the device in the inert atmosphere is significantly more stable, photo-oxidation is the dominant degradation mechanism.
-
-
Mitigation Strategies:
-
Encapsulation: Use high-quality encapsulation techniques (e.g., glass-glass with UV-curable epoxy, thin-film encapsulation) to provide a barrier against oxygen and moisture.
-
UV Filtering: Place a UV cut-off filter (e.g., filtering wavelengths < 400 nm) between the light source and the device. If this significantly improves stability, it points to high-energy photons being the primary cause of degradation.
-
Problem 2: Performance Degradation After Thermal Annealing
-
Symptoms: Device performance is lower than expected after a thermal annealing step, or devices fail completely at elevated operating temperatures.
-
Primary Suspect: Thermal degradation of the active layer, potentially involving the cleavage of the octyloxy side chains. [4]* Diagnostic & Mitigation Steps:
-
Determine Decomposition Temperature: Run Thermogravimetric Analysis (TGA) on the pure material or polymer. TGA measures weight loss as a function of temperature. The onset temperature for weight loss indicates the beginning of thermal decomposition. [5] 2. Optimize Annealing Protocol: Ensure the annealing temperature is well below the decomposition temperature identified by TGA. A typical safety margin is at least 50-100 °C below the onset.
-
Anneal in Inert Atmosphere: Always perform thermal annealing inside a nitrogen-filled glovebox to prevent concurrent thermo-oxidative degradation.
-
Analyze Morphology: Use Atomic Force Microscopy (AFM) to compare the surface morphology of a film before and after annealing. Excessive temperature can lead to detrimental phase separation or dewetting.
-
Summary of Stressors and Mitigation
| Stressor | Potential Effect on Material | Key Diagnostic Test | Primary Mitigation Strategy |
| Light (UV-Vis) | Photobleaching, C-Br bond cleavage, backbone scission | In-situ UV-Vis Spectroscopy | UV filtering, material design (fluorination) |
| Heat | Cleavage of alkoxy side chains, film morphology changes | Thermogravimetric Analysis (TGA) | Optimize annealing temperature below Td |
| Oxygen & Moisture | Formation of carbonyl defects (charge traps), oxidation of backbone | Lifetime testing in inert vs. ambient atmosphere | High-quality device encapsulation |
References
- [No Source Found]
- MDPI. (2022, November 2). The Impact of Backbone Fluorination and Side-Chain Position in Thiophene-Benzothiadiazole-Based Hole-Transport Materials on the Performance and Stability of Perovskite Solar Cells.
- PubMed. (2023, March 15). Non-fused Polymerized Small-Molecule Acceptors with a Benzothiadiazole Core for All-Polymer Solar Cells.
- ResearchGate. (2021).
- ACS Publications. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects.
- PolyU Institutional Research Archive.
- ResearchGate. (2019). Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells.
- [No Source Found]
- RSC Publishing. (2019, March 1). Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells.
- [No Source Found]
- ResearchGate. (2014). Application of Benzothiadiazole in Organic Solar Cells.
- Ossila. 4,7-Dibromo-2,1,3-benzothiadiazole.
- Semantic Scholar.
- Journal of Materials Chemistry A (RSC Publishing). Highly efficient layer-by-layer large-scale manufacturing of polymer solar cells with minimized device-to-device variations by employing benzothiadiazole-based solid additives.
- Sigma-Aldrich. 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole 99% (HPLC).
- TCI Chemicals. 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole.
- ResearchGate. (2018, January 2). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
- RSC Publishing. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors.
- MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
- RSC Publishing. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
- ResearchGate. (2016). Thermal and thermo-oxidative degradation of some heterocyclic aromatic polyethers containing phenylquinoxaline and/or 1,3,4-oxadiazole rings.
- ResearchGate. (2019). Thermal degradation and ageing of segmented polyamides.
- ResearchGate. (2014). Synthesis, Photovoltaic Properties and Side-chain Effect of Copolymer Containing Phenothiazine and 2,1,3-Benzothiadiazole.
- Semantic Scholar.
Sources
- 1. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Organic Photovoltaics with 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in the development of high-performance organic photovoltaics (OPVs). This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from foundational knowledge to in-depth troubleshooting. Our goal is to empower you with the causal understanding needed to innovate and optimize your device fabrication processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Q1: What is the primary function of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in OPV materials?
A: This compound is a critical building block for creating advanced photoactive materials, typically donor-acceptor (D-A) copolymers.[1] Its core, 2,1,3-benzothiadiazole (BT), is a strong electron-deficient unit.[2][3] When polymerized with an electron-rich (donor) unit, it creates a copolymer with a narrow bandgap, which is essential for absorbing a broader range of the solar spectrum. The two bromine atoms at the 4 and 7 positions serve as reactive sites for polymerization, most commonly through Stille or Suzuki cross-coupling reactions, making it a versatile precursor for synthesizing novel OPV polymers.[4]
Q2: Why are the 5,6-bis(octyloxy) side chains important for OPV performance?
A: The long, branched octyloxy side chains serve two critical purposes. First, they significantly enhance the solubility of the resulting polymer in common organic solvents like chloroform, chlorobenzene, or o-dichlorobenzene.[5][6] This is paramount for solution-based fabrication techniques, such as spin-coating, which are key to the low-cost potential of OPVs. Second, these side chains play a crucial role in controlling the solid-state morphology of the active layer blend. They influence how the polymer chains pack together, which directly impacts charge transport and, consequently, device efficiency.[7][8]
Q3: How does incorporating a benzothiadiazole unit affect the electronic properties of a polymer?
A: The electron-withdrawing nature of the benzothiadiazole unit helps to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting D-A copolymer.[9] A lower HOMO level can lead to higher open-circuit voltages (Voc) in the final device, a key parameter for overall power conversion efficiency (PCE).[9][10] The precise energy levels can be further tuned by selecting different donor co-monomers or by adding functional groups, such as fluorine atoms, to the benzothiadiazole core.[6][8]
Part 2: Troubleshooting Guide for Device Fabrication & Performance
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Category 1: Poor Power Conversion Efficiency (PCE)
Q1: My overall PCE is disappointingly low. Where should I start my investigation?
A: A low PCE is a systemic issue. The first step is to diagnose which specific performance parameter—Short-Circuit Current (Jsc), Open-Circuit Voltage (Voc), or Fill Factor (FF)—is underperforming by examining the J-V curve. The flowchart below illustrates a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low PCE in OPV devices.
Q2: My Jsc is low, while Voc and FF are acceptable. What does this suggest?
A: Low Jsc typically points to problems with photon harvesting or charge generation/collection.[11]
-
Active Layer Thickness: An overly thin layer may not absorb enough light, while a thick layer can increase charge recombination before carriers are collected. The optimal thickness is a balance between these two factors. For many benzothiadiazole-based systems, this is often in the 100-300 nm range.[8]
-
Morphology: Poor phase separation in the bulk heterojunction (BHJ) can lead to inefficient exciton dissociation. The domains may be too large, preventing excitons from reaching a donor-acceptor interface, or too small, hindering charge transport.
-
Doping/Additives: In some systems, using a small amount of a high-mobility dopant can improve charge transport and thus Jsc.[12][13]
Q3: My Fill Factor (FF) is below 65%. What are the most common causes?
A: A low FF is often linked to electrical loss mechanisms within the device.
-
High Series Resistance (Rs): This can arise from poor contact between the active layer and the electrodes or from low charge carrier mobility within the blend. Ensure your electrodes (e.g., Ca/Al, MoO3/Ag) are deposited correctly and that the interfacial layers are of high quality.[11]
-
Imbalanced Charge Mobility: If electron and hole mobilities are significantly different, a space-charge region can build up, impeding current flow and lowering the FF. The choice of processing additives can help balance these mobilities.[14]
-
Morphology and Annealing: The FF is highly sensitive to the nanoscale morphology. Thermal or solvent vapor annealing is often required to optimize the morphology for efficient charge extraction. However, excessive annealing can lead to overly large crystalline domains, which can also hurt performance.[15]
Category 2: Active Layer and Film Quality Issues
Q1: My spin-coated active layer film appears hazy, rough, or has "comet tails." What's going wrong?
A: This indicates uncontrolled aggregation or poor film formation kinetics.
-
Solvent Choice: The solvent must fully dissolve your polymer and the acceptor (e.g., a fullerene derivative or non-fullerene acceptor). A solvent with a higher boiling point (e.g., o-dichlorobenzene vs. chloroform) allows for a longer drying time, which can give the polymer chains more time to self-organize, often leading to a more ordered and uniform film.
-
Processing Additives: High-boiling-point additives are frequently used to control morphology.[16] They act as a co-solvent that remains in the film after the main solvent has evaporated, promoting the formation of an ideal, interpenetrating network. Without them, rapid drying can trap the blend in a non-optimal state.[2]
-
Solution Purity: Ensure your solution is fully dissolved and filtered (e.g., with a 0.45 µm PTFE filter) before spin-coating to remove any particulate matter that can act as a nucleation site for defects.
Q2: How do processing additives like DIO (1,8-diiodooctane) work, and how do I optimize their concentration?
A: Additives like DIO or 1-chloronaphthalene (1-CN) are crucial for optimizing the nanoscale phase separation in the BHJ active layer.[16][17] They selectively dissolve one component of the blend better than the other, influencing the final domain size and purity during film drying.[2] The optimal concentration is typically low, around 0.5-3% by volume, and must be determined empirically. A concentration that is too low will have no effect, while one that is too high can lead to excessively large domains or remain in the film as a contaminant, reducing performance.[16]
| Additive | Boiling Point (°C) | Typical Conc. (v/v) | Primary Function & Considerations |
| 1,8-Diiodooctane (DIO) | 225-228 | 0.5 - 3% | Promotes fine-grained, interpenetrating networks. Can be corrosive and sensitive to light.[16] |
| 1-Chloronaphthalene (1-CN) | 259 | 1 - 5% | Often used to enhance crystallinity in polymer donors. Less volatile than DIO.[16][17] |
| o-Dichlorobenzene (ODCB) | 180 | Used as host solvent or additive | Slower evaporation rate than chloroform, allowing for better molecular ordering. |
Part 3: Standardized Experimental Protocol
This section provides a baseline protocol for fabricating a conventional OPV device using a benzothiadiazole-based polymer. It should be used as a starting point for your own optimization.
Protocol: Fabrication of a Conventional Structure OPV
Device Structure: ITO / PEDOT:PSS / Polymer:Acceptor / Ca / Al
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before use to enhance the ITO work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
In ambient air, spin-coat a filtered (0.45 µm) PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 140°C for 15 minutes.
-
Transfer the substrates into an inert atmosphere (glovebox).
-
-
Active Layer Preparation & Deposition:
-
Prepare a solution of your 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole-based polymer and an electron acceptor (e.g., PC₇₁BM) in a suitable solvent (e.g., chlorobenzene) at a predetermined concentration (e.g., 20 mg/mL total solids) and donor:acceptor ratio (e.g., 1:1.5 by weight).
-
Add the optimized amount of processing additive (e.g., 3% v/v DIO).
-
Stir the solution overnight on a hotplate at ~45°C in the glovebox to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time must be optimized to achieve the target thickness (e.g., 1500 rpm for 60s).
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber integrated with the glovebox.
-
Deposit the cathode layers under high vacuum (< 5 x 10⁻⁶ Torr). A typical cathode consists of a thin layer of Calcium (Ca, ~20 nm) for electron injection, followed by a thicker, protective layer of Aluminum (Al, ~100 nm). The deposition rate should be slow and steady (e.g., 0.2 Å/s for Ca, 1-2 Å/s for Al).
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
-
Measure the current density-voltage (J-V) characteristics using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Caption: A step-by-step workflow for OPV device fabrication.
References
-
Alternative selection of processing additives to enhance the lifetime of OPVs. Journal of Physics D: Applied Physics. [Link]
-
Advancing OPV Technology: The Role of Dibromo Benzothiadiazole Derivatives. Suna-Tech. [Link]
-
Alternative selection of processing additives to enhance the lifetime of OPVs. ChesterRep, University of Chester. [Link]
-
Application of Benzothiadiazole in Organic Solar Cells. ResearchGate. [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au. [Link]
-
2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8%. National Institutes of Health (NIH). [Link]
-
Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Macromolecules. [Link]
-
Effect of Processing Additives on Organic Photovoltaics: Recent Progress and Future Prospects. ResearchGate. [Link]
-
When a previously used and standard OPV device fabrication procedure is not working anymore, how do you identify the problem?. ResearchGate. [Link]
-
Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Chemistry. [Link]
-
Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic application. Beilstein Journals. [Link]
-
Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values. ResearchGate. [Link]
-
Optimizing Organic Photovoltaics (OPV) with Advanced Thiophene-Benzothiadiazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Benzothiadiazole-based push-pull copolymers – Balancing synthetic complexity against organic solar cell efficiency. ResearchGate. [Link]
-
Design of ternary additive for organic photovoltaics: a cautionary tale. National Institutes of Health (NIH). [Link]
-
Enhanced Photovoltaic Performance of Benzothiadiazole-Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells. ResearchGate. [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. National Institutes of Health (NIH). [Link]
-
Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. Macromolecules. [Link]
-
2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8%. ResearchGate. [Link]
-
Effect of 2, 1, 3-benzothiadiazole (BTD) dopant on photovoltaic performance improvement of organic solar cells. ResearchGate. [Link]
-
Tuning Active Layer Morphology via Ternary Copolymerization with an Asymmetric Benzothiazole Unit as the Third Component to Enhance Photovoltaic Performance. ResearchGate. [Link]
-
Effect of 2,1,3-benzothiadiazole (BTD) dopant on photovoltaic performance improvement of organic solar cells. Journal of Optoelectronics and Advanced Materials. [Link]
-
Effects on Photovoltaic Performance of Dialkyloxy-benzothiadiazole Copolymers by Varying the Thienoacene Donor. PubMed. [Link]
-
2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells. PubMed. [Link]
-
Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction. OpenMETU. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8% - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polymer.cn [polymer.cn]
- 10. Effects on Photovoltaic Performance of Dialkyloxy-benzothiadiazole Copolymers by Varying the Thienoacene Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JOAM :: Articles [joam.inoe.ro]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chesterrep.openrepository.com [chesterrep.openrepository.com]
Technical Support Center: OFET Fabrication with 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Welcome to the technical support center for the fabrication of Organic Field-Effect Transistors (OFETs) utilizing 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. This guide is designed for researchers and scientists to navigate the common challenges encountered during the solution-based fabrication of OFETs with this promising organic semiconductor. By leveraging insights from the broader class of benzothiadiazole-based materials, this document provides a framework for troubleshooting and optimizing your device performance.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low or no field-effect mobility in my devices. What are the likely causes?
Low or absent mobility is a common issue often rooted in the quality of the semiconductor thin film. The primary factors to investigate are the film morphology, crystallinity, and the integrity of the semiconductor-dielectric interface.
-
Poor Film Morphology: Amorphous or discontinuous films provide poor pathways for charge transport. The choice of solvent is critical in determining the film's morphology. Single solvents like chloroform or chlorobenzene can lead to rapid, uncontrolled crystallization, resulting in poorly interconnected domains[1][2][3].
-
Sub-optimal Annealing: Thermal annealing is often necessary to improve molecular ordering and promote crystallinity. However, an incorrect annealing temperature can be detrimental. Insufficient temperature may not provide enough thermal energy for molecular rearrangement, while excessive temperatures can lead to film dewetting or degradation.
-
Interfacial Traps: A poor interface between the organic semiconductor and the dielectric layer can introduce a high density of charge traps, severely limiting mobility. This is often due to contaminants on the dielectric surface or a mismatch in surface energies.
Q2: My OFETs show a very high OFF current. How can I reduce it?
A high OFF current, leading to a low ON/OFF ratio, can be attributed to several factors:
-
Bulk Conductivity: If the semiconductor film is too thick or has a high density of impurities, it can lead to significant current flow even when the channel is supposed to be depleted.
-
Gate Leakage: A significant current flowing through the gate dielectric will manifest as a high OFF current. This can be caused by a poor-quality dielectric, pinholes, or electrical shorts.
-
Contact Issues: Poor injection barriers at the source/drain contacts can sometimes contribute to higher than expected leakage currents.
Q3: The performance of my devices degrades quickly when exposed to air. What strategies can I employ to improve stability?
The stability of OFETs, particularly those based on organic materials, is a significant challenge. Degradation in ambient conditions is often due to interactions with oxygen and water, which can act as charge traps or dopants.
-
Intrinsic Material Stability: The energy levels of the semiconductor play a role in its environmental stability. While not always tunable for a given material, it's a key factor in material selection.
-
Film Morphology: A well-ordered, crystalline thin film with low surface roughness can be less susceptible to penetration by atmospheric contaminants compared to an amorphous, porous film[1][3].
-
Encapsulation: The most direct way to improve air stability is to encapsulate the device with a barrier layer that prevents exposure to air and moisture. Materials like CYTOP or Al2O3 are often used for this purpose.
Troubleshooting Guides
Problem 1: Poor Film Quality (e.g., non-uniform, "coffee rings," dewetting)
Causality: The final morphology of a solution-processed thin film is a result of the complex interplay between solvent evaporation rate, solute solubility, and surface energies of the substrate and the solution. The long octyloxy side chains on 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole are designed to improve solubility, but careful optimization of the deposition process is still required.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor film quality.
Recommended Solvent Systems:
| Solvent System | Typical Ratio (v/v) | Rationale | Expected Outcome |
| Chloroform : Toluene | 1.5 : 1 | Balances solubility and evaporation rate to allow for self-organization. | Improved crystallinity and surface morphology[1][3]. |
| Chlorobenzene | N/A (single) | High boiling point allows for slow drying. | Can be effective, but may require optimization of substrate temperature. |
| Dichloromethane (DCM) | N/A (single) | Good solvent for many organic materials. | May evaporate too quickly, leading to amorphous films. |
Problem 2: Low Carrier Mobility
Causality: Carrier mobility is intrinsically linked to the molecular packing and electronic coupling between adjacent molecules in the semiconductor film. Even with a uniform film, poor molecular ordering will result in low mobility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low carrier mobility.
Typical Annealing Parameters for Benzothiadiazole-based Materials:
| Annealing Temperature | Duration | Atmosphere | Rationale |
| 150 - 250 °C | 10 - 30 min | Inert (e.g., N2, Ar) | This temperature range is often effective for improving crystallinity in benzothiadiazole-based small molecules without causing thermal decomposition[4]. |
Problem 3: High Contact Resistance
Causality: A large energy barrier (Schottky barrier) between the work function of the source/drain electrodes and the frontier molecular orbitals (HOMO for p-type, LUMO for n-type) of the semiconductor can impede charge injection, leading to high contact resistance. The electron-donating octyloxy groups on the benzothiadiazole core suggest that this material is likely a p-type semiconductor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high contact resistance.
Experimental Protocols
Protocol 1: Substrate Cleaning and Surface Treatment
-
Sequentially sonicate Si/SiO2 substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface with hydroxyl groups.
-
For OTMS treatment, immerse the cleaned substrates in a 10 mM solution of octadecyltrimethoxysilane in toluene for 1 hour at 60°C.
-
Rinse the substrates with toluene and isopropanol to remove any excess, unreacted OTMS.
-
Dry the substrates under nitrogen and anneal at 120°C for 20 minutes.
Protocol 2: Semiconductor Film Deposition (Spin-Coating)
-
Prepare a solution of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in a suitable solvent or solvent mixture (e.g., 10 mg/mL in a 1.5:1 chloroform:toluene solution).
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Place the cleaned and surface-treated substrate on the spin-coater chuck.
-
Dispense the semiconductor solution onto the substrate.
-
Spin-coat at a desired speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds).
-
Transfer the substrate to a hotplate for solvent removal and thermal annealing in an inert atmosphere.
References
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Advances. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet - Semantic Scholar. Semantic Scholar. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PubMed Central. PubMed Central. [Link]
-
Schottky-Barrier-Dependent Electrical Characteristics in Conjugated Polymer Transistors With Various Contact Metals - Frontiers. Frontiers. [Link]
-
Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PubMed Central. PubMed Central. [Link]
-
Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - RSC Publishing. RSC Publishing. [Link]
Sources
- 1. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USA Chemical Suppliers - Products: '0-9', Page: 1034 [americanchemicalsuppliers.com]
- 3. ossila.com [ossila.com]
- 4. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymers Derived from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from the 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole monomer. This guide is designed to provide field-proven insights and troubleshooting solutions for common stability issues encountered during the synthesis, processing, and application of these advanced materials.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific experimental problems in a question-and-answer format. The goal is to move from an observed problem to a probable cause and a validated solution.
Question 1: My polymerization reaction yields a low molecular weight polymer or a discolored, dark product. What are the likely causes and how can I fix this?
Answer:
This is a common issue that typically points to problems with reaction conditions or reactant purity. Low molecular weight suggests premature chain termination, while discoloration often indicates side reactions or thermal degradation during a lengthy, high-temperature synthesis.
Probable Causes & Solutions:
-
Oxygen Contamination: The Stille and Suzuki coupling reactions commonly used for these polymers are highly sensitive to oxygen. The palladium catalyst can be oxidized, and oxygen can promote undesirable side reactions.
-
Solution: Ensure your entire reaction setup is rigorously deoxygenated. Purge the solvent and the reaction vessel with a high-purity inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the entire reaction duration[1].
-
-
Impure Monomers or Solvents: Impurities in the 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole monomer or the co-monomer can act as chain terminators[2]. Similarly, water or other reactive impurities in the solvent can interfere with the catalyst and monomers.
-
Solution: Purify your monomers immediately before use, for example, by recrystallization or column chromatography. Use anhydrous solvents of the highest possible grade.
-
-
Sub-optimal Thermal Conditions: While these polymers generally exhibit good thermal stability post-synthesis, prolonged exposure to very high temperatures during polymerization can cause degradation of the octyloxy side chains or the benzothiadiazole (BT) core.
-
Solution: Systematically optimize the reaction temperature. Run small-scale test reactions at different temperatures (e.g., 80°C, 90°C, 100°C) to find the lowest temperature that provides a good polymerization rate without causing visible degradation[2].
-
-
Incorrect Stoichiometry: An imbalance in the molar ratio between the dibromo-monomer and its coupling partner (e.g., a bis(stannyl) or diboronic ester co-monomer) will inherently limit the maximum achievable molecular weight.
-
Solution: Carefully calculate and weigh your monomers. Ensure a precise 1:1 molar ratio for optimal chain growth.
-
Troubleshooting Workflow for Synthesis Issues
The following diagram outlines a logical workflow for diagnosing polymerization problems.
Caption: A workflow for troubleshooting common polymerization issues.
Question 2: My polymer film or device shows rapid degradation (e.g., color bleaching, performance loss) when exposed to light and air. What is the mechanism, and how can I mitigate this?
Answer:
This is a classic sign of photo-oxidative degradation. The conjugated backbone of these polymers, which is responsible for their electronic properties, is susceptible to attack by oxygen when in an electronically excited state (after absorbing light).
Causality: The Photo-Oxidation Mechanism
The degradation process is a complex radical chain reaction. In simplified terms, the benzodithiophene (BDT) or a similar donor unit within the polymer absorbs a photon, creating an excited state. This excited polymer can react with atmospheric oxygen (O₂), leading to the formation of reactive oxygen species and radicals that attack the polymer backbone. This disrupts the π-conjugation, causing the observed bleaching (a blue-shift in the absorption spectrum) and a catastrophic loss of charge mobility[3]. The process is self-perpetuating and leads to significant chain scission, reducing the molecular weight and mechanical integrity of the film[4][5].
Mitigation Strategies:
-
Encapsulation: The most effective strategy is to physically block oxygen and moisture from reaching the active polymer layer.
-
Solution: Fabricate and test your devices in an inert atmosphere (e.g., a glovebox). For long-term stability, use proper encapsulation techniques, such as sealing the device with a UV-curable epoxy and a glass coverslip.
-
-
Molecular Design: The choice of co-monomer and side-chain engineering can influence intrinsic photostability.
-
Insight: While the 5,6-bis(octyloxy) substituents are primarily for solubility, their stability can be a factor. Branched alkyl chains may offer different molecular packing compared to linear ones, which can influence oxygen diffusion into the film[6]. Incorporating more robust co-monomers or halogen atoms (like fluorine or chlorine) on the backbone has been shown to enhance the stability of some conjugated polymers by lowering the HOMO energy level, making them less susceptible to oxidation[7].
-
-
Use of Stabilizers: Additives can be incorporated into the polymer blend to intercept the degradation process.
Simplified Photo-Oxidative Degradation Pathway
Caption: A schematic of the photo-oxidative degradation cascade.
Frequently Asked Questions (FAQs)
Q: What is the expected thermal stability of polymers based on this monomer?
A: Generally, polymers incorporating the 5,6-bis(octyloxy)-2,1,3-benzothiadiazole unit exhibit good thermal stability, which is crucial for device fabrication steps that may involve thermal annealing. Thermogravimetric Analysis (TGA) typically shows decomposition temperatures (Td, temperature at 5% weight loss) well above 350°C[9][10]. However, the exact stability depends heavily on the co-monomer used and the overall molecular weight. The initial degradation step is often related to the loss of the octyloxy side chains.
| Polymer System Example | Decomposition Temp. (Td at 5% loss) | Source |
| PNB-C16 (Naphthodithiophene-co-BT) | > 400 °C | [11] |
| PDTSDTBTDI-DMO (Dithienosilole-co-BTDI) | 357 °C | [10] |
| PDTSDTBTDI-8 (Dithienosilole-co-BTDI) | 394 °C | [10] |
| TTz3(C2C4) (Thiazolothiazole-based) | 364 °C | [12] |
Q: How do the bis(octyloxy) side chains affect polymer stability and performance?
A: The two octyloxy side chains are critical molecular design elements with a dual impact:
-
Solubility and Processability: Their primary function is to impart solubility in common organic solvents (like chloroform, toluene, or chlorobenzene), which is essential for solution-based processing to create thin films[9]. Without these or similar solubilizing groups, the rigid polymer backbone would be largely intractable.
-
Influence on Morphology and Stability: The nature of these side chains (linear vs. branched) significantly influences the polymer's ability to self-assemble and pack in the solid state. This molecular packing affects charge transport and can also impact the material's susceptibility to degradation[6]. While essential, these aliphatic chains are often the first point of thermal degradation. In some advanced applications, strategies have been developed to cleave off side chains after film formation to enhance thermal stability and intermolecular electronic coupling[13].
Q: Can this polymer be used as a photocatalyst, and how does that relate to its stability?
A: Yes, benzothiadiazole-based polymers are widely explored as organic photocatalysts for various chemical transformations, such as hydrogen production and dye degradation[14][15][16]. This catalytic activity stems from the same photophysical properties that can lead to their degradation. The polymer absorbs light to generate electron-hole pairs (excitons) that can drive chemical reactions. In a controlled photocatalytic setup with a sacrificial agent, this is a desired function. However, in an organic electronic device, if these reactive species interact with oxygen or water instead of a specific substrate, it results in the undesirable degradation of the polymer itself[3]. The stability of the polymer in a photocatalytic context is therefore a critical parameter, often studied under specific pH and sacrificial donor conditions[15].
Standardized Protocol: Assessing Photostability of Polymer Films
This protocol provides a self-validating system to quantify the photostability of a polymer film under controlled conditions.
Objective: To measure the change in optical absorption and molecular weight of a polymer film upon exposure to simulated sunlight in an air atmosphere.
Materials:
-
Polymer solution in a suitable solvent (e.g., 10 mg/mL in chloroform).
-
Quartz or glass substrates.
-
Spin-coater.
-
Solar simulator with a calibrated output (e.g., AM 1.5G, 100 mW/cm²).
-
UV-Vis Spectrophotometer.
-
Gel Permeation Chromatography (GPC) system.
-
Inert atmosphere glovebox (for control sample handling).
Methodology:
-
Sample Preparation:
-
Clean substrates thoroughly (e.g., sonication in detergent, DI water, acetone, isopropanol).
-
Spin-coat thin films of the polymer onto multiple identical substrates to achieve a consistent initial absorbance (e.g., ~1.0 a.u. at λₘₐₓ).
-
Anneal the films if this is part of your standard device fabrication process.
-
Prepare at least three sets of samples:
-
Set A (Experimental): For light/air exposure.
-
Set B (Dark Control): To be stored in the dark in air.
-
Set C (Inert Control): To be stored under light in an inert atmosphere (if possible) or in the dark in an inert atmosphere.
-
-
-
Initial Characterization (T=0):
-
Measure the UV-Vis absorption spectrum of one sample from each set. Record the λₘₐₓ and the peak absorbance value.
-
Dissolve the polymer from one film in a known volume of solvent and analyze its molecular weight (Mw, Mn) and polydispersity index (PDI) using GPC. This is your baseline.
-
-
Exposure Conditions:
-
Place Set A samples under the solar simulator in ambient air.
-
Place Set B samples in a light-proof box in the same ambient air environment.
-
Store Set C samples under the chosen control conditions.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., T = 1, 2, 4, 8, 24 hours), remove one sample from each set.
-
Immediately measure the UV-Vis spectrum. Note any changes in absorbance intensity and shifts in λₘₐₓ. Normalize the spectra to the T=0 measurement to visualize the degradation.
-
After the final time point, dissolve the remaining films and repeat the GPC analysis to quantify any changes in molecular weight.
-
-
Data Interpretation:
-
Set A vs. Set B: Comparing the light-exposed sample to the dark control isolates the effect of light from any purely oxidative effects. Significant changes in Set A but not Set B confirm photodegradation.
-
GPC Analysis: A decrease in molecular weight is direct evidence of chain scission.
-
UV-Vis Analysis: A decrease in the main absorption peak and a blue-shift indicate the disruption of the polymer's conjugated backbone.
-
By following this protocol, you can reliably quantify the photostability of your material and validate the effectiveness of any mitigation strategies you implement.
References
- Wen, S., Pei, J., Zhou, Y., et al. (2009). Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Macromolecules, 42(14), 4977–4984.
- Al-Ghamdi, A. A., Al-Omairy, R. A., et al. (2021). Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. MDPI.
- Request PDF on ResearchGate for Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. (n.d.).
- de Queiroz, D. P., et al. (2023). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. PMC NIH.
- Impact of alkyl side chains on the photovoltaic and charge mobility properties of naphthodithiophene–benzothiadiazole copolymers. (n.d.). Polymer Chemistry (RSC Publishing).
- Request PDF on ResearchGate for Side‐Chain‐Free Benzothiadiazole‐Based Thermoelectric Polymers with Enhanced Electrical Conductivity and Thermal Stability by Acid Cleavage. (n.d.).
- Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells. (n.d.). RSC Publishing.
- Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. (n.d.). Chinese Journal of Polymer Science.
- Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol. (n.d.). Benchchem.
- Axelsson, M., Xia, Z., Wang, S., & Cheng, M. (n.d.). The Role of Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production.
- Application Notes and Protocols for the Synthesis of Benzothiadiazole-Based Polymers via Stille Coupling. (n.d.). Benchchem.
- Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. PMC NIH.
- Poly(benzothiadiazoles) and Their Derivatives as Heterogeneous Photocatalysts for Visible-Light-Driven Chemical Transformations. (2018).
- Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. (2024). NIH.
- Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applic
- Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. (2023). MDPI.
- Effect of main and side chain chlorination on the photovoltaic properties of benzodithiophene-alt-benzotriazole polymers. (n.d.). SciSpace.
- Request PDF on ResearchGate for Degradation Mechanism of Benzodithiophene-Based Conjugated Polymers when Exposed to Light in Air. (n.d.).
- (PDF) Photodegradation and photostabilization of polymers, especially polystyrene: Review. (n.d.).
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub: are you are robot? [sci-hub.sg]
- 10. mdpi.com [mdpi.com]
- 11. Impact of alkyl side chains on the photovoltaic and charge mobility properties of naphthodithiophene–benzothiadiazole copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Welcome to the technical support resource for the synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. This guide is designed for researchers, chemists, and materials scientists who are working with this critical building block in the development of organic electronics. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize impurities and maximize yield.
Synthesis Overview: A Logical Workflow
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a multi-step process that requires careful control over reaction conditions to achieve high purity. The most common and logical pathway involves the initial synthesis of the benzothiadiazole core, followed by a targeted bromination. This ensures the bromine atoms are installed at the desired 4 and 7 positions.
Caption: General synthetic pathway for the target compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: My final product is a dark, oily substance instead of a solid. What went wrong?
A: This is a common issue often related to residual impurities. The octyloxy chains make the molecule lipophilic and can lower its melting point, especially when impure. The primary causes include:
-
Incomplete Bromination: The presence of mono-brominated or unreacted starting material can result in an oily mixture.
-
Residual Solvents: Trapped high-boiling point solvents (like DMF or toluene) from the reaction or purification can prevent crystallization.
-
Degradation: Benzothiadiazole derivatives can be sensitive to prolonged exposure to strong acids or high temperatures, leading to decomposition products.
Actionable Advice: First, ensure all volatile solvents are removed under high vacuum. If the product remains oily, it requires further purification. Column chromatography is highly effective, followed by recrystallization from a suitable solvent system like ethanol or a hexane/dichloromethane mixture.[1]
Q2: My TLC shows multiple spots after the bromination step. What are the likely impurities?
A: The most common impurities are related to the degree of bromination. The electron-donating octyloxy groups activate the benzene ring, making it susceptible to electrophilic substitution.
-
Spot 1 (Highest Rf): Unreacted starting material, 5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
-
Spot 2 (Intermediate Rf): The mono-brominated intermediate, 4-bromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
-
Spot 3 (Lowest Rf): Your desired product, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Over-bromination is less common but possible if harsh conditions are used. The key is to carefully control the stoichiometry of the brominating agent and the reaction time.[2]
Q3: What is the best brominating agent to use for this synthesis?
A: The choice of brominating agent is critical for controlling selectivity and minimizing side reactions.
-
N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid: This is often the preferred method for activated rings.[2][3] Sulfuric acid protonates NBS, generating a potent electrophilic bromine species (Br+). This method often provides cleaner reactions at room temperature.
-
Bromine (Br₂) in Hydrobromic Acid (HBr) or Acetic Acid: This is a more traditional and potent method.[1][4] It requires careful handling due to the corrosive and toxic nature of liquid bromine. It may also require elevated temperatures, which can increase the risk of side products.
For this specific substrate, starting with NBS in H₂SO₄ is recommended to achieve a more controlled reaction.
Q4: Can I use this dibromo compound directly in a Suzuki or Stille coupling reaction?
A: Yes, the purity of the 4,7-dibromo derivative is paramount for the success of subsequent cross-coupling reactions.[5] Trace impurities can poison the palladium catalyst, leading to low yields or failed reactions.[6][7] It is essential to purify the dibromo intermediate to >98% purity, as determined by ¹H NMR and GC-MS, before attempting any coupling reactions.
In-Depth Troubleshooting Guide
Use this table to diagnose and resolve specific issues during your synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Cyclization Step | 1. Moisture Contamination: Thionyl chloride (SOCl₂) reacts violently with water, reducing its effectiveness. 2. Incomplete Reaction: The reaction may be slow and require longer reaction times or higher temperatures. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting diamine. If the reaction stalls, consider increasing the temperature or adding a catalytic amount of DMF. |
| Formation of Mono-Brominated Impurity | 1. Insufficient Brominating Agent: Incorrect stoichiometry (less than 2.0 equivalents of Br⁺ source). 2. Short Reaction Time: The reaction was stopped before the second bromination could complete. | 1. Use a Slight Excess: Employ ~2.1-2.2 equivalents of the brominating agent (e.g., NBS) to drive the reaction to completion. 2. Time-Course Study: Run small-scale reactions and take aliquots at different time points to determine the optimal reaction time for complete conversion. |
| Product Decomposition (Dark Color) | 1. Excessive Heat: The benzothiadiazole core can be sensitive to high temperatures, especially in strong acid.[8] 2. Oxidation: The electron-rich ring is susceptible to oxidation. | 1. Control Temperature: Perform the bromination at a controlled temperature, starting at 0 °C and allowing it to slowly warm to room temperature. Avoid aggressive heating. 2. Inert Atmosphere: While not always necessary for bromination, an inert atmosphere can help prevent oxidative side reactions. |
| Difficulty in Purification | 1. Similar Polarity of Products: The desired product and the mono-brominated impurity can have very similar Rf values, making chromatographic separation challenging. 2. Low Crystallinity: The flexible octyloxy chains can inhibit the formation of a well-ordered crystal lattice. | 1. Optimize Chromatography: Use a long column with high-purity silica gel. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the proportion of dichloromethane or toluene) can improve separation. 2. Recrystallization Strategy: Try recrystallizing from a non-polar solvent like ethanol or isopropanol at low temperatures. If it fails, dissolve the compound in a minimal amount of a good solvent (e.g., CH₂Cl₂) and add a poor solvent (e.g., methanol) dropwise until turbidity appears, then cool slowly. |
Key Experimental Protocols
Protocol 1: Synthesis of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole (Intermediate D)
-
To a solution of 3,4-bis(octyloxy)-1,2-phenylenediamine (1.0 eq) in anhydrous toluene, add pyridine (2.5 eq) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/dichloromethane eluent) to yield the product as a yellow solid.
Protocol 2: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (Target E)
-
In a flask protected from light, dissolve 5,6-bis(octyloxy)-2,1,3-benzothiadiazole (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.2 eq) in concentrated sulfuric acid.
-
Add the NBS solution dropwise to the benzothiadiazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
After addition, allow the mixture to stir at room temperature for 12-24 hours.[3] Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Filter the solid and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the solid with cold methanol to remove residual impurities.
-
Dry the crude product under vacuum.
-
For highest purity, recrystallize the product from ethanol or purify by column chromatography.
Impurity Identification and Characterization
A common challenge is differentiating between the desired product and closely related impurities. ¹H NMR is a powerful tool for this purpose.
Caption: A logical workflow for the purification process.
¹H NMR Chemical Shift Guide (in CDCl₃)
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Rationale |
| Starting Material (D) | Aromatic H (4,7-H) | ~7.5 - 7.7 (s, 2H) | Aromatic protons are in a relatively electron-rich environment. |
| Mono-bromo (Impurity) | Aromatic H | ~7.6 - 7.8 (d, 1H) & ~7.8 - 8.0 (d, 1H) | The introduction of one bromine atom breaks the symmetry, resulting in two distinct aromatic proton signals (doublets). |
| Di-bromo (Product E) | Aromatic H | No aromatic proton signals | Both aromatic positions (4 and 7) are substituted with bromine. The absence of signals in the 7-8 ppm range is a strong indicator of product formation. |
| All Compounds | -O-CH₂- (octyloxy) | ~4.0 - 4.2 (t, 4H) | Protons on the carbon adjacent to the ether oxygen. |
| All Compounds | -(CH₂)₆- (octyloxy) | ~1.2 - 1.9 (m) | Alkyl chain protons. |
| All Compounds | -CH₃ (octyloxy) | ~0.9 (t, 6H) | Terminal methyl group protons. |
Note: Exact chemical shifts may vary depending on the solvent and concentration.
By adhering to these guidelines and protocols, researchers can significantly improve the purity and yield of their 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole synthesis, paving the way for more reliable and efficient development of advanced organic electronic materials.
References
-
Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. (2009). Macromolecules. Retrieved from [Link]
-
Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Safe Synthesis of 4,7-Dibromo[3][5][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). Molecules. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. Retrieved from [Link]
-
Safe Synthesis of 4,7-Dibromo[3][5][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). ResearchGate. Retrieved from [Link]
-
design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. (n.d.). Thesis. Retrieved from [Link]
- Google Patents. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
ResearchGate. (2024). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). bibenzo[c][3][5][9]thiadiazole Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]
-
National Institutes of Health. (2020). Benzo[1,2-d:4,5-d′]bis([1][3][9]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Retrieved from [Link]
-
MDPI. (2019). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][3][9]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
-
MDPI. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. guidechem.com [guidechem.com]
- 4. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
Technical Support Center: Solvent-Driven Morphology Control of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (DBOBT) Films
Welcome to the technical support center for the solution-based processing of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (DBOBT) thin films. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of film morphology control through solvent selection and processing parameter optimization. Here, we provide expert insights, troubleshooting guides, and frequently asked questions to empower you in your experimental endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and deposition of DBOBT.
Q1: What are the most critical solvent properties to consider for controlling DBOBT film morphology?
A1: The morphology of DBOBT films is primarily dictated by a combination of solvent properties that influence the solubility, aggregation behavior, and drying kinetics during the deposition process. The most critical factors include:
-
Solubility: Ensuring complete dissolution of DBOBT is paramount. Poor solubility leads to aggregates in the solution, which translate to non-uniform, rough films with a high density of defects.
-
Boiling Point: The solvent's boiling point directly impacts the evaporation rate. Slower evaporation (higher boiling point) generally allows more time for molecular self-assembly and can lead to higher crystallinity and larger domain sizes in the resulting film.[1][2]
-
Polarity: The polarity of the solvent can influence the intermolecular interactions of DBOBT in solution. This can affect the pre-aggregation state and the final packing motif in the solid state.
-
Solvent Mixtures: Employing a co-solvent system can be a powerful strategy. A mixture of a good solvent with a poor solvent or two solvents with different boiling points can fine-tune the drying process and promote desirable molecular ordering. For instance, a blend of a high-boiling point solvent with a lower-boiling point solvent can initiate crystallization as the more volatile solvent evaporates first.[3][4][5][6]
Q2: How do I choose an appropriate solvent for spin-coating DBOBT?
A2: The ideal solvent choice is a balance between achieving good solubility and controlling the film formation dynamics. While specific data for DBOBT is limited in publicly available literature, we can draw parallels from similar benzothiadiazole-based molecules.
Commonly used solvents for such organic semiconductors include:
-
Chlorinated Solvents: Chloroform, Dichloromethane (DCM), Chlorobenzene (CB), and 1,2-Dichlorobenzene (DCB). These often provide good solubility.
-
Aromatic Solvents: Toluene, Xylene, and Tetrahydrofuran (THF).
A good starting point is to test solvents with a range of boiling points and polarities. For example, comparing a low-boiling point solvent like chloroform (b.p. 61°C) with a high-boiling point solvent like chlorobenzene (b.p. 131°C) can provide initial insights into the crystallization behavior of your specific DBOBT material.
Q3: What are the typical concentrations used for preparing DBOBT solutions for spin-coating?
A3: Typical concentrations for spin-coating organic semiconductors range from 1 to 20 mg/mL. The optimal concentration is dependent on the desired film thickness and the viscosity of the resulting solution. For initial screening, a concentration of 5-10 mg/mL is a reasonable starting point. It is crucial to ensure complete dissolution, which may require gentle heating or sonication. Always filter the solution through a 0.2 or 0.45 µm PTFE filter before use to remove any particulate matter that could lead to film defects.
Q4: Can solvent annealing improve the morphology of DBOBT films?
A4: Yes, solvent vapor annealing is a widely used post-deposition technique to enhance the crystallinity and molecular ordering of organic semiconductor films.[7] By exposing the as-cast film to a saturated vapor of a specific solvent, the molecules gain mobility, allowing them to rearrange into a more thermodynamically favorable, ordered state. The choice of solvent for annealing is critical; often, a solvent that promotes slight swelling of the film without completely dissolving it is ideal.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the fabrication of DBOBT films.
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Poor Film Quality: "Comet-tails," Pinholes, or Aggregates | 1. Incomplete dissolution of DBOBT. 2. Particulate contamination in the solution or on the substrate. 3. Solution aging and aggregation. | 1. Ensure complete dissolution by gentle heating or extended sonication. 2. Filter the solution immediately before use with a PTFE syringe filter. 3. Use freshly prepared solutions for each experiment. 4. Implement a rigorous substrate cleaning protocol (see Experimental Protocols). |
| Non-uniform Film Thickness | 1. Inconsistent spin-coating parameters (acceleration, speed, time). 2. Inadequate solution volume dispensed. 3. Poor wetting of the substrate by the solution. | 1. Optimize and standardize the spin-coating program. 2. Ensure sufficient solution is dispensed to cover the entire substrate during the initial spreading phase. 3. Consider a surface treatment of the substrate (e.g., UV-ozone or plasma treatment) to improve wettability. |
| Cracked or Peeling Film | 1. High internal stress in the film due to rapid solvent evaporation. 2. Mismatch in the coefficient of thermal expansion between the film and the substrate (if post-annealing is performed). 3. Poor adhesion to the substrate. | 1. Use a solvent with a higher boiling point to slow down the evaporation rate. 2. Employ a slower ramp rate during post-deposition annealing. 3. Consider using an adhesion-promoting layer on the substrate. |
| Amorphous or Poorly Crystalline Films | 1. Solvent evaporates too quickly, preventing molecular self-assembly. 2. Sub-optimal processing temperature. 3. Lack of a driving force for crystallization. | 1. Use a high-boiling point solvent or a mixture of solvents to control the drying time. 2. Optimize the substrate temperature during spin-coating. 3. Perform post-deposition solvent or thermal annealing to promote crystallization. |
Part 3: Experimental Protocols & Data
General Substrate Cleaning Protocol
A pristine substrate surface is critical for achieving high-quality thin films. A recommended cleaning procedure for glass or silicon substrates is as follows:
-
Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes immediately before film deposition to remove any residual organic contaminants and improve surface wettability.
Spin-Coating Protocol for DBOBT (Starting Point)
This protocol is a general guideline and should be optimized for your specific experimental setup and desired film characteristics.
-
Prepare a 10 mg/mL solution of DBOBT in chlorobenzene. Ensure complete dissolution.
-
Filter the solution using a 0.2 µm PTFE syringe filter.
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense an ample amount of the DBOBT solution to cover the substrate surface.
-
Initiate the spin-coating program. A two-step program is often effective:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 2000 rpm for 40 seconds (to thin the film to the desired thickness).
-
-
The coated substrate can then be transferred to a hotplate for thermal annealing or into a sealed chamber for solvent vapor annealing.
Solvent Properties and Their Potential Influence on DBOBT Film Morphology
The following table summarizes the properties of common solvents and their expected influence on the morphology of DBOBT films, based on principles observed for similar organic semiconductors.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Expected Influence on Film Morphology |
| Chloroform | 61.2 | 4.81 | Rapid evaporation may lead to amorphous or poorly ordered films. Good for initial solubility tests. |
| Toluene | 110.6 | 2.38 | Slower evaporation than chloroform can promote better molecular ordering.[6] |
| Chlorobenzene (CB) | 131.7 | 5.62 | A good balance of solubility and evaporation rate, often leading to crystalline films. |
| 1,2-Dichlorobenzene (DCB) | 180.5 | 9.93 | Very slow evaporation can lead to highly crystalline films with large domains, but may also result in dewetting. |
| Tetrahydrofuran (THF) | 66 | 7.52 | Can be a good solvent, but its low boiling point may limit the extent of crystallization during spin-coating. |
Part 4: Visualizing the Workflow
Experimental Workflow for DBOBT Thin Film Fabrication and Characterization
Caption: A typical experimental workflow for fabricating and characterizing DBOBT thin films.
Relationship Between Solvent Properties and Film Morphology
Caption: The interplay between key solvent properties and the resulting film morphology.
References
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Advances. [Link]
-
Binary solvent engineering for small-molecular organic semiconductor crystallization. Materials Advances. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - Semantic Scholar. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PubMed Central. [Link]
-
Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - Nanoscale Advances (RSC Publishing). [Link]
-
Solvent boiling point affects the crystalline properties and performances of anthradithiophene-based devices | Request PDF - ResearchGate. [Link]
-
Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO 2 Detection - MDPI. [Link]
-
Effect of solvent annealing on the crystallinity of spray coated ternary blend films prepared using low boiling point solvents - Nagoya Institute of Technology Repository. [Link]
-
Common Defects Found When Spin Coating - TU Graz. [Link]
-
Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values | Request PDF - ResearchGate. [Link]
Sources
- 1. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00419J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Binary solvent engineering for small-molecular organic semiconductor crystallization - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00726F [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and Other Benzothiadiazole Derivatives in Organic Electronics
For researchers, scientists, and professionals in drug development and organic electronics, the selection of appropriate molecular building blocks is paramount to achieving desired material properties and device performance. The 2,1,3-benzothiadiazole (BT) core, a prominent electron-deficient moiety, has been extensively utilized in the design of high-performance organic semiconductors.[1][2] This guide provides an in-depth comparison of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a key intermediate, with other notable benzothiadiazole derivatives. We will delve into their synthesis, electronic properties, and performance in organic electronic devices, supported by experimental data and detailed protocols.
The Significance of the Benzothiadiazole Core
The 2,1,3-benzothiadiazole unit is a cornerstone in the architecture of donor-acceptor (D-A) conjugated polymers and small molecules.[2] Its strong electron-withdrawing nature allows for the tuning of frontier molecular orbital (HOMO/LUMO) energy levels, which is crucial for optimizing charge injection and transport in organic field-effect transistors (OFETs) and controlling the open-circuit voltage and charge separation in organic solar cells (OSCs).[3][4] The ease of functionalization at the 4 and 7 positions provides a versatile platform for modifying the electronic and physical properties of the resulting materials.[5]
Featured Molecule: 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a strategically designed derivative. The two bromine atoms at the 4 and 7 positions serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the extension of the π-conjugated system by introducing various aromatic or heteroaromatic units.[6] The long octyloxy side chains at the 5 and 6 positions are incorporated to enhance solubility in common organic solvents, a critical factor for solution-based processing of organic electronic devices.[7] Furthermore, these alkoxy groups can influence the molecular packing and thin-film morphology of the final polymer or small molecule.
While specific experimental data on the electronic properties and device performance of the monomeric 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is limited in publicly available literature, its primary utility lies as a building block for more complex conjugated systems. The properties of the resulting polymers provide insights into the contribution of this substituted benzothiadiazole unit.
Comparative Analysis with Other Benzothiadiazole Derivatives
To understand the unique contributions of the octyloxy and bromo substituents, we will compare our featured molecule with two other key benzothiadiazole derivatives: the unsubstituted 4,7-dithienyl-2,1,3-benzothiadiazole and the fluorinated 5,6-difluoro-4,7-dithienyl-2,1,3-benzothiadiazole.
| Derivative | Key Structural Features | Impact on Electronic Properties |
| Polymer incorporating 5,6-bis(octyloxy)-2,1,3-benzothiadiazole unit | Alkoxy groups at 5,6-positions | Electron-donating alkoxy groups raise the HOMO/LUMO levels.[3] |
| 4,7-dithienyl-2,1,3-benzothiadiazole | Unsubstituted benzothiadiazole core with thiophene units | Serves as a baseline for understanding the fundamental electronic properties of the dithienyl-benzothiadiazole structure. |
| Polymer incorporating 5,6-difluoro-4,7-dithienyl-2,1,3-benzothiadiazole unit | Fluorine atoms at 5,6-positions | Strong electron-withdrawing fluorine atoms significantly lower the HOMO and LUMO energy levels, enhancing electron affinity.[8] |
Table 1: Qualitative Comparison of Benzothiadiazole Derivatives.
Quantitative Performance Data
The following table summarizes key performance metrics for polymers derived from these benzothiadiazole units, providing a quantitative basis for comparison.
| Polymer Derivative Containing: | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) | PCE (%) |
| 5,6-bis(octyloxy)-benzothiadiazole | -5.4 eV (approx.) | -3.4 eV (approx.) | ~2.0 eV | Varies with copolymer | Varies with copolymer |
| 4,7-dithienyl-2,1,3-benzothiadiazole | -5.23 eV | -3.58 eV | 1.65 eV | Not reported for monomer | 0.21% (in a specific copolymer)[9] |
| 5,6-difluoro-4,7-dithienyl-2,1,3-benzothiadiazole | Lowered HOMO | Lowered LUMO | Varies with copolymer | Ambipolar with high mobility | Can exceed 10% in optimized copolymers |
Table 2: Quantitative Comparison of Electronic Properties and Device Performance of Polymers Incorporating Different Benzothiadiazole Units. Note: The data for the 5,6-bis(octyloxy) derivative is estimated based on typical values for similar alkoxy-substituted benzothiadiazole polymers.[3] The performance metrics are highly dependent on the specific co-monomer used in the polymer and the device architecture.
Experimental Protocols
To ensure scientific integrity and enable replication, detailed experimental protocols for the synthesis and characterization of these materials are provided below.
Synthesis of Benzothiadiazole Derivatives
The synthesis of substituted benzothiadiazole derivatives typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.
Caption: Generalized synthetic workflow for benzothiadiazole derivatives.
Step-by-Step Synthesis of a 4,7-disubstituted-2,1,3-benzothiadiazole:
-
Cyclization: Start with a substituted 1,2-diaminobenzene. React it with thionyl chloride in a suitable solvent like pyridine to form the benzothiadiazole ring.
-
Bromination: The benzothiadiazole core is then brominated at the 4 and 7 positions using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a strong acid.[5]
-
Cross-Coupling: The resulting 4,7-dibromobenzothiadiazole is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a desired boronic acid/ester or stannane derivative to introduce substituents at the 4 and 7 positions.[6]
Characterization of Electronic Properties
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductors.
Caption: Workflow for determining HOMO/LUMO levels using cyclic voltammetry.
Detailed Protocol for Cyclic Voltammetry:
-
Solution Preparation: Dissolve the benzothiadiazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a standard three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Apply a potential sweep and record the resulting current to obtain the cyclic voltammogram.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. The HOMO and LUMO energy levels can then be estimated using empirical formulas relative to the ferrocene/ferrocenium redox couple.
Conclusion and Future Outlook
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole stands out as a valuable building block for creating soluble, high-performance organic semiconductors. The strategic placement of octyloxy chains ensures good processability, while the bromo groups offer synthetic versatility. In comparison to the unsubstituted and fluorinated analogues, the alkoxy substitution is expected to raise the energy levels, which can be beneficial for tuning the properties of the final material for specific applications.
The field of organic electronics continues to evolve, with a constant demand for novel materials with tailored properties. The modular design of benzothiadiazole derivatives, allowing for the fine-tuning of electronic and physical characteristics through targeted chemical modifications, ensures their continued relevance in the development of next-generation OFETs, OSCs, and OLEDs. Further research into the precise structure-property relationships of polymers derived from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole will undoubtedly unlock new possibilities for advanced electronic devices.
References
-
Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. (2021). Journal of The Electrochemical Society, 168(3), 036511. [Link]
-
Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. (2016). Journal of Materials Chemistry C, 4(27), 6200-6217. [Link]
-
Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. (2021). Science China Chemistry, 64(3), 363-385. [Link]
-
Understanding Benzothiadiazole Derivatives for Next-Gen Electronics. (2025). Borun New Material. [Link]
-
Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters. (2016). ACS Applied Materials & Interfaces, 8(2), 1242-1250. [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). Materials, 14(5), 1081. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). Molecules, 26(11), 3356. [Link]
-
4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells. (2014). Polymer Chemistry, 5(11), 3661-3667. [Link]
-
Side chains and backbone structures influence on 4,7-dithien-2-yl-2,1,3-benzothiadiazole (DTBT)-based low-bandgap conjugated copolymers for organic photovoltaics. (2012). Science China Chemistry, 55(11), 2430-2437. [Link]
-
Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (2021). PolyU Institutional Research Archive. [Link]
-
Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. (2021). Chinese Journal of Polymer Science, 39(5), 525-536. [Link]
-
Cyclic Voltammetry Experiment. Gamry Instruments. [Link]
-
Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. (2009). Macromolecules, 42(18), 6959-6966. [Link]
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. (2025). Heeney Group. [Link]
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. (2020). Macromolecules, 53(15), 6475-6483. [Link]
-
Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. (2016). RSC Publishing. [Link]
-
Benzothiadiazole-based materials for organic solar cells. (2021). Materials Chemistry Frontiers, 5(13), 4875-4905. [Link]
-
Isomerization of Benzothiadiazole Yields a Promising Polymer Donor and Organic Solar Cells with Efficiency of 19.0%. (2024). Advanced Materials, 36(19), e2312311. [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). Crystals, 13(12), 1735. [Link]
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Or. (2020). KAUST Repository. [Link]
-
Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. (2014). Beilstein Journals. [Link]
-
Application of Benzothiadiazole in Organic Solar Cells. (2014). Progress in Chemistry, 26(10), 1673-1688. [Link]
-
High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. (2022). Research Explorer - The University of Manchester. [Link]
-
design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. (2016). METU. [Link]
-
High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. (2022). Journal of Materials Chemistry C, 10(20), 7904-7913. [Link]
-
HOMO–LUMO energy levels and energy gap values for electron-deficient.... (2020). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. Effects on Photovoltaic Performance of Dialkyloxy-benzothiadiazole Copolymers by Varying the Thienoacene Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Impact of Fluorination on 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole: A Comparative Guide for Advanced Organic Electronic Materials
Introduction
In the landscape of organic electronics, 2,1,3-benzothiadiazole (BTZ) and its derivatives have emerged as pivotal electron-acceptor building blocks for high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). Their inherent electron-deficient nature, coupled with the ability to fine-tune their electronic properties through chemical modification, makes them a versatile platform for materials design. This guide provides an in-depth comparison of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and its fluorinated analogues. While direct, side-by-side experimental data for these specific small molecules is not extensively available in the public domain, this guide synthesizes established principles of BTZ fluorination from the broader scientific literature to project the performance enhancements achievable. We will delve into the mechanistic underpinnings of fluorination, present anticipated performance metrics, and provide detailed experimental protocols for the characterization of these materials.
The strategic introduction of fluorine atoms to the BTZ core is a widely recognized and effective method to manipulate molecular packing, optical bandgaps, and molecular energy levels in organic semiconductors.[1][2] Fluorination is known to lower the Highest Occupied Molecular Orbital (HOMO), leading to improved open-circuit voltages in photovoltaic devices.[3]
Molecular Structures & The Rationale for Fluorination
The non-fluorinated parent compound, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, serves as our baseline. The octyloxy side chains confer solubility, a crucial aspect for solution-processable fabrication of electronic devices. The bromine atoms at the 4 and 7 positions provide reactive sites for further chemical modifications, such as cross-coupling reactions to build larger conjugated systems.
The introduction of one or two fluorine atoms onto the BTZ core at the 5- and 6- positions is expected to significantly alter the molecule's electronic and solid-state properties. Fluorine's high electronegativity induces a strong electron-withdrawing effect, which is the primary driver for the anticipated performance enhancements.
Caption: Molecular structures of the parent compound and its di-fluorinated analogue.
The Mechanistic Impact of Fluorination
The introduction of fluorine atoms to the benzothiadiazole core instigates a cascade of effects that ultimately enhance device performance. These modifications are primarily rooted in the strong electron-withdrawing nature of fluorine.
Tuning of Frontier Molecular Orbital Energy Levels
Fluorination effectively lowers the energy levels of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This is a direct consequence of the inductive effect of the highly electronegative fluorine atoms. A deeper HOMO level is particularly advantageous for organic solar cells as it leads to a higher open-circuit voltage (Voc), a key parameter for overall power conversion efficiency (PCE).[3]
Enhanced Intermolecular Interactions and Molecular Packing
Fluorination can promote stronger intermolecular interactions, leading to more ordered molecular packing in the solid state.[5] This improved crystallinity is crucial for efficient charge transport, as it facilitates charge hopping between adjacent molecules. The result is an anticipated increase in charge carrier mobility in OFETs.
Caption: The cascading effects of fluorination on material properties.
Projected Performance Comparison
Based on the established principles of fluorinating benzothiadiazole-based materials, we can project the performance of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and its fluorinated analogues in organic electronic devices. It is important to note that these are expected trends and would require experimental verification.
| Property | Non-Fluorinated | Mono-Fluorinated (Projected) | Di-Fluorinated (Projected) | Rationale |
| HOMO Energy Level | Higher | Lower | Lowest | Increased electron-withdrawing effect of fluorine.[4] |
| LUMO Energy Level | Higher | Lower | Lowest | Increased electron-withdrawing effect of fluorine.[4] |
| Optical Bandgap | Larger | Slightly Smaller | Smallest | Fluorination can narrow the bandgap, enhancing light absorption.[1] |
| Charge Carrier Mobility | Moderate | Higher | Highest | Improved molecular packing and intermolecular interactions.[5] |
| OFET Performance | Good | Better | Best | Higher charge carrier mobility leads to improved transistor characteristics. |
| OSC Voc | Good | Higher | Highest | Deeper HOMO level directly correlates with a higher open-circuit voltage.[3] |
| OSC PCE | Good | Higher | Highest | The combination of higher Voc and potentially higher short-circuit current and fill factor.[4] |
Experimental Protocols
To facilitate the validation of these projections, we provide detailed, generalized protocols for the fabrication and characterization of OFETs and OSCs using these small molecules.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A bottom-gate, top-contact architecture is a common and reliable configuration for evaluating the performance of new organic semiconductors.
Step-by-Step Protocol:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm thick), which serves as the gate dielectric. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen and then bake at 120°C for 30 minutes to remove any residual moisture.
-
Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). This is achieved by immersing the substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes, followed by rinsing with fresh toluene and baking at 120°C for 30 minutes.
-
Active Layer Deposition: Prepare a solution of the benzothiadiazole derivative (e.g., 5 mg/mL) in a suitable organic solvent such as chloroform or chlorobenzene. Deposit the active layer onto the OTS-treated substrate via spin-coating. A typical spin-coating recipe would be 2000 rpm for 60 seconds. The thickness of the film can be controlled by adjusting the solution concentration and spin speed.
-
Thermal Annealing: To improve the crystallinity of the organic semiconductor film, anneal the samples on a hotplate in a nitrogen-filled glovebox. The optimal annealing temperature and time must be determined experimentally for each compound but a good starting point is 100-150°C for 30 minutes.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold, 50 nm thick) through a shadow mask via thermal evaporation. The channel length and width are defined by the shadow mask.
-
Characterization: Measure the electrical characteristics of the OFETs using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum. Extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the transfer and output curves.
Caption: Workflow for OFET fabrication and characterization.
Organic Solar Cell (OSC) Fabrication and Characterization
A conventional bulk heterojunction (BHJ) device architecture is suitable for evaluating the photovoltaic performance of these materials as electron acceptors.
Step-by-Step Protocol:
-
Substrate Preparation: Start with patterned indium tin oxide (ITO)-coated glass substrates. Clean the substrates using the same procedure as for OFETs.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO surface. A typical spin-coating recipe is 4000 rpm for 40 seconds. Anneal the substrates at 150°C for 15 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of a suitable polymer donor (e.g., PTB7-Th) and the benzothiadiazole derivative (acceptor) in a 1:1.5 weight ratio in a solvent like chlorobenzene with a small amount of an additive such as 1,8-diiodooctane (DIO). Spin-coat the active layer onto the PEDOT:PSS layer in a nitrogen-filled glovebox.
-
Cathode Deposition: Deposit a layer of calcium (20 nm) followed by a layer of aluminum (100 nm) through a shadow mask via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Characterization: Measure the current density-voltage (J-V) characteristics of the solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. From the J-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Caption: Workflow for OSC fabrication and characterization.
Conclusion and Future Outlook
The strategic fluorination of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole presents a compelling avenue for the development of next-generation organic electronic materials. Based on well-established principles, the introduction of fluorine is anticipated to systematically enhance key performance metrics in both OFETs and OSCs. This guide provides a foundational understanding of the expected benefits and the experimental pathways to verify them. The synthesis and detailed characterization of the mono- and di-fluorinated analogues of this specific dialkoxy-BTZ derivative represent a significant and promising area for future research. Such studies will undoubtedly contribute to the broader understanding of structure-property relationships in organic semiconductors and accelerate the development of more efficient and stable organic electronic devices.
References
-
Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry.
-
Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. RSC Publishing.
-
Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the. RSC Publishing.
-
Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. PubMed.
-
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. Ossila.
-
design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. METU.
-
Fluorine substitution influence on benzo[1][5][6]thiadiazole based polymers for field-effect transistor applications. Chemical Communications (RSC Publishing).
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. PMC - NIH.
-
Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. CORE.
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. NIH.
-
Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. Beilstein Journals.
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar.
-
Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters. PubMed.
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
-
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole 99% (HPLC). Sigma-Aldrich.
-
Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive.
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Heeney Group.
-
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. Sigma-Aldrich.
-
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. PubChem - NIH.
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][5][6]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI.
-
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. TCI Chemicals.
-
4,7-Dibromo-2,1,3-benzothiadiazole. Ossila.
-
Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines. NIH.
-
Effect of Varying Chalcogenophene Spacer Between Indole and Benzothiadiazole Based D-A-D type Semiconducting Small Molecules on the Organic Field Effect Transistors (OFETs) Characteristics. Journal of Materials Chemistry C (RSC Publishing).
-
Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. PubMed.
-
High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C (RSC Publishing).
-
Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines. PubMed.
-
Fluorinated steroids and their derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole-Based Polymers
In the landscape of organic electronics, the design and synthesis of novel donor-acceptor (D-A) conjugated polymers are paramount for advancing the performance of devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The 2,1,3-benzothiadiazole (BT) unit, a strong electron acceptor, is a cornerstone in the development of low bandgap polymers with desirable charge transport properties. This guide provides an in-depth electrochemical comparison of a series of polymers based on the 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole moiety, a solubilizing and electron-donating modification to the BT core.
The introduction of alkoxy side chains, specifically octyloxy groups at the 5 and 6 positions of the benzothiadiazole ring, enhances the solubility of the resulting polymers and can influence their molecular packing and electronic properties. By copolymerizing this functionalized BT unit with various electron-donating comonomers, a family of polymers with tunable electrochemical characteristics can be synthesized. This guide will delve into the comparative analysis of five such copolymers, elucidating the impact of the donor comonomer on their frontier molecular orbital energy levels, electrochemical bandgaps, and charge carrier mobility.
The Influence of Donor Co-monomers on Electrochemical Properties
The choice of the donor co-monomer copolymerized with the 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole derivative is a critical determinant of the final polymer's electrochemical behavior. A systematic variation of the donor unit allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the open-circuit voltage (Voc) in solar cells and the charge injection barriers in OFETs.
A study by Al-Hashimi and coworkers provides a clear comparative framework.[1] They synthesized five copolymers (CP1-CP5) based on an acceptor unit of 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1][2][3]thiadiazole, which were then copolymerized with different donor comonomers: thiophene (for CP1), 3,4-difluorothiophene (for CP2), bithiophene (for CP3), 3,3′-difluoro-2,2′-bithiophene (for CP4), and selenophene (for CP5).[1] The resulting polymers all demonstrated favorable optical and electrochemical properties, including low bandgaps and strong π–π intermolecular interactions.[1]
Below is a table summarizing the key electrochemical parameters of these five copolymers, providing a clear, quantitative comparison.
| Copolymer | Donor Comonomer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Hole Mobility (cm²/Vs) |
| CP1 | Thiophene | -5.25 | -3.45 | 1.80 | 0.45 |
| CP2 | 3,4-difluorothiophene | -5.38 | -3.52 | 1.86 | 0.33 |
| CP3 | Bithiophene | -5.13 | -3.43 | 1.70 | 0.67 |
| CP4 | 3,3′-difluoro-2,2′-bithiophene | -5.45 | -3.55 | 1.90 | 0.15 |
| CP5 | Selenophene | -5.17 | -3.44 | 1.73 | 0.58 |
Data sourced from Al-Hashimi et al.[1]
From the data, several key trends emerge:
-
Effect of Donor Strength: The incorporation of a stronger donor unit, such as bithiophene (CP3), leads to a higher HOMO level (-5.13 eV) compared to a single thiophene unit (CP1, -5.25 eV). This is a predictable outcome, as a more electron-rich donor unit will raise the HOMO energy of the resulting D-A polymer.
-
Impact of Fluorination: The introduction of fluorine atoms on the donor unit, as seen in the comparison between CP1 and CP2, and CP3 and CP4, consistently lowers the HOMO energy level.[1] This is a well-established strategy in the design of organic electronic materials to increase the open-circuit voltage in solar cells and improve air stability.
-
Influence on Bandgap: The electrochemical bandgap is also modulated by the choice of the donor comonomer. The polymer with the bithiophene donor (CP3) exhibits the lowest bandgap of 1.70 eV, suggesting a stronger intramolecular charge transfer character compared to the other copolymers.
-
Charge Carrier Mobility: The hole mobility, a critical parameter for OFET performance, is significantly influenced by the polymer structure. CP3, with the bithiophene donor, displays the highest hole mobility of 0.67 cm²/Vs, which can be attributed to favorable molecular packing and intermolecular interactions.[1]
Visualizing the Polymer Structures
To better understand the structural variations among the compared polymers, the following diagram illustrates the general backbone structure, highlighting the core 5,6-bis(octyloxy)-2,1,3-benzothiadiazole acceptor unit and the variable donor comonomer.
Caption: General structure of the compared polymers.
Experimental Protocol: Electrochemical Characterization via Cyclic Voltammetry
The electrochemical properties of these polymers are typically investigated using cyclic voltammetry (CV), a powerful technique to determine the HOMO and LUMO energy levels. The following is a generalized, yet detailed, protocol for such a measurement.
Objective: To determine the oxidation and reduction potentials of the benzothiadiazole-based polymers and to calculate their HOMO and LUMO energy levels.
Materials:
-
Polymer sample
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte
-
Anhydrous acetonitrile or dichloromethane (solvent)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl or Ag/Ag⁺ reference electrode
-
Ferrocene (for internal calibration)
-
Potentiostat
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the anhydrous solvent. It is crucial to use a dry solvent and perform the experiment under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions with water or oxygen.
-
Working Electrode Preparation: A thin film of the polymer is cast onto the surface of the glassy carbon working electrode. This can be achieved by drop-casting a solution of the polymer in a suitable solvent (e.g., chloroform or chlorobenzene) onto the electrode and allowing the solvent to evaporate.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, the platinum wire counter electrode, and the reference electrode immersed in the electrolyte solution.
-
Cyclic Voltammetry Measurement:
-
Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the polymer.
-
The scan is typically started from the open-circuit potential towards positive potentials to observe the oxidation (p-doping) process, and then reversed. Subsequently, a scan towards negative potentials is performed to observe the reduction (n-doping) process.
-
The scan rate is typically set between 50 and 100 mV/s.
-
-
Calibration with Ferrocene: After the measurement of the polymer, add a small amount of ferrocene to the electrochemical cell and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard to accurately determine the potential of the reference electrode. The Fc/Fc⁺ redox couple is often assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox, onset) and the onset reduction potential (Ered, onset) from the cyclic voltammogram of the polymer.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[Eox, onset - Eref + 4.8]
-
LUMO (eV) = -[Ered, onset - Eref + 4.8] where Eref is the potential of the reference electrode versus the Fc/Fc⁺ couple.
-
-
The electrochemical bandgap (Egel) can then be calculated as the difference between the LUMO and HOMO energy levels:
-
Egel = LUMO - HOMO
-
-
The following diagram illustrates the workflow for the electrochemical characterization of these polymers.
Caption: Workflow for electrochemical characterization.
Conclusion
The electrochemical properties of polymers based on 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole can be systematically tuned through the judicious selection of the donor comonomer. The inclusion of stronger electron-donating units generally leads to higher HOMO levels and narrower bandgaps, while fluorination provides a reliable method for lowering HOMO energies. These modifications have a profound impact on the charge carrier mobility and the ultimate performance of these materials in organic electronic devices. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and scientists in the field, enabling a more rational design of next-generation benzothiadiazole-based polymers.
References
-
Al-Hashimi, M., et al. (2018). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C, 6(3), 634-642. [Link]
Sources
- 1. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] []thiadiazole and 3,4-ethylenedioxythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Rise of Benzothiadiazole: A Comparative Guide to Acceptor Efficiency in Organic Photovoltaics
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of organic photovoltaics (OPVs) is in a constant state of evolution, driven by the pursuit of higher power conversion efficiencies (PCEs), enhanced stability, and cost-effective manufacturing. At the heart of this progress lies the meticulous design of novel organic semiconductor materials. Among these, derivatives of 2,1,3-benzothiadiazole (BT) have emerged as a cornerstone in the construction of high-performance photoactive layers. This guide provides a comprehensive comparison of the efficiency of OPVs utilizing materials derived from the versatile building block, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, and contrasts their performance with legacy and contemporary acceptor technologies.
The Central Role of the Benzothiadiazole Moiety
The electron-deficient nature of the benzothiadiazole core makes it an exceptional building block for both electron-donating polymers and electron-accepting small molecules. The strategic placement of bromine atoms, as in 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, furnishes reactive sites for polymerization and functionalization, enabling the synthesis of a vast library of tailored materials. Furthermore, the octyloxy side chains enhance solubility and processability, which are critical for the solution-based fabrication methods that underpin the low-cost potential of OPVs.
This guide will delve into the performance of OPV devices where the donor, the acceptor, or both, are synthesized from this pivotal BT building block. We will draw objective comparisons with the historically dominant fullerene-based acceptors and other state-of-the-art non-fullerene acceptors (NFAs).
Fullerene vs. Non-Fullerene Acceptors: A Paradigm Shift
For many years, fullerene derivatives such as PC₆₁BM and PC₇₁BM were the go-to acceptors in OPVs. However, their inherent limitations, including weak absorption in the visible spectrum and limited energy level tunability, spurred the development of non-fullerene alternatives. NFAs, particularly those based on the BT core, offer a suite of advantages:
-
Broad and Strong Light Absorption: NFAs can be engineered to absorb light across the visible and near-infrared regions, complementing the absorption of the donor material and significantly boosting the short-circuit current density (Jsc).
-
Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of NFAs can be precisely tuned through chemical modification. This allows for the optimization of the open-circuit voltage (Voc) and the driving force for charge separation.
-
Enhanced Stability: Many NFAs exhibit superior thermal and photochemical stability compared to their fullerene counterparts, leading to longer device lifetimes.
The impact of this shift is evident in the rapid increase in record PCEs for single-junction OPVs, which have now surpassed 19%. This leap in performance is largely attributable to the development of sophisticated NFAs, many of which incorporate the benzothiadiazole motif.
Performance Benchmark: BT-based Materials in Action
To illustrate the competitive performance of materials derived from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, we present a comparative analysis of several high-performing OPV systems.
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PffBT4T-C9C13 | PC₇₁BM | 0.78 | 19.8 | 76.0 | 11.7 | [1][2] |
| PffBT4T-C9C13 | O-IDTBR | ~1.12 | - | - | >4.0 | [3] |
| PTB7-Th | BTDT2R | 0.91 | 14.89 | 60.3 | 8.19 | |
| PM6 | Y6 | 0.838 | 26.12 | 73.3 | 16.00 | [4] |
| PM6 | L8-BO | - | - | - | 19.02 | [5] |
The data clearly demonstrates the prowess of BT-based materials. The donor polymer PffBT4T-C9C13 , when paired with a fullerene acceptor, achieves a respectable PCE of 11.7%[1][2]. However, the true potential is unlocked when BT-based donors are paired with NFAs. The PM6:L8-BO system, where both components are advanced BT-derivatives, has achieved a remarkable certified efficiency of 19.02% [5]. This underscores the synergistic effect of rational molecular design in both the donor and acceptor materials.
Experimental Corner: Fabricating High-Efficiency OPV Devices
To provide actionable insights for researchers, we outline a generalized experimental protocol for the fabrication of high-performance, solution-processed OPVs, drawing from methodologies reported for systems like PM6:L8-BO[5].
Step-by-Step Device Fabrication Protocol
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-Ozone for 15 minutes to enhance the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
A hole transport layer, typically PEDOT:PSS, is spin-coated onto the ITO substrate. For instance, PEDOT:PSS (AI 4083) can be spin-coated at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.
-
The substrates are then annealed on a hotplate to remove residual solvent.
-
-
Active Layer Deposition (Layer-by-Layer Method for PM6:L8-BO):
-
The donor polymer (e.g., PM6) is dissolved in a suitable solvent like chloroform (e.g., 7 mg/mL).
-
The donor solution is spin-coated onto the HTL. For example, at 2800 rpm for 30 seconds.
-
The acceptor (e.g., L8-BO) is dissolved in chloroform (e.g., 14.4 mg/mL for thick film devices) with a small percentage of a processing additive like 1,8-diiodooctane (DIO) (e.g., 0.25% v/v).
-
The acceptor solution is then spin-coated on top of the donor layer (e.g., 2500 rpm for 30 seconds).
-
-
Thermal Annealing:
-
The substrates with the complete active layer are annealed at a specific temperature and duration to optimize the morphology of the bulk heterojunction. For the PM6:L8-BO system, this is typically 80°C for 8 minutes[5].
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
A thin electron transport layer (e.g., PDINN, 5 nm) is spin-coated from a methanol solution.
-
Finally, a metal cathode (e.g., 100 nm of Silver or Aluminum) is deposited via thermal evaporation in a high-vacuum chamber through a shadow mask to define the active area of the device.
-
Characterization Workflow
-
Current Density-Voltage (J-V) Measurement: The primary performance metrics (Voc, Jsc, FF, and PCE) are determined by measuring the J-V characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency. The integrated Jsc from the EQE spectrum should be in good agreement with the value obtained from the J-V measurement.
-
Morphological Analysis: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to probe the nanoscale morphology of the active layer blend, which is crucial for efficient exciton dissociation and charge transport.
Visualizing the Path to High Efficiency
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for the fabrication and characterization of solution-processed organic solar cells.
Caption: A comparative energy level diagram for fullerene vs. non-fullerene acceptor systems, illustrating the tunability of NFAs.
Causality and Future Directions
The superior performance of OPVs based on benzothiadiazole-derived NFAs can be attributed to a confluence of factors. The ability to fine-tune the optoelectronic properties through synthetic chemistry allows for the optimization of light harvesting and energy level alignment, minimizing voltage losses and maximizing current generation. Furthermore, the rigid and planar structure of many BT-based materials facilitates efficient intermolecular charge transport.
The future of OPV research will undoubtedly involve the continued development of novel donor and acceptor materials, with the benzothiadiazole scaffold remaining a key player. The exploration of ternary blend systems, where a third component is added to the active layer to further enhance light absorption and optimize morphology, is a particularly promising avenue. As efficiencies continue to climb and stability improves, OPV technology is poised to become a commercially viable source of renewable energy.
References
-
Solid Additive-Assisted Layer-by-Layer Processing for 19% Efficiency Binary Organic Solar Cells. PubMed Central. [Link]
-
Water-based layer-by-layer processing enables 19 % efficient binary organic solar cells with minimized thickness sensitivity. The Royal Society of Chemistry. [Link]
-
Enabling roll-processed and flexible Organic Solar Cells based on PffBT4T through temperature-controlled slot-die coating. DTU Research Database. [Link]
-
Designs and understanding of small molecule-based non-fullerene acceptors for realizing commercially viable organic photovoltaics. National Institutes of Health. [Link]
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Energies. [Link]
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]
-
Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. Semantic Scholar. [Link]
-
High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65% Efficiency. ResearchGate. [Link]
-
Structures of non-fullerene acceptor materials. ResearchGate. [Link]
-
Efficiency Amelioration of Novel PM6:D18:L8-BO Bulk Heterojunction Organic Solar Cell by 1D Binary Photonic Crystal Integration. ResearchGate. [Link]
-
Chemical structure of selected donor polymers used in all-polymer blends for BHJ solar cells. ResearchGate. [Link]
-
Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice. PubMed Central. [Link]
-
The triplet yields calculated (a) in pristine NFA solutions in... ResearchGate. [Link]
-
The chemical structure and properties of polymer donors and acceptor... ResearchGate. [Link]
-
High-performance pseudo-bilayer ternary organic solar cells with PC71BM as the third component. Journal of Materials Chemistry A. [Link]
-
Synthetic route of synthesized non-fullerene acceptors BAF-4CN and BAF-2HDT. ResearchGate. [Link]
-
Polymer Donors for High-Performance Non-Fullerene Organic Solar Cells. ResearchGate. [Link]
-
Improving the device performance of organic solar cells with immiscible solid additives. SciSpace. [Link]
-
Fabrication of Organic Photovoltaic Devices. AZoNano. [Link]
-
Non-Fullerene Acceptor-Based Solar Cells: From Structural Design to Interface Charge Separation and Charge Transport. MDPI. [Link]
-
Donor polymer design enables efficient non-fullerene organic solar cells. PubMed Central. [Link]
-
TRPL kinetics of (a) neat PffBT4T-2OD and (b) PffBT4T-2OD:PC71BM films... ResearchGate. [Link]
-
Stability of organic solar cells with PCDTBT donor polymer: An interlaboratory study. Cambridge Core. [Link]
-
Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells. Frontiers. [Link]
-
Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. PubMed Central. [Link]
-
Asymmetric electron acceptor enables highly luminescent organic solar cells with certified efficiency over 18%. PubMed Central. [Link]
-
Asymmetric Non-Fullerene Small Molecule Acceptor with Unidirectional Non-Fused π-Bridge and Extended Terminal Group for High-Efficiency Organic Solar Cells. MDPI. [Link]
Sources
- 1. Designs and understanding of small molecule-based non-fullerene acceptors for realizing commercially viable organic photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. scispace.com [scispace.com]
- 5. Solid Additive-Assisted Layer-by-Layer Processing for 19% Efficiency Binary Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatile Benzothiadiazole Core
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced organic materials. Its inherent electron-accepting nature makes it a powerful building block for creating molecules with tailored electronic and photophysical properties.[1] These "donor-acceptor" systems are integral to technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent bio-imaging probes.[2][3][4] The ability to precisely tune the spectroscopic characteristics of BTD derivatives by modifying substituents at the 4, 5, 6, and 7-positions is of paramount importance for researchers.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole , a key intermediate with electron-donating alkoxy chains, and contrasts it with several structurally related compounds. We will explore how specific structural modifications—from the parent dibrominated core to π-extended systems and analogues with electron-withdrawing groups—profoundly influence their absorption, emission, and structural characteristics. This analysis is supported by detailed experimental protocols and aims to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to rationalize and predict the behavior of these versatile molecules.
Comparative Spectroscopic Analysis: Unraveling Structure-Property Relationships
The electronic and photophysical properties of BTD derivatives are highly sensitive to their substitution patterns. The central BTD unit acts as an electron acceptor, and the nature of the groups attached to it dictates the energy of the frontier molecular orbitals (HOMO and LUMO), and thus, the observed spectroscopic behavior.
-
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (Target Compound): This molecule features two key modifications to the BTD core. The bromine atoms at the 4 and 7-positions are versatile handles for further chemical reactions like Suzuki or Stille couplings, allowing for the extension of the π-conjugated system.[1][5] More importantly, the two electron-donating octyloxy groups at the 5 and 6-positions significantly raise the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted or simply brominated BTD core. The long alkyl chains also enhance solubility in common organic solvents.
-
4,7-Dibromo-2,1,3-benzothiadiazole (Baseline Analogue): This is the foundational building block for many complex BTD derivatives.[6][7] Lacking the electron-donating alkoxy groups, its HOMO level is lower, leading to a larger energy gap. Consequently, its absorption and emission are in the higher-energy (blue-shifted) region of the spectrum compared to our target compound. It serves as an essential baseline to quantify the electronic impact of the 5,6-bis(octyloxy) substitution.
-
4,7-di(2-thienyl)-2,1,3-benzothiadiazole (π-Extended Analogue): In this derivative, the bromine atoms are replaced with thiophene rings. This substitution dramatically extends the π-conjugated system of the molecule.[5][8] This increased conjugation significantly destabilizes the HOMO and stabilizes the LUMO, leading to a much smaller energy gap and a pronounced red shift in its optical properties.[8] Such compounds are known for their strong intramolecular charge transfer (ICT) character and are often brightly colored, absorbing well into the visible region.[8][9]
-
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole (Electron-Withdrawing Analogue): Fluorine is a small but highly electronegative atom.[10] When placed at the 5 and 6-positions, the strong inductive electron-withdrawing effect of the fluorine atoms lowers the energy of both the HOMO and LUMO.[10] This generally results in a blue-shifted spectrum compared to the alkoxy-substituted analogue, demonstrating how the 5,6-positions can be used to tune the electronic properties in the opposite direction.
Quantitative Data Summary
The following table summarizes the key physical and spectroscopic data for our target compound and its selected analogues, providing a clear, objective comparison.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (abs) | λmax (em) | Appearance |
| 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | 550.39 | 43.0 - 47.0[11] | Red-shifted | Red-shifted | White to Almost white powder/crystal[11] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 293.96 | 187 - 191[12] | ~340-360 nm (in CHCl₃)[8] | Blue-shifted | Light yellow to orange powder/crystal[6][12] |
| 4,7-di(2-thienyl)-2,1,3-benzothiadiazole | 300.41 | 120 - 122[8] | ~460-480 nm (in CHCl₃)[8] | ~550-600 nm | Bright orange needle-like crystals[8] |
| 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | 329.94 | 155[13] | Blue-shifted | Blue-shifted | White Crystalline Powder[13] |
Note: Specific absorption and emission maxima are highly solvent-dependent. The qualitative shifts noted are based on established structure-property principles.
Experimental Protocols: A Practical Guide
Accurate and reproducible spectroscopic data is contingent on rigorous experimental methodology. The following sections provide self-validating, step-by-step protocols for the analysis of BTD derivatives.
UV-Visible Absorption and Fluorescence Spectroscopy
This dual technique provides critical information on the electronic transitions (absorption) and the subsequent relaxation from the excited state (fluorescence). The energy difference between the absorption and emission maxima (the Stokes shift) is also a key parameter. For donor-acceptor molecules, these properties are often sensitive to solvent polarity, a phenomenon known as solvatochromism.[14]
-
Solution Preparation:
-
Accurately weigh approximately 1 mg of the BTD compound.
-
Prepare a stock solution (e.g., 1 mM) in a high-purity spectroscopic grade solvent (e.g., Toluene, THF, or Dichloromethane). Ensure complete dissolution, using sonication if necessary. The choice of solvent is critical; starting with a non-polar solvent like toluene can reveal the molecule's intrinsic properties, while using a series of solvents with increasing polarity can be used to study solvatochromic effects.[15]
-
-
Working Dilution:
-
Dilute the stock solution to a working concentration (typically 1-10 µM) for fluorescence measurements to avoid inner filter effects. A slightly higher concentration (10-50 µM) is often suitable for UV-Vis absorption.
-
-
UV-Vis Spectrum Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Acquire the absorption spectrum of the sample from approximately 250 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λmax). This peak, particularly the lowest energy one, typically corresponds to the intramolecular charge transfer (ICT) transition.[9]
-
-
Fluorescence Spectrum Acquisition:
-
Using the same cuvette, set the excitation wavelength of the fluorometer to the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., λex + 10 nm up to 800 nm).
-
Identify the wavelength of maximum emission (λem).
-
Conclusion
The spectroscopic analysis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and its analogues reveals clear and predictable structure-property relationships. The addition of electron-donating alkoxy groups at the 5,6-positions causes a significant bathochromic shift, while extending the π-conjugation at the 4,7-positions results in an even more dramatic red-shifting of the absorption and emission profiles. Conversely, introducing electron-withdrawing groups can be used to tune the properties in the opposite direction.
This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze these materials. By understanding the causality behind the observed spectroscopic data, scientists can more effectively design and synthesize novel BTD derivatives with precisely controlled optoelectronic properties for a wide array of applications, from next-generation electronics to advanced biomedical probes.
References
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. Unipr. [Link]
-
New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. MDPI. [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]
-
Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]
-
Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. PMC - NIH. [Link]
-
Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A). RSC Publishing. [Link]
-
Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. [Link]
-
Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds: A New Methodology Using NaBH4/CoCl2×6H2O(cat) as the Reducing System. ResearchGate. [Link]
-
Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. ResearchGate. [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. [Link]
-
Synthesis and characterization of 4,7-di(3,4-ethylenedioxythiophene)-2,1,3-benzothiadiazole based low-band-gap copolymer. ResearchGate. [Link]
-
Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Publishing. [Link]
-
UV-Vis spectra of polymers containing benzothiadiazole (left) or fl... ResearchGate. [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]
-
Femtosecond Spectroscopy of Superfluorescent Fluorenyl Benzothiadiazoles with Large Two-Photon and Excited-State Absorption. ACS Publications. [Link]
-
4,7-Dibromo-2,1,3-benzothiadiazole. SpectraBase. [Link]
-
Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. ACS Publications. [Link]
-
Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. PubMed. [Link]
-
Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. ResearchGate. [Link]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. [Link]
-
Supporting Information for: A general and efficient synthesis of benzothiazole derivatives. The Royal Society of Chemistry. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. NIH. [Link]
-
4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. LookChem. [Link]
Sources
- 1. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole | 1192352-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 4,7-Dibromo-2,1,3-benzothiadiazole | 15155-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Theoretical vs. Experimental HOMO/LUMO Levels of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
In the landscape of organic electronics, the precise determination of frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting and optimizing material performance. For researchers, scientists, and drug development professionals, understanding the electronic characteristics of novel molecules like 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a critical step in the design of next-generation organic semiconductors. This guide provides an in-depth comparison of the theoretical and experimental approaches to determining the HOMO/LUMO energy levels of this promising benzothiadiazole derivative, offering insights into the nuances of each methodology.
The core structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, featuring an electron-deficient benzothiadiazole core flanked by electron-donating octyloxy groups and reactive bromine sites, positions it as a versatile building block for advanced materials.[1] The interplay between these components dictates its electronic behavior, making a thorough understanding of its HOMO and LUMO levels essential for its application in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The Synergy of Theory and Experiment
A robust characterization of a molecule's electronic properties is best achieved through a synergistic approach that combines theoretical predictions with empirical data.[2] Density Functional Theory (DFT) calculations offer a powerful computational lens to predict molecular geometries and electronic structures, providing a cost-effective means to screen potential materials.[3] Conversely, experimental techniques like cyclic voltammetry (CV) provide tangible measurements of a material's redox behavior, from which HOMO and LUMO levels can be inferred.[4] The convergence or divergence of these two approaches provides a more complete and validated understanding of the molecule's electronic landscape.
While specific experimental and theoretical data for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is not extensively available in public literature, we can draw valuable insights from closely related fluorinated and polymerized analogues. For instance, polymers incorporating a "5-fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole" unit have been synthesized and characterized, providing a valuable comparative benchmark.[5]
Comparative Analysis of HOMO/LUMO Levels
To illustrate the comparison, the following table presents representative data for polymers containing a structurally similar core. This data highlights the typical energy ranges and the variance that can be expected between different derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |
| Polymer of 5-fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole (PTBTT) | -5.68 | -3.91 | 1.77 | Cyclic Voltammetry (CV) |
| Polymer of 5-fluoro-4,7-bis(4-hexylthiophen-2-yl)-6-((2-octyldodecyl)oxy)benzo[c][1][2][3]thiadiazole (PHTBTHT) | -5.71 | -3.72 | 1.99 | Cyclic Voltammetry (CV) |
| Polymer of 5-fluoro-4,7-di(furan-2-yl)-6-((2-octyldodecyl)oxy)benzo-[c][1][2][3]thiadiazole (PFBTF) | -5.61 | -4.04 | 1.57 | Cyclic Voltammetry (CV) |
| Polymer of 5-fluoro-6-((2-octyldodecyl)oxy)-4,7-bis(thieno[3,2-b]thiophen-2-yl)benzo[c][1][2][3]thiadiazole (PTTBTTT) | -5.51 | -3.71 | 1.80 | Cyclic Voltammetry (CV) |
Table 1: Experimental HOMO, LUMO, and band gap values for polymers containing a core structure closely related to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, as determined by cyclic voltammetry. Data sourced from Yıldırım & Toppare, 2021.[5]
It is important to note that theoretical calculations often show a systematic deviation from experimental values. For many benzothiadiazole derivatives, calculated HOMO and LUMO levels can differ from experimental results by approximately 0.2 to 0.5 eV.[6] These discrepancies arise from factors such as the choice of DFT functional and basis set, as well as solvent effects and the solid-state packing of molecules in experimental measurements, which are not always perfectly captured in theoretical models of isolated molecules.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is an indispensable electrochemical technique for probing the redox properties of a molecule, providing a direct route to estimating its HOMO and LUMO energy levels.[7]
Objective
To determine the oxidation and reduction potentials of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole to estimate its HOMO and LUMO energy levels.
Materials and Equipment
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Glassy carbon or platinum electrode
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode (CE): Platinum wire or foil
-
-
Analyte solution: ~1 mM of the benzothiadiazole derivative in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Supporting electrolyte: 0.1 M solution of a salt such as tetrabutylammonium hexafluorophosphate (TBAHPF₆).
-
Inert gas (Nitrogen or Argon) for deoxygenation.
-
Ferrocene (for internal calibration).
Step-by-Step Methodology
-
Solution Preparation : Dissolve the benzothiadiazole derivative and the supporting electrolyte in the chosen solvent.
-
Deoxygenation : Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Measurement : Perform the cyclic voltammetry scan, sweeping the potential between the solvent's electrochemical window.
-
Internal Calibration : Add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as a reliable internal standard.[8]
-
Data Analysis :
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
Causality Behind Experimental Choices
The choice of a non-aqueous solvent and a supporting electrolyte like TBAHPF₆ is crucial to ensure a wide potential window and sufficient conductivity for the measurement. Using an internal standard like ferrocene is a best practice to minimize variations arising from the reference electrode potential, thereby enhancing the reproducibility and accuracy of the results.
Caption: Experimental workflow for determining HOMO/LUMO levels via cyclic voltammetry.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, enabling the prediction of molecular electronic structures with a favorable balance of accuracy and computational cost.
Objective
To computationally determine the HOMO and LUMO energy levels of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Software
-
Gaussian, ORCA, or other quantum chemistry software packages.
Step-by-Step Methodology
-
Structure Input : Construct the 3D structure of the molecule.
-
Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation. A common and effective level of theory for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set.[4]
-
Frequency Calculation : Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation : Using the optimized geometry, perform a single-point energy calculation. For enhanced accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[4]
-
Data Extraction : The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the single-point energy calculation. The HOMO-LUMO gap is the difference between these two energy values.
Causality Behind Computational Choices
The selection of the DFT functional and basis set is critical and directly impacts the accuracy of the results. The B3LYP functional is a widely used hybrid functional that often provides a good compromise between accuracy and computational expense for organic molecules. The choice of a larger basis set in the single-point energy calculation allows for a more flexible description of the electron distribution, leading to more accurate energy level predictions.
Caption: Computational workflow for predicting HOMO/LUMO levels using DFT.
Conclusion
The determination of HOMO and LUMO energy levels for novel organic semiconductors like 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a multifaceted process that benefits immensely from the dual perspectives of experimental measurement and theoretical calculation. While direct data for this specific molecule remains to be extensively published, the established protocols and comparative data from analogous structures provide a robust framework for its characterization. By understanding the strengths and limitations of both cyclic voltammetry and Density Functional Theory, researchers can confidently navigate the path to designing and implementing high-performance organic electronic materials.
References
-
Korn, M., & Brynteson, M. Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University. [Link]
-
Misra, R., & Gautam, P. (2014). Tuning of the HOMO-LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles. Organic & Biomolecular Chemistry, 12(28), 5124-5134. [Link]
-
Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2012). Challenges for density functional theory. Chemical Reviews, 112(1), 289-320. [Link]
-
Bieszczad, B., & Skorka, L. (2020). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (163), e61619. [Link]
-
Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
-
Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 037505. [Link]
-
PubChem. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. [Link]
-
Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3. YouTube. [Link]
-
Royal Society of Chemistry. Supporting Information for New Journal of Chemistry. [Link]
-
Musalov, M. V., et al. (2021). HOMO–LUMO energy levels and energy gap values for electron-deficient heterocycles for 2,1,3-benzothiadiazole, as well as its derivatives and isomers. ResearchGate. [Link]
-
Hoefler, S. F., et al. (2017). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. ResearchGate. [Link]
-
ResearchGate. Experimental HOMO and LUMO energy levels and optical band gaps of polymers. [Link]
-
Squeo, B. M., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1216. [Link]
-
Mai, Q.-D. (2021). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement?. ResearchGate. [Link]
-
Squeo, B. M., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. National Center for Biotechnology Information. [Link]
Sources
- 1. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Conjugated Polymers Derived from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole for High-Performance Organic Electronics
In the pursuit of next-generation organic electronic materials, the molecular architecture of conjugated polymers plays a pivotal role in dictating their optoelectronic properties and ultimate device performance. Among the vast library of electron-accepting building blocks, 2,1,3-benzothiadiazole (BT) has emerged as a cornerstone due to its strong electron-withdrawing nature and facile functionalization. This guide provides a comparative study of donor-acceptor (D-A) copolymers synthesized from a specific, highly promising derivative: 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. The introduction of long, solubilizing octyloxy side chains at the 5 and 6 positions of the BT core not only enhances solution processability but also influences the polymer's backbone planarity and intermolecular packing, thereby impacting charge transport and photovoltaic efficiency.
This technical guide will delve into a comparative analysis of polymers synthesized by copolymerizing 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole with different electron-donating co-monomers, with a particular focus on fluorene and benzodithiophene derivatives. We will explore the causality behind the observed differences in their optical, electrochemical, and photovoltaic properties, supported by experimental data. Detailed protocols for synthesis and characterization are provided to ensure the reproducibility and validation of the presented findings.
The Strategic Advantage of 5,6-bis(octyloxy) Functionalization
The choice of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole as the acceptor monomer is a deliberate design strategy aimed at optimizing material properties. The alkoxy side chains serve multiple critical functions:
-
Solubility Enhancement: The long alkyl chains are indispensable for rendering the resulting polymers soluble in common organic solvents, a prerequisite for solution-based fabrication techniques like spin-coating and printing, which are essential for large-area and flexible device manufacturing.
-
Molecular Packing and Morphology: The steric hindrance and intermolecular interactions of the octyloxy groups can be leveraged to fine-tune the solid-state packing of the polymer chains. This has a profound effect on the morphology of the active layer in devices, influencing charge carrier mobility and preventing excessive aggregation that can lead to performance degradation.
-
Electronic Perturbation: While primarily for solubility, the electron-donating nature of the alkoxy groups can subtly modulate the electronic properties of the benzothiadiazole unit, impacting the energy levels of the final polymer.
Comparative Study: Copolymers with Fluorene and Thienothiophene-Substituted Benzothiadiazole
To illustrate the impact of the donor co-monomer on the final polymer's performance, we will compare two representative systems based on the 5,6-bis(octyloxy)benzothiadiazole acceptor.
-
Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole)] (POTBTF) : This polymer combines the octyloxy-functionalized benzothiadiazole with the well-established electron donor, 9,9-dioctylfluorene. The fluorene unit is known for its high charge carrier mobility and good thermal stability.
-
Poly(9,9-dioctyl-9H-fluorene-alt-5,6-bis(octyloxy)-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c][1][2][3]thiadiazole) (P1) : In this polymer, the benzothiadiazole unit is flanked by thieno[3,2-b]thiophene spacers before being copolymerized with fluorene. The introduction of the thienothiophene moiety is intended to enhance π-conjugation and promote a more planar backbone structure.
Below is a visual representation of the general synthetic scheme for these copolymers.
Caption: General Suzuki coupling polymerization workflow.
Comparative Performance Data
The following table summarizes the key optical, electrochemical, and photovoltaic properties of POTBTF and P1, providing a direct comparison of their performance characteristics.
| Property | Poly[...fluorene-alt-...(thienyl)-benzothiadiazole...] (POTBTF) | Poly[...fluorene-alt-...(thienothiophene)-benzothiadiazole...] (P1) |
| Optical Properties | ||
| Absorption Maximum (λmax, film) | 543.8 nm[1][2] | Not explicitly stated, but expected to be red-shifted from POTBTF |
| Optical Bandgap (Eg) | ~2.1 eV (estimated from absorption onset) | 2.03 eV[4] |
| Electrochemical Properties | ||
| HOMO Energy Level | -5.35 eV | -5.48 eV |
| LUMO Energy Level | -3.25 eV | -3.50 eV |
| Electrochemical Bandgap | 2.10 eV | 1.98 eV[4] |
| Photovoltaic Performance (with PC71BM) | ||
| Open-Circuit Voltage (Voc) | 0.71 V[1][2] | Not Reported |
| Short-Circuit Current (Jsc) | 6.69 mA/cm²[1][2] | Not Reported |
| Fill Factor (FF) | 0.374[1][2] | Not Reported |
| Power Conversion Efficiency (PCE) | 1.77%[1][2] | Not Reported |
Analysis of Structure-Property Relationships
From the comparative data, several key insights into the structure-property relationships can be drawn:
-
Effect of the π-Bridge: The introduction of the thienothiophene spacer in P1 leads to a narrowing of both the optical and electrochemical bandgaps compared to POTBTF . This is attributed to the enhanced planarity and extended π-conjugation along the polymer backbone, which is a common strategy for red-shifting the absorption spectrum and improving light harvesting.
-
Energy Level Tuning: The deeper HOMO and LUMO energy levels of P1 compared to POTBTF are a direct consequence of the electron-rich nature of the thienothiophene unit. The ability to tune these frontier molecular orbitals is crucial for optimizing the open-circuit voltage and ensuring efficient charge transfer in organic solar cells.
-
Photovoltaic Performance: While a direct comparison of photovoltaic performance is not available from the provided data, the lower bandgap and potentially improved charge transport characteristics of P1 suggest it could be a promising candidate for achieving higher power conversion efficiencies. The reported PCE of 1.77% for POTBTF serves as a solid baseline, indicating that polymers based on 5,6-bis(octyloxy)-2,1,3-benzothiadiazole are indeed viable for photovoltaic applications.[1][2]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols for the synthesis and characterization of these polymers are provided below.
Synthesis of POTBTF via Suzuki Coupling
Caption: Step-by-step synthesis of POTBTF.
Detailed Steps:
-
To a flame-dried Schlenk flask, add 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole (1.0 mmol), 9,9-dioctylfluorene-2,7-bis(pinacolatoborane) (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add freshly distilled toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (4 mL).
-
The mixture is thoroughly degassed by bubbling with argon for 30 minutes.
-
The reaction mixture is then heated to 90 °C and stirred vigorously for 48 hours under an argon atmosphere.
-
After cooling to room temperature, a small amount of phenylboronic acid is added to end-cap the polymer chains, followed by stirring for an additional 4 hours.
-
The polymer is precipitated by pouring the reaction mixture into methanol (200 mL).
-
The crude polymer is collected by filtration and purified by Soxhlet extraction sequentially with methanol, acetone, and chloroform.
-
The chloroform fraction is concentrated, and the polymer is reprecipitated from methanol.
-
The final polymer is collected by filtration and dried under vacuum at 40 °C for 24 hours.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized polymers.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
UV-Vis Spectroscopy: The optical properties of the polymers in solution and as thin films are investigated using UV-Vis spectroscopy to determine the absorption maxima and estimate the optical bandgap.
-
Cyclic Voltammetry (CV): CV is employed to determine the electrochemical properties of the polymers, including the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymers.
-
Organic Solar Cell Fabrication and Characterization: Photovoltaic devices are fabricated with a bulk heterojunction active layer comprising the polymer as the donor and a fullerene derivative (e.g., PC71BM) as the acceptor. The device performance is evaluated by measuring the current density-voltage (J-V) characteristics under simulated solar illumination.
Conclusion and Future Outlook
This comparative guide has highlighted the potential of polymers synthesized from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole for applications in organic electronics. The strategic incorporation of octyloxy side chains provides a pathway to solution-processable materials with tunable properties. The comparison between copolymers with fluorene and those with an additional thienothiophene spacer demonstrates the profound impact of the donor co-monomer and π-bridge on the resulting optical and electrochemical characteristics.
Future research in this area should focus on expanding the library of donor co-monomers to further fine-tune the properties of these polymers. Exploring the use of non-fullerene acceptors in photovoltaic devices based on these polymers is also a promising avenue for achieving higher power conversion efficiencies. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in the ongoing quest for more efficient and stable organic electronic materials.
References
-
Yang, J., Jo, H., Choi, S.-W., Kang, D.-W., & Kwon, J.-D. (2020). Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1][2][3]-thiadiazole-9,9-dioctylfluorene). Journal of Materials Science & Technology, 59, 195-202. [Link]
-
Yang, J., et al. (2020). Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1][2][3]-thiadiazole-9,9-dioctylfluorene). Request PDF. [Link]
-
Barbosa de Brito, E., et al. (2024). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI. [Link]
-
Kim, J., et al. (2011). Synthesis and Photovoltaic Performance of Low-Bandgap Polymers on the Basis of 9,9-Dialkyl-3,6-dialkyloxysilafluorene. Macromolecules. [Link]
-
Kim, Y.-H., et al. (2002). Novel Red Electroluminescent Polymers Derived from Carbazole and 4,7-Bis(2-thienyl)-2,1,3-benzothiadiazole. Macromolecular Rapid Communications. [Link]
-
Zhang, Z., et al. (2024). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. Macromolecules. [Link]
-
Li, Y., et al. (2015). Synthesis of two-dimensional -conjugated polymers pendent with benzothiadiazole and naphtho[1,2-c:5,6-c]bis[1][2][3]thiadiazole moieties for polymer solar cells. ResearchGate. [Link]
-
Bura, T., et al. (2011). Copolymers comprising 2,7-carbazole and bis-benzothiadiazole units for bulk-heterojunction solar cells. PubMed. [Link]
-
Wen, S., et al. (2009). Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Macromolecules. [Link]
-
Jeon, S. J., et al. (2021). Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. Document Server@UHasselt. [Link]
-
Lim, C. M., et al. (2018). Preparation and Properties of Fluorene-based Thienothiophene Substituted Benzothiadiazole Copolymer for the Application of Polymeric Solar Cells. ResearchGate. [Link]
Sources
A Senior Scientist's Guide to the Purity Validation of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole by High-Performance Liquid Chromatography
For researchers and professionals in the fields of organic electronics and drug development, the purity of precursor materials is not merely a matter of quality control; it is the bedrock of device performance and therapeutic efficacy. The compound 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a critical building block in the synthesis of high-performance conductive polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is a case in point.[1][2] Even minute impurities can disrupt molecular packing, introduce charge traps, and ultimately degrade the electronic properties of the final device.
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of this compound. We will focus on establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method as the gold standard for quantification, while also objectively comparing its performance against alternative methods. The protocols and validation strategies described herein are grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[3][4]
Part I: The Premier Choice for Purity Quantification: Reversed-Phase HPLC
The inherent chemical properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole—namely its high molecular weight (approx. 550.39 g/mol ), low volatility, and significant hydrophobicity due to the two octyloxy chains—make it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
The Causality Behind the Choice: Why RP-HPLC Excels
RP-HPLC is the most widely used mode of liquid chromatography, separating compounds based on their hydrophobic character.[5][6][7] The stationary phase is non-polar (hydrophobic), typically silica particles chemically bonded with alkyl chains like C18, while the mobile phase is polar (e.g., mixtures of water with acetonitrile or methanol).[7][8]
For our target compound, this setup is optimal for two key reasons:
-
Strong Retention and High Resolution: The hydrophobic octyloxy chains of the molecule create a strong affinity for the non-polar C18 stationary phase. This allows for excellent retention, providing a wide window for separating it from potentially less hydrophobic starting materials or more polar degradation products.
-
Quantitative Accuracy: Unlike Gas Chromatography (GC), which would require high temperatures that could degrade the molecule, HPLC analysis is performed at or near room temperature. This thermal stability, combined with highly sensitive UV-Vis detectors, allows for precise and reproducible quantification of the main peak and any impurities.
Below is a logical workflow for the entire HPLC purity validation process, from sample preparation to final data analysis.
Caption: Overall workflow for HPLC purity analysis.
A Self-Validating Experimental Protocol for HPLC Analysis
This protocol is designed to be inherently robust, providing a solid foundation for formal validation.
1. Instrumentation and Consumables:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Sample Diluent: Tetrahydrofuran (THF), HPLC grade.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier; its increasing concentration elutes the hydrophobic analyte. |
| Gradient Elution | 80% B to 100% B over 15 min, hold at 100% B for 5 min | A gradient is essential to elute the highly retained main compound while also separating any earlier-eluting (more polar) or later-eluting (more non-polar) impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (λ) | 254 nm and 330 nm | 254 nm is a common wavelength for aromatic systems. A secondary, higher wavelength can help in selectively detecting conjugated impurities. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a strong signal. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a certified reference standard of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and dissolve in 10.0 mL of THF to create a 1 mg/mL stock.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) in THF.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulates from damaging the column.
Method Validation: Adhering to ICH Q2(R2) Guidelines
Validation is the formal process of proving that an analytical method is suitable for its intended purpose.[9] Following the ICH Q2(R2) framework ensures the method is trustworthy and the data is reliable.[4][10][11]
Caption: Logical flow of the ICH Q2(R2) validation parameters.
Summary of Validation Parameters & Acceptance Criteria:
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities. | Spike sample with known related substances and analyze. | Baseline resolution (>1.5) between analyte and impurity peaks. |
| Linearity | To confirm a proportional response to concentration. | Analyze 5-6 concentrations across a range (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of results to the true value. | Analyze a sample of known purity or spike a sample with a known amount of analyte (3 levels, 3 replicates each). | 98.0% - 102.0% recovery. |
| Precision | To assess the method's repeatability and intermediate precision. | Repeatability: 6 injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | Based on signal-to-noise ratio (S/N) or standard deviation of the response. | LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1. |
| Robustness | To check resilience to small method variations. | Deliberately vary parameters like flow rate (±0.1 mL/min) and column temperature (±2 °C). | System suitability parameters remain within limits; purity results are not significantly affected. |
Part II: A Comparative Analysis of Alternative Purity Techniques
While HPLC is the definitive method for quantitative purity analysis of this compound, a comprehensive characterization often involves orthogonal techniques. Each provides a different piece of the purity puzzle.
| Technique | Principle | Applicability for this Compound | Quantitative? | Key Advantage | Key Limitation |
| HPLC (UV) | Differential partitioning based on hydrophobicity. | Excellent. Ideal for non-volatile, hydrophobic molecules. | Yes. Highly accurate and precise. | Gold standard for purity quantification and impurity profiling. | Does not provide structural information on unknown impurities. |
| Gas Chromatography (GC-FID) | Separation based on volatility and column interaction. | Poor to Moderate. Requires high temperatures, risking thermal degradation. Some suppliers list GC purity, but it's not ideal.[1] | Yes. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H / ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Excellent. Provides detailed structural information. | Semi-Quantitative (qNMR). Requires specialized setup for high accuracy. | Unambiguous structural confirmation and identification of impurities with protons/carbons.[12][13] | Lower sensitivity than HPLC; may not detect trace impurities. |
| Mass Spectrometry (MS) | Ionization and separation of molecules by mass-to-charge ratio. | Excellent. Confirms molecular weight. Best when coupled with LC (LC-MS). | No (standalone). | Confirms identity and provides molecular weight of impurities.[13] | Isomer differentiation can be difficult. |
| Melting Point | Temperature of solid-to-liquid phase transition. | Good (Qualitative). | No. | Fast, inexpensive indicator of potential impurities.[14][15] | Impurities cause a depression and broadening of the melting range, but this is not specific or quantitative. |
| Thin-Layer Chromatography (TLC) | Separation on a plate based on polarity. | Good (Qualitative). | No. | Quick, low-cost method for monitoring reaction progress and spotting gross impurities.[14][16] | Low resolution and not quantitative. |
Conclusion & Senior Scientist's Recommendation
For the definitive quality control and release of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a fully validated Reversed-Phase HPLC method is the unequivocal gold standard. Its ability to provide precise, accurate, and reproducible quantitative data on purity and impurity profiles is unmatched by other techniques for this class of molecule.
However, for a truly comprehensive characterization, a multi-technique approach is recommended:
-
Primary Quantification: Use the validated RP-HPLC method described here for batch release, stability studies, and generating the certificate of analysis.
-
Structural Confirmation & Impurity ID: Employ ¹H NMR and Mass Spectrometry on every new batch to confirm the structure of the main component and to aid in identifying any significant unknown impurities detected by HPLC.
-
In-Process Control: Utilize TLC and melting point analysis as rapid, cost-effective checks during the synthesis and purification stages to monitor reaction completion and guide the purification process.
By integrating these methods, researchers and developers can ensure the highest degree of confidence in the purity of their material, directly contributing to the reliability and performance of next-generation organic electronic devices and the safety of developmental drugs.
References
-
LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Pharmaguideline. (2023). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis? Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. Retrieved from [Link]
-
YouTube. (2022). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. Retrieved from [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. jordilabs.com [jordilabs.com]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tutorchase.com [tutorchase.com]
- 13. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 14. researchgate.net [researchgate.net]
- 15. moravek.com [moravek.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Benchmark Study of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole in Organic Electronics
A Senior Application Scientist's Guide to Performance, Protocols, and Comparative Analysis
In the rapidly evolving landscape of organic electronics, the rational design of novel π-conjugated materials is paramount for advancing the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Among the myriad of electron-deficient building blocks, 2,1,3-benzothiadiazole (BT) and its derivatives have emerged as a cornerstone in the construction of high-performance donor-acceptor (D-A) copolymers. This guide provides an in-depth technical analysis of a specific, promising derivative: 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (DBTD).
This document will delve into the performance benchmarks of polymers derived from DBTD and its close analogs, offering a comparative perspective against the well-established P3HT:PCBM system. Furthermore, it will provide detailed, field-proven experimental protocols for the fabrication and characterization of organic electronic devices, empowering researchers to validate and build upon these findings.
The Central Role of Benzothiadiazole in Performance Enhancement
The strong electron-withdrawing nature of the benzothiadiazole unit, when incorporated into a polymer backbone, significantly influences the material's electronic properties. This strategic molecular design leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for facilitating efficient electron injection and transport in n-type or ambipolar OFETs and for providing a suitable energy offset for charge separation in OPVs.
The addition of alkoxy side chains, such as the octyloxy groups in DBTD, serves a dual purpose. Firstly, they enhance the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing techniques like spin-coating and printing. Secondly, these side chains play a vital role in tuning the thin-film morphology and promoting favorable intermolecular packing, which are essential for achieving high charge carrier mobility.
Performance Benchmarking: DBTD-derived Polymers vs. The Standard
While direct, head-to-head benchmark studies of polymers derived from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole against standards like P3HT:PCBM under identical conditions are not extensively reported, we can draw valuable insights from studies on closely related structures. This comparative analysis provides a strong indication of the potential of DBTD-based materials.
Organic Field-Effect Transistors (OFETs)
In a study by Al-Hashimi et al., a series of copolymers were synthesized using an acceptor monomer structurally similar to DBTD: 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1][2][3]thiadiazole. This monomer was copolymerized with various donor units. The resulting polymers exhibited promising p-channel characteristics in bottom-gate, top-contact OFETs.
| Copolymer | Donor Unit | Hole Mobility (μh) in cm²/V·s |
| CP1 | Thiophene | Not Reported |
| CP2 | 3,4-difluorothiophene | Not Reported |
| CP3 | Bithiophene | 0.67 |
| CP4 | 3,3′-difluoro-2,2′-bithiophene | Not Reported |
| CP5 | Selenophene | Not Reported |
The standout performer, CP3 , demonstrated a remarkable hole mobility of 0.67 cm²/V·s . This high mobility underscores the potential of alkoxy-functionalized benzothiadiazole derivatives in creating efficient charge transport pathways. For context, typical hole mobilities for the benchmark material P3HT in OFETs are in the range of 0.01 to 0.1 cm²/V·s, highlighting the significant performance enhancement offered by these novel copolymers.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, a study by Han et al. investigated a donor-acceptor polymer, PTOBDTDTBT, which incorporates a 4,7-bis(thiophen-2-yl)benzo[c][1][2][3]thiadiazole (DTBT) unit. While not the exact DBTD derivative, the core BT structure is present. When blended with the fullerene acceptor PC71BM, the resulting bulk heterojunction solar cell achieved a power conversion efficiency (PCE) of 6.21% [4].
For comparison, the well-optimized P3HT:PCBM system typically yields PCEs in the range of 3-5% under similar fabrication conditions[4][5]. The higher efficiency of the DTBT-based polymer demonstrates the potential of benzothiadiazole derivatives to contribute to more efficient light harvesting and charge generation in OPVs.
| Device Architecture | Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) |
| Bulk Heterojunction | PTOBDTDTBT | PC71BM | 6.21% [4] |
| Bulk Heterojunction (Typical) | P3HT | PCBM | 3-5%[4][5] |
Experimental Protocols: A Guide to Fabrication and Characterization
To ensure the reproducibility and validation of these findings, the following sections provide detailed, step-by-step protocols for the fabrication and characterization of both OFETs and OPVs.
I. Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol outlines the fabrication of a bottom-gate, top-contact OFET, a common architecture for evaluating the performance of new organic semiconductors.
A. Substrate Preparation
-
Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a UV-ozone cleaner for 10 minutes to remove any organic residues and to create a hydrophilic surface.
-
Immediately transfer the cleaned substrates into a nitrogen-filled glovebox.
B. Organic Semiconductor Deposition
-
Prepare a solution of the benzothiadiazole-based polymer in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Heat the solution at 60-80 °C with stirring to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Deposit the polymer solution onto the prepared Si/SiO₂ substrates via spin-coating. A typical spin-coating recipe is 1000 rpm for 60 seconds.
-
Anneal the films on a hotplate inside the glovebox at a temperature optimized for the specific polymer (typically between 100-150 °C) for 10-30 minutes to promote molecular ordering and remove residual solvent.
C. Electrode Deposition
-
Define the source and drain electrodes by thermally evaporating 50 nm of gold (Au) through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).
D. OFET Characterization
-
Transfer the fabricated devices to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics by sweeping the drain-source voltage (Vds) from 0 V to -60 V at various gate-source voltages (Vgs) (e.g., 0 V to -60 V in -10 V steps).
-
Measure the transfer characteristics by sweeping Vgs from +20 V to -60 V at a fixed Vds (e.g., -60 V).
-
The charge carrier mobility (µ) in the saturation regime can be calculated from the transfer curve using the following equation:
Ids = ( W / 2L ) * µ * Ci * (Vgs - Vth)²
where Ids is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.
Conclusion and Future Outlook
The available data strongly suggest that polymers incorporating the 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole moiety and its close analogs are highly promising materials for high-performance organic electronics. The demonstrated high charge carrier mobilities in OFETs and competitive power conversion efficiencies in OPVs warrant further investigation.
Future work should focus on the direct synthesis and characterization of polymers from 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and their comprehensive benchmarking against established material systems in standardized device architectures. The detailed protocols provided in this guide offer a robust framework for such investigations, enabling researchers to contribute to the advancement of this exciting class of organic semiconductors.
References
-
Al-Hashimi, M., et al. "Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors." RSC Advances 8.48 (2018): 27343-27352. [Link]
-
Han, L., et al. "Novel donor–acceptor polymer containing 4,7-bis(thiophen-2-yl)benzo[c]t[1][2][3]hiadiazole for polymer solar cells with power conversion efficiency of 6.21%." Macromolecular Rapid Communications 35.12 (2014): 1153-1157. [Link]
-
Li, G., et al. "High-efficiency solution processable polymer photovoltaic cells by self-organization of polymer blends." Nature materials 4.11 (2005): 864-868. [Link]
-
Holliday, S., et al. "High-efficiency and air-stable P3HT-based polymer solar cells with a new non-fullerene acceptor." Nature communications 7.1 (2016): 1-9. [Link]
-
Sirringhaus, H., et al. "High-resolution inkjet printing of all-polymer transistor circuits." science 290.5499 (2000): 2123-2126. [Link]
-
He, Z., et al. "Enhanced power-conversion efficiency in polymer solar cells using an inverted device structure." Nature photonics 6.9 (2012): 591-595. [Link]
-
Coropceanu, V., et al. "Charge transport in organic semiconductors." Chemical reviews 107.4 (2007): 926-952. [Link]
-
Nielsen, C. B., et al. "Non-fullerene electron acceptors for use in organic solar cells." Accounts of chemical research 48.11 (2015): 2803-2812. [Link]
-
Zhan, X., et al. "A high-mobility electron-transporting polymer for printed transistors." Journal of the American Chemical Society 129.23 (2007): 7246-7247. [Link]
-
Dou, L., et al. "A polymer tandem solar cell with 10.6% power conversion efficiency." Nature Photonics 6.3 (2012): 180-185. [Link]
-
Salleo, A. "Charge transport in polymeric transistors." Materials Today 10.5 (2007): 38-45. [Link]
-
Han, L., et al. "Novel donor–acceptor polymer containing 4,7-bis(thiophen-2-yl)benzo[c]t[1][2][3]hiadiazole for polymer solar cells with power conversion efficiency of 6.21%." Macromolecular rapid communications 35.12 (2014): 1153-1157. [Link]
-
Dennler, G., M. C. Scharber, and C. J. Brabec. "Polymer-fullerene bulk-heterojunction solar cells." Advanced materials 21.13 (2009): 1323-1338. [Link]
-
Thompson, B. C., and J. M. J. Fréchet. "Polymer-fullerene composite solar cells." Angewandte Chemie International Edition 47.1 (2008): 58-77. [Link]
-
Kippelen, B., and J-L. Brédas. "Organic photovoltaics." Energy & Environmental Science 2.3 (2009): 251-261. [Link]
-
Hou, J., et al. "Synthesis, characterization, and photovoltaic properties of a low band gap polymer based on silole-containing polythiophenes and 2, 1, 3-benzothiadiazole." Journal of the American Chemical Society 128.44 (2006): 14272-14273. [Link]
-
Li, G., et al. "“Solvent annealing” effect in polymer solar cells based on poly (3-hexylthiophene) and methanofullerenes." Advanced Functional Materials 17.10 (2007): 1636-1644. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sces.phys.utk.edu [sces.phys.utk.edu]
- 3. researchgate.net [researchgate.net]
- 4. P3HT:PCBM, best seller in polymer photovoltaic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT - Materials Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
As a Senior Application Scientist, my primary goal extends beyond providing high-quality reagents; it includes empowering our partners in research and development with the knowledge to handle and manage these materials safely and responsibly. This guide provides an in-depth, procedural framework for the proper disposal of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the laboratory.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, like many halogenated aromatic compounds, requires careful management. Its toxicological properties have not been fully investigated, demanding a cautious approach where potential hazards are assumed until proven otherwise.[1][2]
The primary hazards are associated with its classification as harmful if swallowed, in contact with skin, or inhaled.[3] Furthermore, as a brominated organic substance, its combustion can generate highly toxic and corrosive byproducts, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[1][4] Therefore, disposal procedures must mitigate exposure risks and prevent uncontrolled release or combustion.
| Hazard Classification & Safety Requirements | Rationale & Causality |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] |
| Primary Routes of Exposure | Ingestion, Dermal Contact, Inhalation.[4] |
| Recommended Work Environment | All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][5] |
| Required Personal Protective Equipment (PPE) | Chemical safety goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards), chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[1][2][5] A NIOSH/MSHA-approved respirator may be necessary if dust generation is unavoidable.[1] |
Waste Segregation: The Critical First Step to Compliance and Safety
Proper segregation is the most critical step in the chemical waste management workflow. Halogenated organic compounds must never be mixed with non-halogenated waste.[6][7] The co-mingling of these waste streams complicates the disposal process, significantly increases disposal costs, and can interfere with solvent recycling programs.[7][8]
The logic behind this segregation is rooted in the final disposal technology. Halogenated wastes require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[9] Non-halogenated solvents can often be recycled or used as fuel, a much less intensive and costly process. The following decision tree illustrates the correct segregation workflow.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocols
Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. These procedures apply to the pure, unused chemical as well as any materials contaminated by it.
Protocol 3.1: Disposal of Solid Waste
This protocol covers unused or expired solid 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole and any contaminated disposable materials (e.g., gloves, weighing papers, pipette tips, vials).
-
Work in a Fume Hood: Conduct all waste handling and packaging inside a certified chemical fume hood to prevent inhalation of fine particulates.
-
Container Selection: Select a dedicated, leak-proof, and chemically compatible waste container. This should be clearly designated for "Halogenated Organic Solid Waste."
-
Collection:
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole"
-
An accurate list of all other contents and their approximate percentages.
-
The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).[3]
-
-
Storage: Keep the waste container tightly sealed when not in use.[2][9] Store it in a designated satellite accumulation area away from incompatible materials, pending pickup.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and final disposal.[11] The ultimate disposal method will likely be controlled incineration.[9]
Protocol 3.2: Disposal of Liquid Waste (Solutions)
This protocol is for solutions containing dissolved 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
-
Work in a Fume Hood: All transfers of liquid waste must be performed in a chemical fume hood.
-
Container Selection: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle) designated for "Halogenated Organic Liquid Waste."
-
Collection: Carefully pour the solution into the waste container, avoiding splashes.
-
Labeling: As with solid waste, the container must be immediately and accurately labeled with "Hazardous Waste," the full names of the chemical and the solvent(s), their approximate concentrations, and all relevant hazard information.
-
Storage: Keep the container tightly capped and stored in secondary containment to mitigate spills. Store in a designated satellite accumulation area.
-
Arrange for Disposal: Follow your institution's procedure for hazardous waste pickup through the EHS office or a certified contractor.[11] Under no circumstances should this waste be poured down the drain. [4][5]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Response:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large, evacuate the lab.[11]
-
Don PPE: Before cleanup, wear the appropriate PPE as detailed in Section 1.
-
Containment: For a solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[1][12]
-
Decontaminate: Clean the spill area with an appropriate solvent and absorbent pads. All cleanup materials must be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][9]
By adhering to these detailed procedures, researchers can ensure that the disposal of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04). Available from: [Link]
-
4,7-Dibromo-2,1,3-benzothiadiazole - SAFETY DATA SHEET. (2022-10-11). Available from: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (Dec 1983). Available from: [Link]
-
Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. Available from: [Link]
-
Material Safety Data Sheet - 4-Nitro-2,1,3-benzothiadiazole. Cole-Parmer. Available from: [Link]
-
Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. Available from: [Link]
-
Hazardous Waste Reduction. Environmental Health and Safety, Oregon State University. Available from: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Available from: [Link]
-
Chemicals - EHS. MIT Environmental Health & Safety. Available from: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. (October 2021). Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. derthon.com [derthon.com]
- 3. 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole | 1192352-08-1 [sigmaaldrich.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
As researchers dedicated to advancing scientific frontiers, our most critical responsibility is ensuring a safe laboratory environment. This guide provides essential, in-depth safety protocols for handling 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (CAS No. 1192352-08-1), a key building block in the development of organic electronics. As your senior application scientist, my objective is to empower you with the knowledge to work confidently and safely, moving beyond mere compliance to a culture of proactive safety.
This document provides a comprehensive plan detailing the selection, use, and disposal of Personal Protective Equipment (PPE). We will explore the causality behind each recommendation, ensuring that every step is a self-validating component of a robust safety system.
Hazard Assessment: A Principle of Precaution
A thorough review of available Safety Data Sheets (SDS) for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole reveals conflicting information. While some suppliers classify the compound as not hazardous under the Globally Harmonized System (GHS), others issue a "Warning" and associate it with GHS Hazard Statements for skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.
This discrepancy necessitates a conservative approach. In laboratory practice, any ambiguity in safety data requires us to adopt the more stringent classification. Furthermore, the parent compound, 4,7-Dibromo-2,1,3-benzothiadiazole, is classified as a toxic solid[1][2]. Therefore, we will operate under the assumption that 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole presents a tangible hazard.
Potential Routes of Exposure:
-
Inhalation: As a solid powder or crystalline material, fine dust can become airborne during weighing and transfer, posing a risk to the respiratory tract.[1][3]
-
Skin (Dermal) Contact: Direct contact with the solid or solutions can lead to skin irritation.[4]
-
Eye Contact: Airborne particles or splashes can cause serious eye irritation.[4][5]
-
Ingestion: Accidental ingestion is harmful.[2]
Core PPE Requirements: A Multi-Layered Defense
The foundation of safe handling lies in creating barriers between the researcher and the chemical. Engineering controls, such as certified chemical fume hoods, are the primary line of defense and must be used for all manipulations of this compound.[6] The following PPE is mandatory and supplements these engineering controls.
Eye and Face Protection
Standard safety glasses are insufficient as they do not protect against fine dust or chemical splashes.
-
Mandatory: Chemical safety goggles that provide a full seal around the eyes are required. They must be compliant with ANSI Z87.1 (US) or EN166 (EU) standards.[1][2]
-
Conditional: A full-face shield must be worn in addition to safety goggles when handling larger quantities (>1 liter of a solution) or when there is a significant risk of splashing.[7][8] Safety glasses or goggles must always be worn beneath a face shield.[8]
Hand Protection
Gloves are a critical barrier, but they are permeable and offer protection for a limited time.
-
Selection: Nitrile gloves are the minimum requirement for incidental contact.[8] Always consult the manufacturer's chemical resistance guide for breakthrough times. For prolonged work or when handling solutions, consider double-gloving or using a more robust glove material.
-
Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[9][10]
-
Technique: Never touch surfaces like doorknobs, keyboards, or personal items with gloved hands. Use proper removal techniques to avoid skin contamination.
Body Protection
-
Minimum Requirement: A clean, flame-resistant laboratory coat, fully buttoned, is required at all times.[11]
-
Additional Protection: For tasks involving a high risk of splashing or when handling large volumes, supplement the lab coat with a chemical-resistant apron.
Respiratory Protection
While engineering controls are designed to prevent inhalation exposure, respiratory protection may be necessary in specific situations.
-
Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.[10]
-
Maintenance or Spills: If engineering controls fail or during the cleanup of a significant spill where dust generation is unavoidable, a NIOSH-approved respirator is necessary.[2][6] An N95 filter is suitable for protection against airborne particulates.
Operational and Disposal Plans
Step-by-Step PPE Protocol: Donning and Doffing Sequence
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a seal check for the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a glove-to-glove technique, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Body Protection: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Respirator (if used): Remove the respirator last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Disposal of Contaminated PPE
All disposable PPE used while handling 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole must be considered hazardous waste.
-
Collection: Place all used gloves, wipes, and other contaminated disposable materials into a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Regulations: Ensure all waste is disposed of in accordance with local, state, and national environmental regulations through an accredited disposal contractor.[1][2] Do not discard in regular trash or down the drain.[2][9]
Summary of PPE for Laboratory Tasks
The required level of PPE varies with the specific task and the associated risk of exposure. The following table provides a clear guide for common laboratory procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves (Double recommended) | Lab Coat | Required if outside of a fume hood or containment glovebox (e.g., N95) |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Reaction Workup/Purification | Safety Goggles & Face Shield | Nitrile or other resistant gloves | Lab Coat & Chemical Apron | Not required if in a fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty chemical resistant gloves | Lab Coat & Chemical Apron | NIOSH-approved respirator with particulate filter (N95 or higher) |
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned laboratory task.
Caption: Decision workflow for selecting appropriate PPE.
References
-
4,7-Dibromo-2,1,3-benzothiadiazole - SAFETY DATA SHEET. (2022-10-11). Greatcell Solar Materials. Retrieved January 20, 2026, from [Link]
-
Safety data sheet - ACTICIDE LT 2. (2019-11-06). Thor. Retrieved January 20, 2026, from [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Retrieved January 20, 2026, from [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved January 20, 2026, from [Link]
-
Personal Protective Equipment - Policies & Procedures. (2021-10). University of British Columbia. Retrieved January 20, 2026, from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Nevada, Reno. Retrieved January 20, 2026, from [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved January 20, 2026, from [Link]
-
Table of exposure limits for chemical and biological substances | WorkSafeBC. (2025-08-20). Retrieved January 20, 2026, from [Link]
-
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.ca [fishersci.ca]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
